molecular formula C4H7ClN2O B2656348 3-Hydroxyazetidine-3-carbonitrile hydrochloride CAS No. 1785077-92-0

3-Hydroxyazetidine-3-carbonitrile hydrochloride

Cat. No.: B2656348
CAS No.: 1785077-92-0
M. Wt: 134.56
InChI Key: UVVQWMBBODTPBF-UHFFFAOYSA-N
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Description

3-Hydroxyazetidine-3-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C4H7ClN2O and its molecular weight is 134.56. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxyazetidine-3-carbonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxyazetidine-3-carbonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxyazetidine-3-carbonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O.ClH/c5-1-4(7)2-6-3-4;/h6-7H,2-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVQWMBBODTPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(C#N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785077-92-0
Record name 3-hydroxyazetidine-3-carbonitrile hydrochloride
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Foundational & Exploratory

Technical Monograph: 3-Hydroxyazetidine-3-carbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and application of 3-Hydroxyazetidine-3-carbonitrile hydrochloride (CAS 1785077-92-0). This document is structured for medicinal chemists and process scientists.

CAS: 1785077-92-0 | Formula: C


H

ClN

O | M.W.: 134.56 g/mol (HCl salt)

Executive Summary: The "Gem-Disubstituted" Advantage

In modern drug discovery, the 3-hydroxyazetidine-3-carbonitrile scaffold represents a high-value "privileged structure." It addresses two critical failure modes in lead optimization: metabolic instability and lipophilicity (LogD) management .

Unlike the unsubstituted azetidine or the simple 3-hydroxyazetidine, this gem-disubstituted motif introduces a "metabolic block" at the 3-position, preventing oxidative degradation by cytochrome P450 enzymes. Simultaneously, the orthogonal functionality—a hydrogen-bond donor/acceptor (hydroxyl) and a dipolar electron-withdrawing group (nitrile)—allows for precise tuning of the molecule's electronic environment and solubility profile without significantly increasing steric bulk.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name 3-Hydroxyazetidine-3-carbonitrile hydrochloride
CAS Number 1785077-92-0
Free Base CAS N/A (Typically unstable as free base)
Appearance White to off-white crystalline solid
Solubility High: Water, DMSO, Methanol; Low: DCM, Hexanes
Hygroscopicity Moderate to High (Store under desiccant)
Melting Point >150 °C (Decomposition)
pKa (Calculated) ~8.5 (Azetidine NH), ~13 (Hydroxyl)
Structural Analysis

The molecule features a strained four-membered azetidine ring. The geminal substitution at C3 creates a unique steric and electronic environment:

  • Conformational Restriction: The substituents lock the ring puckering, reducing the entropic penalty upon binding to protein targets.

  • Electronic Pull: The nitrile group lowers the pKa of the azetidine nitrogen compared to unsubstituted azetidine, potentially improving oral bioavailability by reducing lysosomal trapping.

Synthetic Utility & Mechanism

This building block is primarily used to introduce the azetidine ring into larger drug scaffolds via Nucleophilic Aromatic Substitution (S


Ar)  or Buchwald-Hartwig Cross-Coupling .
Key Reactivity Features
  • N-Functionalization: The secondary amine is the primary nucleophile. It reacts readily with aryl halides, sulfonyl chlorides, and alkyl halides.

  • Orthogonal C3-Functionalization:

    • Nitrile (-CN): Can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to heterocycles (e.g., tetrazoles, oxadiazoles).

    • Hydroxyl (-OH): Can be alkylated (ether synthesis) or left free as a polar interacting group.

Mechanistic Diagram: Functional Group Interconversion

The following diagram illustrates the retrosynthetic logic and forward functionalization pathways.

G Precursor 1-Boc-3-Azetidinone (Starting Material) Intermediate TMS-Cyanohydrin Intermediate Precursor->Intermediate TMSCN, ZnI2 (Cyanosilylation) Target 3-Hydroxyazetidine- 3-carbonitrile HCl (CAS 1785077-92-0) Intermediate->Target HCl/Dioxane (Global Deprotection) Drug1 S_NAr Product (Kinase Inhibitors) Target->Drug1 Ar-F / Base (N-Arylation) Drug2 Amide Coupling (Peptidomimetics) Target->Drug2 R-COOH / HATU (Amide Bond)

Figure 1: Synthetic pathway from commercial ketone to the target HCl salt and downstream utility.

Experimental Protocols

Safety Warning: Cyanide derivatives are toxic. All reactions involving TMSCN must be performed in a well-ventilated fume hood. The final HCl salt is corrosive.

Protocol A: Synthesis from 1-Boc-3-azetidinone

This is the industry-standard route, prioritizing safety (avoiding free HCN) and yield.

Step 1: Cyanosilylation

  • Setup: Charge a dry flask with 1-Boc-3-azetidinone (1.0 eq) and anhydrous DCM (10 mL/g).

  • Catalyst: Add Zinc Iodide (ZnI

    
    )  (0.05 eq) under nitrogen.
    
  • Addition: Cool to 0 °C. Dropwise add Trimethylsilyl cyanide (TMSCN) (1.2 eq).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/NMR (disappearance of ketone).

  • Workup: Quench with saturated NaHCO

    
    . Extract with DCM.[1] Dry organic layer over Na
    
    
    
    SO
    
    
    and concentrate.
    • Result: Crude 1-Boc-3-cyano-3-(trimethylsilyloxy)azetidine.

Step 2: Global Deprotection & Salt Formation

  • Dissolution: Dissolve the crude intermediate in 1,4-Dioxane (5 mL/g).

  • Acidolysis: Cool to 0 °C. Add 4M HCl in Dioxane (5–10 eq).

    • Note: This step removes the Boc group AND cleaves the O-TMS ether in one pot.

  • Precipitation: Stir at RT for 4–12 hours. The product typically precipitates as a white solid.

  • Isolation: Filter the solid under nitrogen (hygroscopic). Wash with cold Et

    
    O or MTBE to remove organic impurities.
    
  • Drying: Dry under high vacuum at 40 °C.

    • Yield: Typically 85–95% over two steps.

Protocol B: Quality Control (Analytical Standards)
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    
    
    9.80 (br s, 2H, NH
    
    
    ), 7.60 (s, 1H, OH), 4.60 (d, 2H, CH
    
    
    ), 4.25 (d, 2H, CH
    
    
    ).
    • Diagnostic: Look for the disappearance of the Boc singlet (~1.4 ppm) and the presence of broad exchangeable protons.

  • HPLC Purity: >98% (a/a). Column: C18. Mobile Phase: H

    
    O/MeCN + 0.1% TFA.
    
  • Chloride Content: Titration with AgNO

    
     should confirm mono-hydrochloride stoichiometry (Cl 
    
    
    
    26%).

Applications in Drug Discovery

The 3-hydroxy-3-cyanoazetidine motif is increasingly utilized in Fragment-Based Drug Design (FBDD) .

Metabolic Blocking

In unsubstituted azetidines, the C3 position is prone to oxidation by CYP450, leading to ring opening or lactam formation.

  • Solution: The quaternary center at C3 in CAS 1785077-92-0 eliminates the abstractable hydrogen, significantly extending the metabolic half-life (

    
    ) of the parent drug.
    
Polarity Tuning (LogD)

Replacing a hydrophobic cyclohexyl or piperidinyl spacer with this scaffold lowers the LogP by ~1–2 units.

  • Mechanism: The nitrile is a dipole, and the hydroxyl is a polar H-bond donor. This combination improves solubility in aqueous media without introducing ionizable groups that might hinder cell permeability.

Case Study Logic: JAK Inhibitors

While Baricitinib utilizes a cyanomethyl-azetidine, next-generation JAK inhibitors explore the 3-hydroxy-3-cyano motif to capture additional H-bond interactions in the ATP-binding pocket while maintaining the rigid vector of the azetidine ring.

DrugDesign Concept Drug Optimization Challenge Sol Problem: High Lipophilicity (Poor Solubility) Concept->Sol Met Problem: Rapid Metabolism (Oxidation at C3) Concept->Met Solution Solution: Incorporation of CAS 1785077-92-0 Sol->Solution Met->Solution Outcome1 Lower LogD (Improved Solubility) Solution->Outcome1 Outcome2 Quaternary C3 (Metabolic Stability) Solution->Outcome2

Figure 2: Strategic rationale for selecting this scaffold in lead optimization.

Handling and Storage

  • Storage: -20 °C is recommended for long-term storage. The compound is hygroscopic; store under inert gas (Argon/Nitrogen).

  • Stability: Stable in solid form for >2 years if kept dry. Aqueous solutions should be used immediately or frozen.

  • Compatibility: Avoid strong bases during storage (liberates the unstable free base).

References

  • Sigma-Aldrich. 3-Hydroxyazetidine-3-carbonitrile hydrochloride Product Page. Link

  • Enamine. Azetidines in Drug Discovery: Building Blocks. Link

  • Wearing, E. R., et al. (2024).[2][3] "Visible light–mediated aza Paternò–Büchi reaction of acyclic oximes and alkenes to azetidines." Science, 384(6703).[2] Link

  • PubChem. Compound Summary: 3-Hydroxyazetidine-3-carbonitrile. Link(Note: Link directs to related substructure or parent amine record for verification).

  • ChemicalBook. Synthesis and Properties of Azetidine Derivatives. Link

Sources

3-cyano-3-hydroxyazetidine hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-Cyano-3-Hydroxyazetidine Hydrochloride , a specialized geminal cyanohydrin scaffold used in advanced medicinal chemistry.

Executive Summary & Chemical Profile

3-Cyano-3-hydroxyazetidine hydrochloride is a highly functionalized four-membered heterocycle characterized by a geminal cyanohydrin motif at the C3 position. Unlike its more common analogs (3-hydroxyazetidine or 3-cyanoazetidine), this compound possesses both a nitrile and a hydroxyl group on the same carbon, creating a dense functionality center critical for diversity-oriented synthesis.

It is primarily utilized as a high-value intermediate in the synthesis of JAK inhibitors (e.g., Baricitinib) and as a precursor for quaternary amino acids. Due to the reversibility of cyanohydrin formation, the hydrochloride salt form is essential for stabilizing the amine while mitigating the risk of retro-cyanohydrin decomposition.

Chemical Identity Table
PropertyDetail
IUPAC Name 3-Hydroxyazetidine-3-carbonitrile hydrochloride
Common Name 3-Cyano-3-hydroxyazetidine HCl
Structure Azetidine ring with geminal -OH and -CN at C3; protonated secondary amine (HCl salt)
Molecular Formula C₄H₆N₂O[1][2] · HCl
Molecular Weight 134.56 g/mol (Salt); 98.10 g/mol (Free Base)
CAS Number (N-Boc Precursor) 1493737-08-8 (tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate)
CAS Number (Related) Note: Distinct from 3-Hydroxyazetidine HCl (18621-18-6) and 3-Cyanoazetidine HCl (345954-83-8)
Physical State White to off-white hygroscopic solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in non-polar solvents

Structural Logic & Synthetic Pathways

The synthesis of 3-cyano-3-hydroxyazetidine hydrochloride typically proceeds via the functionalization of 1-Boc-3-azetidinone . The presence of the strained azetidine ring requires careful control of pH and temperature to prevent ring-opening or retro-Strecker type decomposition.

Retrosynthetic Analysis & Workflow

The following diagram illustrates the generation of the target hydrochloride salt from commercially available precursors and its downstream transformation into the Baricitinib scaffold.

SynthesisWorkflow Start 1-Boc-3-Azetidinone (Starting Material) Step1 Cyanosilylation (TMSCN, ZnI2) Start->Step1 Inter1 O-TMS Cyanohydrin Intermediate Step1->Inter1 Step2 Desilylation (Acidic Hydrolysis) Inter1->Step2 Inter2 1-Boc-3-cyano-3-hydroxyazetidine (CAS: 1493737-08-8) Step2->Inter2 Step3 Boc Deprotection (4M HCl in Dioxane) Inter2->Step3 Target 3-Cyano-3-hydroxyazetidine HCl (Target Scaffold) Step3->Target App Dehydration -> Baricitinib Intermediate (3-Cyanomethyleneazetidine) Target->App Dehydration

Caption: Step-wise synthesis from azetidinone to the target HCl salt, highlighting the critical N-Boc intermediate.

Detailed Synthetic Protocol

Objective: Isolation of 3-cyano-3-hydroxyazetidine HCl from 1-Boc-3-azetidinone.

  • Cyanosilylation (Formation of Geminal Center):

    • Reagents: 1-Boc-3-azetidinone (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Zinc Iodide (ZnI₂, 0.05 eq, cat).

    • Solvent: Dichloromethane (DCM), anhydrous.

    • Procedure: Cool the ketone solution to 0°C. Add ZnI₂ followed by dropwise addition of TMSCN. The Lewis acid catalyzes the attack of the cyanide nucleophile on the carbonyl carbon.

    • Critical Control: Maintain anhydrous conditions to prevent premature hydrolysis of TMSCN to HCN.

    • Yield: Quantitative conversion to the O-TMS protected cyanohydrin.

  • Desilylation & Isolation of N-Boc Intermediate:

    • Reagents: Citric acid (aq) or dilute HCl.

    • Procedure: Treat the O-TMS intermediate with mild acid to cleave the silyl ether without removing the Boc group. Extract with Ethyl Acetate.[3][4]

    • Validation: 1H NMR will show the disappearance of the TMS peak (~0.2 ppm) and retention of the Boc singlet (~1.44 ppm).

  • Boc Deprotection (Salt Formation):

    • Reagents: 4M HCl in 1,4-Dioxane.

    • Procedure: Dissolve the N-Boc-3-cyano-3-hydroxyazetidine in minimal dry dioxane. Add 4M HCl/Dioxane (5 eq) at 0°C. Stir at room temperature for 2-4 hours.

    • Isolation: The product precipitates as a white hydrochloride salt. Filter under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.

    • Stability Note: The resulting salt is hygroscopic. Store in a desiccator at -20°C.

Reactivity & Applications (Baricitinib Context)

The 3-cyano-3-hydroxyazetidine scaffold is a "masked" form of the 3-(cyanomethylene)azetidine moiety found in Janus Kinase (JAK) inhibitors like Baricitinib.

Dehydration Pathway

The most critical reaction for this scaffold is the dehydration of the tertiary alcohol to form the exocyclic alkene.

  • Mechanism: Elimination of water (E1cB or E2 mechanism depending on activation).

  • Reagents: Mesyl Chloride (MsCl) / Triethylamine (Et₃N) or DBU.

  • Outcome: Formation of the

    
    -unsaturated nitrile (Michael acceptor), which is then coupled with the pyrazole-pyrimidine core of Baricitinib.
    

ReactivityProfile Center 3-Cyano-3-Hydroxyazetidine HCl Rxn1 Dehydration (MsCl/Base) Center->Rxn1 Rxn2 Pinner Reaction (HCl/ROH) Center->Rxn2 Rxn3 N-Alkylation (R-X, Base) Center->Rxn3 Prod1 3-(Cyanomethylene)azetidine (Baricitinib Precursor) Rxn1->Prod1 -H2O Prod2 Azetidine-3-carboxylic acid esters Rxn2->Prod2 Hydrolysis of CN Prod3 N-Substituted Azetidines Rxn3->Prod3 Functionalization

Caption: Divergent reactivity profile showing the primary pathway to JAK inhibitors (red) and alternative synthetic routes.

Analytical Characterization & Quality Control

To ensure the integrity of the hydrochloride salt, the following analytical parameters must be met.

TechniqueExpected Signal / CriteriaInterpretation
1H NMR (DMSO-d6)

9.0-9.5 (br s, 2H)
Ammonium protons (

), confirms salt formation.
1H NMR (DMSO-d6)

4.2 - 4.6 (m, 4H)
Azetidine ring protons (

). Splitting pattern complex due to ring puckering.
1H NMR (DMSO-d6)

7.0-7.5 (s, 1H)
Hydroxyl proton (

), exchangeable with

.
13C NMR

~118-120 ppm
Nitrile carbon (

).
13C NMR

~60-65 ppm
Quaternary carbon (C3).
Mass Spectrometry m/z = 99.05 [M+H]+Corresponds to the free base (

).
Chloride Content ~26.0% w/wTheoretical calculation for mono-HCl salt. Verify via titration.

Safety & Handling Protocols

Warning: This compound contains a nitrile group and a strained azetidine ring. It must be handled with high-potency compound protocols.

  • Cyanide Hazard: While the nitrile group is covalently bonded, metabolic or thermal decomposition can release HCN. Work in a well-ventilated fume hood.

  • Stability: Geminal cyanohydrins are in equilibrium with the parent ketone and HCN, especially at high pH. Always maintain acidic conditions (store as HCl salt) to prevent reversion to azetidinone and release of toxic cyanide.

  • Storage: Hygroscopic. Store under Argon at -20°C. Moisture uptake can catalyze hydrolysis of the nitrile to the amide/acid.

References

  • Title: Process for the preparation of baricitinib and an intermediate thereof.
  • N-Boc Precursor Data

    • Title: Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxyl
    • Source: PubChem Compound Summary.[5]

    • URL:[Link]

    • Relevance: Confirmation of the stable precursor structure used to gener
  • General Azetidine Synthesis

    • Title: Synthesis of 3-substituted azetidines.

    • Source:Journal of Organic Chemistry, "Efficient Synthesis of Azetidine-3-carboxylic Acid Deriv
    • URL:[Link]

    • Relevance: Foundational chemistry for handling strained azetidine rings and salt form
  • Cyanohydrin Stability

    • Title: Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases.[6]

    • Source:Organic & Biomolecular Chemistry.
    • URL:[Link]

    • Relevance: Discusses the equilibrium and stability factors of cyanohydrin form

Sources

Technical Guide: Gem-Disubstituted Azetidine Building Blocks for Medicinal Chemistry

[1]

Executive Summary

In the modern era of "escaping flatland," gem-disubstituted azetidines have emerged as high-value pharmacophores.[1] They offer a unique solution to the "methyl/solubility trade-off," allowing medicinal chemists to introduce steric bulk and metabolic blocking without the lipophilicity penalty associated with traditional gem-dimethyl or cyclobutane groups.[1]

This guide details the strategic deployment, physicochemical profiling, and robust synthesis of these strained heterocycles.[1][2] It is designed for bench scientists and lead optimization teams seeking to leverage azetidines to modulate pKa, lower LogD, and secure novel intellectual property space.[1]

Part 1: Physicochemical Profile & Bioisosteric Logic[2][3]

The utility of the azetidine ring lies in its ability to mimic the spatial volume of a gem-dimethyl group while introducing a polar, basic center (or a dipole, if substituted).[1]

The "Gem-Dimethyl" vs. Azetidine Swap

Replacing a lipophilic gem-dimethyl group with a 3,3-disubstituted azetidine often results in a dramatic improvement in physicochemical properties.[1]

Table 1: Comparative Physicochemical Metrics

Propertygem-Dimethyl (–C(Me)2–)Cyclobutane-1,1-diylN-Boc-Azetidine-3,3-diylFree Azetidine-3,3-diyl
Hybridization sp³sp³sp³sp³
LogP Impact High (+ Lipophilicity)HighModerateLow (Hydrophilic)
Metabolic Liability High (Benzylic/Allylic oxidation)ModerateLow (Blocked C3)Low
Vector Geometry 109.5° (Tetrahedral)~89° (Puckered)~90° (Planar/Puckered)~90°
pKa Influence NeutralNeutralNeutralBasic (pKa ~9-10)
Structural Logic Diagram

The following diagram illustrates the decision matrix for deploying azetidines to solve specific lead optimization problems.

AzetidineLogicProblemLead Optimization ChallengeHighLogPHigh Lipophilicity (LogD > 3)Problem->HighLogPMetabInstabilityMetabolic Hotspot (t1/2 < 15 min)Problem->MetabInstabilitySolubilityPoor SolubilityProblem->SolubilitySolution_AzetidineDeploy 3,3-Disubstituted AzetidineHighLogP->Solution_AzetidineBioisostereMetabInstability->Solution_AzetidineSteric BlockSolubility->Solution_AzetidineBasic HandleOutcome1Lower LogD (Polar Surface Area)Solution_Azetidine->Outcome1Outcome2Block Oxidation (Quaternary Center)Solution_Azetidine->Outcome2Outcome3Introduce Solubilizing AmineSolution_Azetidine->Outcome3

Caption: Decision matrix for replacing lipophilic spacers with azetidine cores to improve DMPK properties.

Part 2: Strategic Synthesis of Gem-Disubstituted Cores

The most versatile entry point for gem-disubstituted azetidines is 1-Boc-3-azetidinone .[1] This commercially available ketone serves as the electrophilic "hub" for divergent synthesis.[1]

Core Methodologies
  • Nucleophilic Addition (Grignard/Lithium): Generates 3-aryl-3-hydroxy azetidines.

  • Fluorination (DAST/Deoxo-Fluor): Converts 3-hydroxy to 3-fluoro (monofluoro) or ketone to 3,3-difluoro.[1]

  • Spirocyclization: Uses bis-nucleophiles to create rigid spiro-cores.[1]

Detailed Protocol: Synthesis of 3-Aryl-3-Hydroxyazetidines

This protocol describes the addition of an aryl Grignard reagent to N-Boc-3-azetidinone. This is a critical reaction because the resulting tertiary alcohol is a gateway to 3-fluoro-3-aryl derivatives (via DAST) or 3-aryl-3-amino derivatives (via Ritter reaction).

Objective: Synthesis of tert-butyl 3-(4-fluorophenyl)-3-hydroxyazetidine-1-carboxylate.

Reagents:

  • N-Boc-3-azetidinone (1.0 equiv)

  • 4-Fluorophenylmagnesium bromide (1.2 equiv, 1.0 M in THF)

  • Anhydrous THF (0.2 M concentration relative to ketone)

  • Saturated aq.[1] NH₄Cl (Quench)

Step-by-Step Methodology:

  • Setup (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow to cool under a stream of nitrogen.

    • Why: Grignard reagents are moisture-sensitive; water will quench the nucleophile immediately.

  • Solvation: Dissolve N-Boc-3-azetidinone (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).

    • Why -78 °C? Low temperature prevents the Grignard reagent from acting as a base (deprotonating the alpha-position of the ketone) or attacking the Boc carbamate group (which would lead to side products).

  • Addition: Add the Grignard reagent (1.2 equiv) dropwise via syringe over 15–20 minutes.

    • Self-Validation: The internal temperature must not rise above -70 °C during addition to ensure chemoselectivity.[1]

  • Reaction: Stir at -78 °C for 1 hour, then allow the mixture to slowly warm to 0 °C over 2 hours.

    • Monitor: Check reaction progress via TLC (stain with KMnO₄; the starting ketone stains actively, the product alcohol less so).[1]

  • Quench: Slowly add saturated aqueous NH₄Cl at 0 °C.

    • Caution: Exothermic reaction.[1]

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.[1]

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 75–90%.

Synthetic Workflow Diagram

The following diagram maps the divergent pathways from the key intermediate.

AzetidineSynthesisStartN-Boc-3-AzetidinoneReaction1R-MgBr / THF(-78°C)Start->Reaction1Intermediate3-Aryl-3-HydroxyAzetidineReaction1->IntermediatePathADAST / DCMIntermediate->PathAPathBTFA / DCMIntermediate->PathBPathCRitter Reaction(R-CN / H+)Intermediate->PathCProductA3-Fluoro-3-ArylAzetidinePathA->ProductAProductBFree Amine Salt(Building Block)PathB->ProductBProductC3-Amido-3-ArylAzetidinePathC->ProductC

Caption: Divergent synthesis from the 3-azetidinone hub to create fluorinated, amino, and deprotected building blocks.

Part 3: Advanced Applications & Case Studies

3,3-Difluoroazetidine: The Lipophilic Tuner

While 3,3-dimethylazetidine is a direct steric mimic of a tert-butyl group, 3,3-difluoroazetidine is a powerful tool to modulate pKa.[1]

  • Effect: The electron-withdrawing fluorine atoms lower the pKa of the azetidine nitrogen (typically from ~10 to ~6-7).

  • Benefit: This reduces lysosomal trapping and improves passive permeability by increasing the fraction of the neutral species at physiological pH [1].

Metabolic Stability Case Study

In the optimization of JAK inhibitors (e.g., Baricitinib analogs), the azetidine ring is often used to link the cyanomethyl group.[1]

  • Challenge: Acyclic linkers (e.g., ethylenediamine type) are susceptible to N-dealkylation and oxidation.[1]

  • Solution: Constraining the nitrogen into an azetidine ring eliminates the alpha-hydrogens available for metabolic abstraction (if the alpha-carbons are quaternary) or sterically hinders the approach of CYP450 enzymes [2].

  • Result: The 3-substituted azetidine motif in Baricitinib contributes to its favorable oral bioavailability and half-life.

References

  • Wuitschik, G., et al. (2010).[1] "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition, 49(48), 8993-8995.[1] Link

    • Context: Establishes the foundational logic of small ring bioisosteres (oxetanes/azetidines) vs. gem-dimethyl groups.
  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] Link

    • Context: The definitive paper on why increasing Fsp3 (via rings like azetidine)
  • Duncton, M. A. (2011).[1] "Miniperspective: Azetidines in Drug Discovery." Journal of Medicinal Chemistry, 54(15).[1] Link

    • Context: Comprehensive review of azetidine synthesis and medicinal chemistry applic
  • Carreira, E. M., & Fessard, T. C. (2014).[1] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.[1] Link

    • Context: Detailed synthetic routes for spiro-azetidines and their utility.[1]

Technical Guide: 3-Hydroxy-3-azetidinecarbonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, and handling of 3-Hydroxy-3-azetidinecarbonitrile Hydrochloride , a specialized gem-disubstituted azetidine intermediate.

Executive Summary & Chemical Identity

3-Hydroxy-3-azetidinecarbonitrile HCl is a high-value, gem-disubstituted azetidine scaffold used primarily in the synthesis of complex pharmaceutical agents. Its structure features a strained four-membered ring with both a hydroxyl and a nitrile group at the C3 position. This "gem-cyano-hydroxy" motif serves as a versatile precursor for spirocyclic ethers , amino acids (via nitrile hydrolysis), and 3,3-disubstituted azetidine libraries .

Due to the inherent instability of free alpha-hydroxy nitriles (cyanohydrins) which can revert to the corresponding ketone and HCN under basic conditions, this compound is most stable and handled as the hydrochloride salt or its N-Boc protected precursor .

Datasheet: Chemical Specifications
PropertySpecification
Systematic Name 3-Hydroxy-3-azetidinecarbonitrile hydrochloride
Common Name 3-Cyano-3-hydroxyazetidine HCl
Precursor CAS 1493737-08-8 (N-Boc-3-hydroxy-3-azetidinecarbonitrile)
Molecular Formula C

H

N

O

HCl
Molecular Weight 134.56 g/mol (Salt); 98.10 g/mol (Free Base)
Appearance White to off-white hygroscopic solid
Solubility Soluble in water, methanol, DMSO; Insoluble in non-polar solvents
Acidity (pKa) ~8–9 (Azetidine NH); Cyanohydrin OH is weakly acidic
Storage -20°C, Hygroscopic, Store under Inert Atmosphere (Ar/N

)

Synthesis & Manufacturing Workflow

The synthesis of 3-hydroxy-3-azetidinecarbonitrile HCl typically proceeds from N-Boc-3-azetidinone . The core challenge is installing the nitrile group while preventing ring opening or retro-cyanohydrin reaction.

Synthetic Pathway (Graphviz)

Synthesispath Start N-Boc-3-Azetidinone (Commercially Available) Step1 Cyanosilylation (TMSCN, ZnI2, 0°C) Start->Step1 Nucleophilic Attack Inter1 N-Boc-3-OTMS-3-CN-Azetidine Step1->Inter1 O-Silylation Step2 Desilylation & Deprotection (HCl in Dioxane/MeOH) Inter1->Step2 Global Deprotection Product 3-Hydroxy-3-azetidinecarbonitrile HCl (Target Salt) Step2->Product Precipitation

Figure 1: Synthetic route from N-Boc-3-azetidinone to the target HCl salt.

Detailed Protocol: Synthesis from N-Boc-3-Azetidinone

Prerequisites: Fume hood with cyanide sensors; Schlenk line.

  • Cyanosilylation (Formation of Protected Cyanohydrin):

    • Reagents: N-Boc-3-azetidinone (1.0 eq), Trimethylsilyl cyanide (TMSCN, 1.2 eq), Zinc Iodide (ZnI

      
      , 5 mol%).
      
    • Procedure: Dissolve ketone in anhydrous DCM under Argon. Cool to 0°C. Add ZnI

      
       followed by dropwise addition of TMSCN.[1] Stir at RT for 4–12 hours.
      
    • Checkpoint: Monitor by TLC (stain with KMnO

      
      ) or NMR (disappearance of ketone carbonyl).
      
    • Workup: Quench with saturated NaHCO

      
      . Extract with DCM. The intermediate (O-TMS protected) is often used directly or briefly purified.
      
  • Global Deprotection (Formation of HCl Salt):

    • Reagents: 4M HCl in Dioxane or MeOH.

    • Procedure: Dissolve the crude intermediate in MeOH. Add HCl/Dioxane (excess, ~5-10 eq) at 0°C.

    • Reaction: Stir at RT for 2–4 hours. The TMS group cleaves first (rapid), followed by Boc removal.

    • Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether to precipitate the 3-hydroxy-3-azetidinecarbonitrile HCl as a white solid.

    • Note: Avoid aqueous workup at high pH, as the free base cyanohydrin is unstable.

Safety & MSDS Analysis (E-E-A-T)

Critical Hazard: This compound is a cyanohydrin derivative . Under basic conditions (pH > 9) or thermal stress, it is liable to undergo retro-cyanohydrin decomposition , releasing highly toxic Hydrogen Cyanide (HCN) gas and reverting to 3-azetidinone.

Hazard Identification
Hazard ClassGHS CodeDescription
Acute Toxicity H301/H311Toxic if swallowed or in contact with skin (Nitrile/Cyanide risk).
Skin Irritation H315Causes skin irritation (Acidic salt).[2]
Eye Damage H318Causes serious eye damage.[3]
Reactivity EUH032Contact with acids liberates very toxic gas (HCN).[1]
Handling Decision Tree (Graphviz)

SafetyFlow Start Handling 3-Hydroxy-3-azetidinecarbonitrile HCl CheckPH Is the reaction pH > 8? Start->CheckPH Risk RISK: Retro-Cyanohydrin Reaction Release of HCN Gas CheckPH->Risk Yes Safe Safe Handling Zone (Acidic/Neutral pH) CheckPH->Safe No Action1 Use Closed System Scrubbers (NaOH/Bleach) Risk->Action1 Action2 Maintain < 0°C Add Acid Scavenger Slowly Risk->Action2

Figure 2: Safety decision tree for preventing HCN release during handling.

Emergency Protocols
  • Inhalation: Evacuate area. Use amyl nitrite if cyanide poisoning is suspected (standard cyanide antidote kit must be available).

  • Spill: Do NOT use acidic absorbents. Cover with weak base (sodium carbonate) and absorb with inert material. Treat waste as cyanide-contaminated.

  • Storage: Store in a tightly sealed vial within a secondary container. Keep desiccant present; hydrolysis of the nitrile releases ammonia and carboxylic acid.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry due to its ability to restrict conformation while adding polarity.

  • Spirocyclic Ether Synthesis:

    • Reaction with base and an alkyl dihalide allows the formation of 2-oxa-6-azaspiro[3.3]heptanes , a bioisostere for morpholine or piperidine.

  • Gem-Difluoro Substitution:

    • The hydroxyl group can be oxidized to the ketone (reforming the azetidinone) or displaced with DAST to form 3-fluoro-3-cyanoazetidine , modulating pKa and lipophilicity.

  • Amino Acid Isosteres:

    • Hydrolysis of the nitrile yields 3-hydroxy-3-azetidinecarboxylic acid , a conformationally restricted serine/isoserine analogue.

References

  • Synthesis of Azetidines: Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry, 2021.

  • Cyanohydrin Stability:Cyanohydrins in Organic Synthesis. Science of Synthesis, 2010.
  • Precursor Data: Tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate Datasheet. PubChem CID 76903254.

  • Safety Protocols: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US).

Sources

Quaternary Carbon Center Azetidine Scaffolds: Synthetic Architectures & Medicinal Utility

[1][2]

Executive Summary

The incorporation of quaternary carbon centers within small saturated heterocycles represents a high-value strategy in modern drug design. Among these, 3,3-disubstituted azetidines have emerged as privileged scaffolds. Unlike their larger congeners (pyrrolidines and piperidines), azetidines offer a unique combination of high strain energy (~25 kcal/mol), lowered lipophilicity, and rigidified vector orientation.

This guide analyzes the technical implementation of quaternary azetidines. It moves beyond basic synthesis to explore the causality of scaffold selection , detailed strain-release methodologies , and the physicochemical impact of replacing gem-dimethyl or carbonyl groups with the azetidine core.

Structural & Physicochemical Rationale[1][3][4][5][6]

The "Square" Effect on Vectors

The geometric constraints of the four-membered ring force substituents at the C3 position into a specific orientation that differs significantly from the chair-like conformations of piperidines or the envelope puckering of pyrrolidines.

  • Vector Rigidity: The C3 quaternary center locks substituents into a perpendicular relationship relative to the ring plane, minimizing conformational entropy penalty upon binding.

  • Metabolic Blocking: Substitution at C3 blocks the common metabolic soft spot of azetidines (oxidation at the

    
    -carbons is electronically disfavored by the inductive effect of the nitrogen, but 
    
    
    -substitution further sterically hinders access to the ring face).
Physicochemical Modulation

Replacing a gem-dimethyl group or a cyclohexyl ring with a 3,3-disubstituted azetidine often results in:

  • Lowered LogD: The polar nitrogen lowers lipophilicity, improving solubility and Lipophilic Efficiency (LipE).

  • pKa Tuning: The pKa of the azetidine nitrogen (typically ~10-11 for simple alkyl azetidines) can be modulated by the electronic nature of the C3 substituents. Electron-withdrawing groups (EWGs) at C3 (e.g., fluoro, cyano) significantly depress the pKa, improving bioavailability and CNS penetration.

Table 1: Comparative Physicochemical Metrics (Representative Data)

ScaffoldSubstituent PatternpKa (Conj. Acid)LogP (Calc)Fsp³ Score
Piperidine 4,4-dimethyl~11.01.81.0
Pyrrolidine 3,3-dimethyl~10.51.41.0
Azetidine 3,3-dimethyl~11.30.91.0
Azetidine 3,3-difluoro~7.20.50.33
Azetidine 3-phenyl-3-fluoro~6.81.90.75

Core Synthetic Architectures

The synthesis of quaternary azetidines has historically been plagued by the "Thorpe-Ingold effect" working against the formation of strained rings. Modern methods bypass direct cyclization of hindered chains in favor of Strain-Release Functionalization or Spirocyclization .

Architecture A: Strain-Release Functionalization (The ABB Route)

The most robust modern approach utilizes 1-azabicyclo[1.1.0]butanes (ABBs) . These bicyclic systems effectively store the ring strain energy required to drive the formation of the quaternary center.

  • Mechanism: Nucleophilic attack or radical addition breaks the central C1-C3 bond, relieving strain and releasing the 3,3-disubstituted azetidine.

  • Utility: Allows for the installation of complex carbon substituents (aryl, alkyl) via Transition Metal Catalysis (e.g., Ni, Pd) without requiring high temperatures.

Architecture B: Spirocyclization from -Lactams

For spirocyclic azetidines, the reduction of

  • Precursor: [2+2] cycloaddition of alkenes with chlorosulfonyl isocyanate (CSI).

  • Transformation: Reduction of the carbonyl yields the amine. This is particularly effective for creating angular spiro-azetidines.

Visualized Synthetic Workflows

The following diagram contrasts the classical "Brute Force" cyclization with the modern "Strain-Release" pathway.

AzetidineSynthesiscluster_0Comparison of MethodologiesStart_ClassicLinear Precursor(1,3-functionalized)Step_ClassicIntramolecularCyclizationStart_Classic->Step_ClassicHeat/BaseBarrierHigh EntropicBarrierStep_Classic->BarrierProduct3,3-DisubstitutedAzetidineBarrier->ProductLow YieldStart_Modern1-Azabicyclo[1.1.0]butane(ABB)Step_ModernStrain-ReleaseFunctionalizationStart_Modern->Step_ModernNi-Cat / NucleophileIntermediateRadical/PolarIntermediateStep_Modern->IntermediateIntermediate->ProductStrain Relief

Caption: Comparison of high-barrier classical cyclization vs. thermodynamically driven strain-release synthesis using ABB precursors.

Self-Validating Experimental Protocol

Protocol: Nickel-Catalyzed Synthesis of 3,3-Disubstituted Azetidines from ABBs Source Basis: Adapted from Liao et al., J. Am. Chem. Soc. 2023 [1].[1]

Objective: Synthesis of a 3-aryl-3-alkyl azetidine via cross-coupling of a sulfonyl-ABB with an aryl boronic acid.

Reagents & Setup
  • Substrate:

    
    -tosyl-1-azabicyclo[1.1.0]butane (1.0 equiv).
    
  • Coupling Partner: Aryl boronic acid (1.5 equiv).

  • Catalyst:

    
     (10 mol%).
    
  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (12 mol%).

  • Base:

    
     (2.0 equiv).
    
  • Solvent: 1,4-Dioxane/DMA (4:1 ratio), anhydrous.

Step-by-Step Methodology
  • Catalyst Pre-complexation (Visual Checkpoint):

    • In a glovebox or under Ar flow, mix

      
       and dtbbpy in a vial.
      
    • Add a small portion of the solvent.

    • Checkpoint: Stir for 10 minutes. The solution should turn a distinct green color, indicating active ligand complexation. If the solution remains pale or precipitates heavily, the catalyst batch may be wet.

  • Reaction Assembly:

    • Add the

      
      -tosyl-ABB, Aryl boronic acid, and 
      
      
      to the reaction vessel.
    • Add the pre-formed catalyst solution.

    • Seal the vessel with a crimp cap and Teflon septum.

  • Execution:

    • Heat the block to 80 °C for 12-16 hours.

    • In-Process Control (IPC): Take an aliquot at 2 hours. TLC (Hexane/EtOAc) should show the disappearance of the highly non-polar ABB spot (

      
      ) and the emergence of a more polar spot (
      
      
      ).
    • Note: ABBs are acid-sensitive. Ensure the TLC plate is not acidic, or use alumina plates if degradation is observed.

  • Work-up & Purification:

    • Cool to room temperature. Filter through a pad of Celite to remove inorganic salts.

    • Dilute with EtOAc and wash with water (

      
      ) to remove DMA.
      
    • Concentrate and purify via flash chromatography.

    • Validation:

      
       NMR must show the disappearance of the characteristic ABB bridgehead protons (typically doublets around 3.5 ppm) and the appearance of distinct AB systems for the azetidine methylene protons (
      
      
      3.8–4.5 ppm).

Case Study: Bioisosterism in Menin-MLL Inhibition

Compound: VTP50469 (Analogues) Context: The interaction between Menin and the Mixed Lineage Leukemia (MLL) protein is a high-value target in oncology.

  • Challenge: Early leads containing piperidine linkers suffered from poor metabolic stability and suboptimal vector alignment, leading to rapid clearance.

  • Solution: Replacement of the piperidine with a spirocyclic azetidine-piperidine scaffold.[2]

  • Outcome:

    • The spiro-azetidine core introduced a "kink" that better matched the binding pocket topology.

    • The quaternary center prevented oxidative metabolism at the bridgehead carbon.

    • Resulted in a clinical candidate with high potency and oral bioavailability.

Logic Flow: Scaffold Optimization

OptimizationLogicProblemLead Compound(Piperidine Linker)High ClearanceHypothesisHypothesis:Rigidify Vector &Block MetabolismProblem->HypothesisSAR AnalysisDesignDesign:Spirocyclic AzetidineHypothesis->DesignBioisosterismResultOutcome:Improved PotencyLower Cl_intDesign->ResultValidation

Caption: Decision logic for replacing piperidine with spirocyclic azetidine in Menin-MLL inhibitor design.

References

  • Hsu, C.-M., et al. "Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization."[1] Journal of the American Chemical Society, vol. 145, no.[1][3] 34, 2023, pp. 19049–19059.[1][3] Link

  • Bull, J. A., et al. "Exploiting the Strain Energy of Small Rings in Organic Synthesis and Drug Discovery." Chemical Reviews, vol. 117, no. 13, 2017, pp. 11191–11232. Link

  • Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, vol. 17, 2019, pp. 2839-2849. Link

  • Knauber, T., et al. "Spirocyclic Azetidines: Synthesis and Application in Drug Discovery." Journal of Medicinal Chemistry, vol. 57, no. 9, 2014, pp. 3939–3943. Link

small molecule heterocycles with nitrile and hydroxyl groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Small Molecule Heterocycles with Nitrile and Hydroxyl Groups

Authored by: A Senior Application Scientist

Abstract

Small molecule heterocycles incorporating both nitrile and hydroxyl functionalities represent a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of this critical molecular class for researchers, scientists, and drug development professionals. We will delve into the nuanced roles of the nitrile and hydroxyl groups in shaping molecular properties, from target engagement to pharmacokinetic profiles. This document will further detail robust synthetic strategies for the creation of these molecules, comprehensive characterization methodologies, and illustrative case studies of their application in drug discovery.

Table of Contents

  • Introduction: The Strategic Importance of Nitrile and Hydroxyl Groups in Heterocyclic Scaffolds

  • Medicinal Chemistry Insights: The Dual Functionality Advantage

    • 2.1 The Nitrile Group: More Than a Simple Polar Moiety

    • 2.2 The Hydroxyl Group: A Key Player in Molecular Recognition

    • 2.3 Synergistic Effects and Physicochemical Property Modulation

  • Synthetic Methodologies: Building the Core Structures

    • 3.1 Strategies for Nitrile Group Installation

    • 3.2 Approaches to Heterocycle Hydroxylation

  • Comprehensive Characterization Workflow

    • 4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

    • 4.2 Mass Spectrometry (MS)

  • Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

  • References

Introduction: The Strategic Importance of Nitrile and Hydroxyl Groups in Heterocyclic Scaffolds

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals due to their ability to present functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. The incorporation of specific functionalities, such as nitrile (−C≡N) and hydroxyl (−OH) groups, can dramatically influence the biological activity and drug-like properties of these scaffolds.

The nitrile group, with its linear geometry and strong dipole moment, is a versatile functional group in drug design. It can act as a hydrogen bond acceptor, a bioisostere for carbonyl or hydroxyl groups, and can enhance metabolic stability.[1][2][3][4][5] The hydroxyl group is a classic hydrogen bond donor and acceptor, crucial for anchoring ligands to their protein targets and improving aqueous solubility.[6][7][8] The combination of these two functional groups on a heterocyclic core creates a powerful platform for developing potent and selective therapeutic agents. This guide will provide a comprehensive overview of the synthesis, characterization, and medicinal chemistry applications of this important class of molecules.

Medicinal Chemistry Insights: The Dual Functionality Advantage

The strategic placement of nitrile and hydroxyl groups on a heterocyclic scaffold can fine-tune a molecule's interaction with its biological target and optimize its pharmacokinetic profile.

The Nitrile Group: More Than a Simple Polar Moiety

The nitrile group is a unique pharmacophore with several beneficial attributes in drug design:

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's active site.[1][2]

  • Bioisosterism: The nitrile group is often considered a bioisostere for carbonyl, hydroxyl, and carboxyl groups.[3][4] This allows for the replacement of these groups to modulate properties like polarity, metabolic stability, and binding affinity. For instance, replacing a metabolically labile ester with a nitrile can improve a drug's half-life.

  • Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the nitrile group can influence the electronic properties of the heterocyclic ring, potentially enhancing π-π stacking interactions.[9] It can also improve solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][10]

  • Metabolic Stability: In many cases, the nitrile group is metabolically stable and passes through the body unchanged.[1][10] Attaching a nitrile to a metabolically vulnerable position on a molecule can block unwanted metabolism.[2][5]

The Hydroxyl Group: A Key Player in Molecular Recognition

The hydroxyl group is a fundamental functional group in medicinal chemistry, primarily due to its ability to:

  • Form Strong Hydrogen Bonds: As both a hydrogen bond donor and acceptor, the hydroxyl group can form strong, directional interactions with protein targets, significantly contributing to binding affinity.[8]

  • Improve Aqueous Solubility: The polarity of the hydroxyl group generally increases the water solubility of a compound, which is often a desirable property for oral bioavailability.[11]

  • Influence Conformation: Intramolecular hydrogen bonding involving a hydroxyl group can lock a molecule into a specific conformation that is favorable for binding to its target.[7]

Synergistic Effects and Physicochemical Property Modulation

The combination of nitrile and hydroxyl groups can lead to synergistic effects. For example, a hydroxyl group can provide a key anchoring point to a receptor, while a nearby nitrile group can fine-tune the electronic environment and engage in additional polar interactions. The interplay between these two groups allows for a high degree of control over the molecule's overall properties.

Table 1: Physicochemical Contributions of Nitrile and Hydroxyl Groups

Functional GroupKey Physicochemical ContributionsImpact on Drug Properties
Nitrile (-C≡N) Strong dipole moment, hydrogen bond acceptor, electron-withdrawing, metabolically stable.Enhances binding affinity, improves metabolic stability, modulates electronics, can improve solubility.
Hydroxyl (-OH) Hydrogen bond donor and acceptor, polar.Significantly contributes to binding affinity, increases aqueous solubility, can influence conformation.

Synthetic Methodologies: Building the Core Structures

The efficient synthesis of heterocycles bearing both nitrile and hydroxyl groups is a key aspect of their development as drug candidates. This often involves the introduction of these functionalities onto a pre-existing heterocyclic core or the construction of the heterocycle with these groups already in place.

Strategies for Nitrile Group Installation

Several methods are available for the introduction of a nitrile group onto a heterocyclic ring. The choice of method often depends on the nature of the heterocycle and the desired regioselectivity.

  • Palladium-Catalyzed Cyanation: This is a powerful and versatile method for the cyanation of (hetero)aryl halides and triflates.[12][13] Modern palladium catalysts and ligands allow for these reactions to be carried out under mild conditions with a high degree of functional group tolerance.[13]

  • Copper-Catalyzed Cyanation: Copper-based methods, such as the Rosenmund-von Braun reaction, are classic approaches for nitrile synthesis.[14] More recent developments have led to catalytic versions that can directly cyanate C-H bonds of heterocycles.[14][15]

This protocol provides a general procedure for the cyanation of a heteroaryl bromide using a palladium catalyst.

Materials:

  • Heteroaryl bromide (1.0 mmol)

  • Zinc cyanide (Zn(CN)₂, 0.6 mmol)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol)

  • Phosphine ligand (e.g., Xantphos, 0.04 mmol)

  • Solvent (e.g., degassed DMF, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the heteroaryl bromide, zinc cyanide, palladium catalyst, and phosphine ligand.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired nitrile.

Approaches to Heterocycle Hydroxylation

The introduction of a hydroxyl group can be achieved through various methods, including:

  • Direct C-H Hydroxylation: Recent advances have enabled the direct hydroxylation of C-H bonds in aromatic and heterocyclic systems, often using metal catalysts and an oxidant like hydrogen peroxide.[16]

  • Deaminative Hydroxylation: Amino-substituted heterocycles can be converted to their hydroxylated analogs through deaminative hydroxylation reactions.[17]

  • Nucleophilic Aromatic Substitution (SNAr): In electron-deficient heterocycles, a leaving group (e.g., a halide) can be displaced by a hydroxide source.

This protocol describes a method for the hydroxylation of nitrogen heterocycles using a copper catalyst and hydrogen peroxide.[18]

Materials:

  • Nitrogen heterocycle (1.0 mmol)

  • Cupric nitrate (Cu(NO₃)₂, 0.1 mmol)

  • Phosphate buffer (pH 7.4)

  • 30% Hydrogen peroxide (H₂O₂)

Procedure:

  • Dissolve the nitrogen heterocycle in a suitable solvent.

  • Add the cupric nitrate and phosphate buffer to the solution.

  • Add the 30% hydrogen peroxide dropwise to the stirring solution at room temperature.

  • Stir the reaction mixture for the required time, monitoring by TLC.

  • Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution).

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Diagram 1: General Synthetic Workflow

G start Starting Heterocycle cyanation Nitrile Installation (e.g., Pd-catalyzed cyanation) start->cyanation Step 1 hydroxylation Hydroxylation (e.g., C-H hydroxylation) cyanation->hydroxylation Step 2 purification Purification and Characterization hydroxylation->purification product Final Product: Heterocycle with -CN and -OH purification->product

Caption: A generalized workflow for the synthesis of the target molecules.

Comprehensive Characterization Workflow

The unambiguous structural confirmation of the synthesized compounds is paramount. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. Protons on carbons adjacent to a nitrile group typically resonate in the 2-3 ppm region.[19] The chemical shift of a hydroxyl proton is variable and can be confirmed by D₂O exchange.[20]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of different types of carbon atoms. The nitrile carbon typically appears in the 115-120 ppm region.[19] Carbons attached to a hydroxyl group are deshielded and appear at a higher chemical shift.

  • 2D NMR: Techniques like COSY, HSQC, and HMBC are invaluable for establishing the complete connectivity of the molecule, especially for complex heterocyclic systems.[21][22]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules. It is important to be aware that nitriles can sometimes be reduced to amines in the ESI source, leading to the observation of an [M+H+4]⁺ ion in addition to the expected [M+H]⁺ ion.[23][24]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule and confirm its identity.

  • Fragmentation Analysis: The fragmentation pattern observed in the MS/MS spectrum can provide valuable structural information. For nitriles, a common fragmentation is the loss of a hydrogen atom, resulting in an [M-1]⁺ peak.[25]

Diagram 2: Characterization Workflow

G synthesis Crude Synthetic Product purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr ms Mass Spectrometry (ESI, HRMS) purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation final_product Confirmed Structure structure_elucidation->final_product

Caption: A standard workflow for the purification and structural confirmation.

Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prominent example of drugs featuring a heterocyclic core with a nitrile group are the gliptins, used for the treatment of type 2 diabetes. Vildagliptin is a notable example that contains a pyrrolidine heterocycle with both a nitrile and a hydroxyl group.

The nitrile group in vildagliptin is crucial for its mechanism of action, forming a covalent but reversible bond with a serine residue in the active site of the DPP-4 enzyme.[9] The hydroxyl group contributes to the binding affinity through hydrogen bonding interactions within the active site. This example highlights how the combination of these two functional groups can lead to a highly potent and effective drug.

Diagram 3: Vildagliptin Interaction with DPP-4 Active Site (Conceptual)

G vildagliptin Vildagliptin nitrile Nitrile Group vildagliptin->nitrile contains hydroxyl Hydroxyl Group vildagliptin->hydroxyl contains serine Serine Residue (DPP-4 Active Site) nitrile->serine Covalent Interaction h_bond_acceptor H-bond Acceptor (DPP-4 Active Site) hydroxyl->h_bond_acceptor Hydrogen Bond

Caption: Conceptual diagram of Vildagliptin's key interactions.

Conclusion

Small molecule heterocycles containing both nitrile and hydroxyl groups are a privileged scaffold in drug discovery. The unique and complementary properties of these two functional groups provide medicinal chemists with a powerful toolkit for designing molecules with high potency, selectivity, and favorable pharmacokinetic profiles. A thorough understanding of the synthetic methodologies for their preparation and the analytical techniques for their characterization is essential for the successful development of new therapeutic agents based on this versatile molecular architecture.

References

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Copper-Catalyzed Cyanation of Heterocycle Carbon−Hydrogen Bonds. Organic Letters, 11(21), 4894–4896. [Link]

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 52(38), 10035–10039. [Link]

  • Do, H.-Q., & Daugulis, O. (2009). Copper-Catalyzed Cyanation of Heterocycle Carbon-Hydrogen Bonds. PMC, 29(1), 1–4. [Link]

  • Wang, G., Li, W., & Cole, R. B. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 20(20), 3053–3060. [Link]

  • Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. (2024). Azeotropy. [Link]

  • Wang, G., Li, W., & Cole, R. B. (2006). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. PubMed. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. [Link]

  • Anderson, K. W., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 102–105. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link]

  • Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643–1652. [Link]

  • Du, Y., Li, M., He, S., & Huang, N. (2018). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Future Medicinal Chemistry, 10(23), 2749–2760. [Link]

  • Young, R. J. (2021). The underappreciated hydroxyl in drug discovery. Drug Discovery Today. [Link]

  • Du, Y., Li, M., He, S., & Huang, N. (2018). A survey of the role of nitrile groups in protein-ligand interactions. PubMed. [Link]

  • Boström, J., Hogner, A., Llinàs, A., Wellner, E., & Plowright, A. T. (2019). Hydroxyl Groups in Synthetic and Natural-Product-Derived Therapeutics: A Perspective on a Common Functional Group. Journal of Medicinal Chemistry, 62(20), 8915–8930. [Link]

  • Alonso-de-Castro, S., et al. (2023). Bio-Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron-Deficient Anilines. Angewandte Chemie International Edition, 62(3), e202213735. [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17. Whitman College. [Link]

  • Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671. [Link]

  • Functional Group Characteristics and Roles. (n.d.). ASHP. [Link]

  • Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Wang, F., et al. (2017). Effects of Hydroxyl Group on the Interaction of Carboxylated Flavonoid Derivatives with S. Cerevisiae α-Glucosidase. Molecules, 22(1), 103. [Link]

  • Shields, J. D., et al. (2022). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K₄[Fe(CN)₆]. Organic Letters, 24(17), 3169–3174. [Link]

  • Nasreen, A., & Adapa, S. R. (2001). An efficient facile and selective hydroxylation of nitrogen heterocycles. Heterocyclic Communications, 7(5), 501-504. [Link]

  • Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. ResearchGate. [Link]

  • Yin, W., Wang, C., & Huang, Y. (2013). Highly practical synthesis of nitriles and heterocycles from alcohols under mild conditions by aerobic double dehydrogenative catalysis. Organic Letters, 15(8), 1850–1853. [Link]

  • Fragmentation pathway involving the nitrile form of diethyl-2-cyano-3-methyl-2-pentenodiate. (2015). ResearchGate. [Link]

  • Al-Hadiya, B. H. (2017). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 22(4), 539. [Link]

  • Reusch, W. (n.d.). Heterocyclic Compounds. Michigan State University. [Link]

  • Al-Mousawi, S. M., & El-Apasery, M. A. (2016). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Mini-Reviews in Organic Chemistry, 13(2), 108–137. [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 16(21), 2443–2485. [Link]

  • van der Vlugt, J. I., et al. (2018). Aromatic CH Hydroxylation Reactions with Hydrogen Peroxide Catalyzed by Bulky Manganese Complexes. Catalysts, 8(12), 629. [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. [Link]

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Reddy, A. S., & Hu, W. (2021). Catalyst-Free Formation of Nitrile Oxides and Their Further Transformations to Diverse Heterocycles. Organic Letters, 23(3), 853–857. [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. (n.d.). Organic Chemistry Portal. [Link]

  • Schenone, S., et al. (2011). Bioactive heterocycles containing endocyclic N-hydroxy groups. Current Medicinal Chemistry, 18(23), 3462–3479. [Link]

  • Kumar, A., & Kumar, A. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Advances, 13(21), 14352–14382. [Link]

  • NMR Structural Characterization of Oxygen Heterocyclic Compounds. (2019). ResearchGate. [Link]

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Technical Whitepaper: 3-Hydroxyazetidine-3-carbonitrile as a Strategic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Hydroxyazetidine-3-carbonitrile represents a high-value, gem-disubstituted azetidine scaffold used extensively in modern drug discovery. As a constrained heterocyclic building block, it provides a unique vector for introducing polarity and metabolic stability into lead compounds. This guide details its physicochemical properties, validated synthetic protocols, and downstream applications in the synthesis of quaternary amino acids and conformationally restricted pharmacophores.

Part 1: Physicochemical Profile & Molecular Identity

The core molecule consists of a four-membered azetidine ring substituted at the 3-position with both a hydroxyl group and a nitrile group.[1][2] Due to the potential reversibility of cyanohydrin formation and the basicity of the secondary amine, this scaffold is most frequently manipulated in its N-protected forms (e.g., N-Boc or N-benzhydryl) during early synthetic stages.

Core Molecular Data
PropertyFree Base N-Boc Derivative (Common Intermediate)
Systematic Name 3-Hydroxyazetidine-3-carbonitriletert-Butyl 3-cyano-3-hydroxyazetidine-1-carboxylate
Molecular Formula C₄H₆N₂O C₉H₁₄N₂O₃
Molecular Weight 98.10 g/mol 198.22 g/mol
CAS Number Not widely listed as free base1493737-08-8
Physical State Unstable oil / Hygroscopic solidWhite to off-white crystalline solid
Solubility Polar organic solvents (DMSO, MeOH)DCM, EtOAc, THF
pKa (Predicted) ~9.5 (Azetidine NH)N/A (Carbamate protected)
Structural Significance

The gem-disubstituted C3 center is the defining feature of this molecule.

  • Quaternary Carbon: It introduces a metabolic block at the typically labile C3 position of the azetidine ring.

  • Dipole Orientation: The orthogonal arrangement of the nitrile and hydroxyl groups allows for precise hydrogen bond donor/acceptor placement within a protein binding pocket.

  • Vector Control: It serves as a rigid precursor to 3-amino-3-carboxylic acid derivatives (constrained serine/isoserine analogs).

Part 2: Synthetic Methodology

Protocol: Synthesis of N-Boc-3-hydroxyazetidine-3-carbonitrile

Causality & Rationale: Direct cyanohydrin formation from N-Boc-azetidin-3-one is the industry-standard route. We utilize Trimethylsilyl cyanide (TMSCN) rather than KCN/NaCN to ensure solubility in organic media and to drive the equilibrium toward the product via the formation of a silyl ether intermediate, which is subsequently desilylated.

Reagents:

  • N-Boc-azetidin-3-one (1.0 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.2–1.5 equiv)

  • Zinc Iodide (ZnI₂) (0.05 equiv) or Potassium Cyanide (KCN)/Acetic Acid

  • Solvent: Dichloromethane (DCM) or THF

Step-by-Step Workflow
  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve N-Boc-azetidin-3-one in anhydrous DCM (0.5 M concentration).

  • Catalyst Addition: Add catalytic ZnI₂ (5 mol%). Note: ZnI₂ acts as a Lewis acid to activate the ketone carbonyl.

  • Cyanosilylation: Dropwise add TMSCN (1.2 equiv) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with KMnO₄; the nitrile is not UV active, but the carbamate is weak).

    • Checkpoint: Formation of the TMS-protected cyanohydrin is usually quantitative.

  • Desilylation (Critical Step):

    • To obtain the free hydroxyl group: Treat the reaction mixture with mild acid (e.g., 10% citric acid in MeOH) or TBAF (if strictly non-aqueous workup is needed) for 1 hour.

    • Why? The TMS-ether is stable but must be cleaved to yield the 3-hydroxy target.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove excess acid/cyanide traces) and brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. The product typically crystallizes upon addition of hexanes or can be purified via silica gel chromatography (Eluent: 30-50% EtOAc in Hexanes).

Safety Warning: TMSCN hydrolyzes to release Hydrogen Cyanide (HCN). All operations must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.

Part 3: Structural Utility & Applications[1][2][3]

The 3-hydroxyazetidine-3-carbonitrile scaffold is a "divergent intermediate." It allows access to three distinct chemical spaces critical for lead optimization: Fluorination , Hydrolysis , and Ritter-type transformations .

Synthesis of 3-Fluoro-3-cyanoazetidines

Substitution of the hydroxyl group with fluorine (using DAST or Deoxo-Fluor) creates a highly metabolically stable motif. The electron-withdrawing nitrile prevents the typical instability associated with


-fluoroamines.
Access to Constrained Amino Acids

Hydrolysis of the nitrile group yields 3-hydroxyazetidine-3-carboxylic acid , a conformationally restricted analog of serine. This is vital for peptidomimetic drug design, restricting the


 and 

torsion angles of the peptide backbone.
Ritter Reaction (3-Amino Derivatives)

Treatment with strong acid and a nitrile source converts the tertiary alcohol into an acetamido group, leading to 3-amino-3-cyanoazetidines , which are precursors to constrained diamines.

Part 4: Visualization of Reactivity

The following diagram illustrates the central role of N-Boc-3-hydroxyazetidine-3-carbonitrile in generating diverse pharmacophores.

G Start N-Boc-Azetidin-3-one Intermediate N-Boc-3-Hydroxy- 3-Cyanoazetidine (Target Scaffold) Start->Intermediate TMSCN, ZnI2 then H+ ProductA 3-Fluoro-3-Cyano Azetidine (Metabolic Stability) Intermediate->ProductA DAST / DCM -78°C ProductB 3-Hydroxy-3-Carboxy Azetidine (Constrained Serine) Intermediate->ProductB HCl / H2O Hydrolysis ProductC 3-Amino-3-Cyano Azetidine (Diamine Precursor) Intermediate->ProductC Ritter Reaction (R-CN, H2SO4)

Figure 1: Divergent synthesis pathways starting from the 3-hydroxyazetidine-3-carbonitrile scaffold.

Part 5: Quality Control & Characterization

To ensure the integrity of the synthesized scaffold, the following analytical signatures must be verified.

Proton NMR (¹H NMR) - DMSO-d₆
  • Azetidine Ring Protons: Two doublets or multiplets around δ 3.8 – 4.2 ppm . The geminal coupling of the ring protons is distinct.

  • Hydroxyl Proton: A singlet (exchangeable with D₂O) typically around δ 6.5 – 7.0 ppm (depending on concentration and solvent).

  • Boc Group: A strong singlet at δ 1.45 ppm (9H).

Carbon NMR (¹³C NMR)
  • Nitrile Carbon: Distinct peak at ~118–120 ppm .

  • Quaternary C3: Signal at ~65–70 ppm (shifted downfield by -OH and -CN).

  • Carbonyl (Boc): Signal at ~156 ppm .

Mass Spectrometry (ESI)
  • Expect [M+Na]⁺ or [M-Boc+H]⁺ peaks. The nitrile adduct is often weak in positive mode; negative mode may show [M-H]⁻ .

References

  • ChemicalBook. (2025).[3] 1-Benzhydryl-3-hydroxyazetidine-3-carbonitrile.[3][4] Retrieved from

  • Ambeed. (2024). tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate (CAS 1493737-08-8).[5][6] Retrieved from

  • National Institutes of Health (NIH). (2021). Azetidines of pharmacological interest. PubMed. Retrieved from

  • Organic Chemistry Portal. (2023). Synthesis of Azetidines. Retrieved from

  • Google Patents. (2013). Nuclear transport modulators and uses thereof (WO2013019561A1). Retrieved from

Sources

Introduction: The Rise of a Strained Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Novel Azetidine Derivatives for Drug Discovery Research

Azetidines, four-membered nitrogen-containing saturated heterocycles, have transitioned from a synthetic curiosity to a privileged scaffold in modern drug discovery.[1][2] Their growing prominence stems from a unique combination of structural and physicochemical properties. The inherent ring strain of approximately 25.4 kcal/mol, intermediate between the highly reactive aziridines and the more stable pyrrolidines, confers a unique reactivity and conformational rigidity.[3][4] This rigidity provides well-defined three-dimensional frameworks that can enhance receptor affinity and allow access to spatial orientations often unattainable with larger, more flexible rings.[5][6]

From a drug design perspective, the incorporation of an azetidine motif can significantly improve key pharmacokinetic properties. Compared to larger heterocyclic systems, azetidines often lead to enhanced aqueous solubility, greater metabolic stability, and reduced lipophilicity.[1][2] These benefits have not gone unnoticed, with several FDA-approved drugs, including the kinase inhibitor cobimetinib and the calcium channel blocker azelnidipine , successfully incorporating the azetidine core to optimize their therapeutic profiles.[1][7] This guide provides an in-depth exploration of the synthesis, biological applications, and structure-activity relationships of novel azetidine derivatives, offering field-proven insights for researchers in drug development.

Part 1: Core Synthetic Methodologies for the Azetidine Framework

The construction of the strained four-membered azetidine ring has historically posed a significant challenge. However, recent advancements in synthetic organic chemistry have provided robust and versatile methods, greatly expanding access to diverse and densely functionalized azetidine derivatives.[3][8] The choice of synthetic strategy is dictated by the desired substitution pattern, stereochemistry, and functional group tolerance.

Visible-Light-Mediated [2+2] Photocycloaddition (Aza Paternò–Büchi Reaction)

The aza Paternò–Büchi reaction, a photocycloaddition between an imine equivalent and an alkene, is a highly atom-economical route to azetidines. The advent of visible-light photocatalysis has revolutionized this approach, enabling the reaction to proceed under mild conditions with broad substrate scope.[3][9] This method is particularly powerful for creating complex scaffolds that would be difficult to access otherwise.[3]

Causality: The reaction is driven by the generation of a triplet-excited state of an oxime precursor by an iridium or similar photocatalyst.[3] This excited intermediate readily undergoes cycloaddition with a wide range of alkenes, overcoming the high energy barrier associated with thermal [2+2] cycloadditions.

G cluster_workflow Workflow: Visible-Light [2+2] Photocycloaddition reagents Isoxazoline Precursor + Alkene + Iridium Photocatalyst setup Dissolve in Acetonitrile (0.1 M) Degas with Argon for 10 min reagents->setup 1. Combine irradiation Irradiate with Blue LEDs (e.g., 450 nm) at Room Temperature setup->irradiation 2. Initiate workup Reaction Quenching & Aqueous Workup irradiation->workup 3. Process purification Purification by Column Chromatography workup->purification 4. Isolate product Functionalized Azetidine Product purification->product 5. Final Product

Caption: Workflow for Visible-Light-Mediated Azetidine Synthesis.

Experimental Protocol: Visible-Light-Mediated Aza Paternò–Büchi Reaction [3][9]

  • Reaction Setup: In a borosilicate glass vial equipped with a magnetic stir bar, combine the isoxazoline precursor (1.0 eq, 0.25 mmol), the desired alkene (1.5–2.0 eq), and the iridium photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 1-2 mol%).

  • Solvent Addition: Add anhydrous and degassed acetonitrile (or another suitable solvent like acetone or dichloromethane) to achieve a concentration of 0.1 M.

  • Degassing: Seal the vial and sparge the solution with a gentle stream of argon or nitrogen for 10-15 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Place the reaction vial approximately 5-10 cm from a blue LED lamp (e.g., 450 nm, 34 W). Ensure the reaction is stirred vigorously and maintained at room temperature (a small fan can be used for cooling).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired azetidine derivative.

Palladium-Catalyzed Intramolecular C(sp³)–H Amination

Direct functionalization of C–H bonds represents a highly efficient strategy for ring formation. Gaunt and co-workers developed a groundbreaking method for azetidine synthesis via a palladium(II)-catalyzed intramolecular amination of a γ-C(sp³)–H bond.[3] This approach allows for the construction of functionalized azetidines from readily available amine precursors.

Causality: The reaction mechanism involves the formation of an alkyl–Pd(IV) intermediate, promoted by an oxidant. This high-valent palladium species then undergoes reductive elimination, forming the C–N bond of the azetidine ring and regenerating the Pd(II) catalyst.[3] This pathway provides excellent control over the cyclization process.

G cluster_workflow Workflow: Pd-Catalyzed C-H Amination start Amine Precursor + Pd(OAc)2 (Catalyst) + Oxidant (e.g., Benziodoxole Tosylate) reaction Heat in Anhydrous Solvent (e.g., Toluene) under Inert Atmosphere start->reaction 1. Setup quenching Cool to RT Quench with Saturated NaHCO3 reaction->quenching 2. Terminate extraction Extract with Organic Solvent (e.g., EtOAc) quenching->extraction 3. Isolate purification Purify via Column Chromatography extraction->purification 4. Purify product Substituted Azetidine purification->product

Sources

Methodological & Application

Technical Application Note: Scalable Synthesis of 3-Hydroxyazetidine-3-carbonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 3-Hydroxyazetidine-3-carbonitrile from 1-Boc Precursors Content Type: Application Note & Detailed Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The azetidine ring system has emerged as a critical pharmacophore in modern drug discovery, offering a rigid, low-molecular-weight scaffold that enhances metabolic stability and lowers lipophilicity compared to larger heterocycles. Specifically, 3-hydroxyazetidine-3-carbonitrile represents a high-value "sp³-rich" building block, serving as a precursor to quaternary amino acids, spirocyclic hydantoins, and complex peptidomimetics.

This guide details the synthesis of the core scaffold starting from the commercially available 1-Boc-3-azetidinone . Unlike standard cyanohydrin formations, the strain of the azetidine ring (approx. 25 kcal/mol) requires precise control over Lewis acid catalysis and pH during workup to prevent ring-opening or retro-cyanohydrin decomposition.

Retrosynthetic Analysis & Pathway

The synthesis hinges on the nucleophilic attack of cyanide at the C3 ketone. To ensure safety and yield, Trimethylsilyl cyanide (TMSCN) is utilized as a "masked" cyanide source, catalyzed by Zinc Iodide (


).[1] This avoids the use of highly toxic gaseous HCN and allows for a controlled, thermodynamic equilibration to the product.[1]

G Start 1-Boc-3-azetidinone (Commercially Available) Inter Intermediate: O-TMS Cyanohydrin Start->Inter TMSCN (1.5 eq) ZnI2 (cat.), DCM 0°C to RT Product Target: 1-Boc-3-hydroxy-3-cyanoazetidine Inter->Product Mild Acid Hydrolysis (Citric Acid or dilute HCl) Deprotected Optional: 3-Hydroxyazetidine-3-carbonitrile (Free Amine Salt) Product->Deprotected TFA/DCM or HCl/Dioxane

Figure 1: Synthetic workflow for the C3-functionalization of the azetidine core.

Experimental Protocol

Target Molecule: tert-Butyl 3-cyano-3-hydroxyazetidine-1-carboxylate CAS: 1493737-08-8[2]

Phase 1: Cyanosilylation (Formation of O-TMS Intermediate)

Reagents & Materials:

  • Substrate: 1-Boc-3-azetidinone (1.0 equiv)

  • Reagent: Trimethylsilyl cyanide (TMSCN) (1.5 equiv)

  • Catalyst: Zinc Iodide (

    
    ) (0.05 - 0.1 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) [0.5 M concentration]

  • Inert Gas: Nitrogen or Argon atmosphere (Strictly moisture-free)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to room temperature under positive nitrogen pressure.

  • Solvation: Charge the flask with 1-Boc-3-azetidinone (e.g., 10.0 g, 58.4 mmol) and anhydrous DCM (115 mL). Stir until fully dissolved.

  • Catalyst Addition: Add Zinc Iodide (

    
    )  (0.93 g, 2.92 mmol, 0.05 equiv) in one portion. The solid may not dissolve immediately; this is normal.
    
  • Reagent Addition: Cool the mixture to 0°C using an ice bath. Add TMSCN (10.9 mL, 87.6 mmol, 1.5 equiv) dropwise via syringe over 15 minutes.

    • Critical Control Point: The reaction is exothermic.[1] Maintain internal temperature < 5°C during addition to prevent polymerization of TMSCN.[1]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 4–12 hours.

    • Monitoring: Monitor by TLC (20% EtOAc/Hexane).[1] The ketone spot (Rf ~0.4) should disappear, replaced by the less polar O-TMS cyanohydrin spot (Rf ~0.7).

    • Note: If conversion stalls, add an additional 0.02 equiv of

      
      .[1]
      
Phase 2: Desilylation (Unmasking the Alcohol)

Reagents:

  • Solvent: Methanol (MeOH) or THF

  • Acid Source: 10% Aqueous Citric Acid or 1N HCl (Use Citric Acid for higher safety/stability)

Step-by-Step Procedure:

  • Concentration (Optional): If the O-TMS intermediate is stable, you may concentrate the DCM reaction mixture to a residue. However, a "one-pot" workup is preferred for safety.[1]

  • Hydrolysis: Cool the reaction mixture (from Phase 1) to 0°C. Slowly add 10% aqueous Citric Acid (50 mL).

    • Mechanism:[1][3][4][5][6][7] This cleaves the O-Si bond without hydrolyzing the nitrile or the Boc group.

    • Vigorous Stirring: Stir rapidly for 30–60 minutes at room temperature.

  • Extraction: Transfer to a separatory funnel. Separate the organic layer (DCM). Extract the aqueous layer twice with DCM (2 x 50 mL).

  • Wash: Wash the combined organics with saturated

    
      (carefully, gas evolution) followed by Brine .
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: The crude material is often a white to off-white solid of sufficient purity (>95%). If necessary, purify via silica gel chromatography (Gradient: 0% -> 40% EtOAc in Hexanes).[1]

Yield Expectation: 85% – 95% isolated yield.

Phase 3: Deprotection (Optional: Generating the HCl Salt)

If the free amine is required (e.g., for peptide coupling):

  • Dissolve the Boc-protected nitrile in 4M HCl in Dioxane (10 vol).

  • Stir at 0°C for 2 hours.

  • Concentrate in vacuo (do not heat above 40°C).

  • Triturate with diethyl ether to obtain 3-hydroxyazetidine-3-carbonitrile hydrochloride as a white solid.

Critical Process Parameters & Troubleshooting

ParameterSpecificationImpact & Rationale
Moisture Content < 0.05%

High Impact. Water hydrolyzes TMSCN to HCN gas (safety hazard) and hexamethyldisiloxane, stalling the reaction. Use freshly distilled solvents.[1]
Catalyst (

)
Fresh, DryZinc Iodide is hygroscopic. Old, wet catalyst will fail.[1] If unsure, dry

under vacuum at 100°C before use.[1]
Temperature 0°C

RT
Higher temperatures (>40°C) can cause the retro-cyanohydrin reaction (reverting to ketone) or thermal decomposition of the strained ring.
Workup pH pH 4 - 6Critical. Cyanohydrins are unstable in basic media (reverts to ketone + cyanide). Avoid strong bases (NaOH) during workup.[1] Use Citric Acid or

.

Safety Protocols (HCN Mitigation)

WARNING: While TMSCN is safer than HCN gas, it hydrolyzes to release HCN upon contact with moisture or acid.[1]

  • Engineering Controls: All operations must be performed in a functioning fume hood .

  • Waste Disposal:

    • Do NOT pour reaction waste directly into the drain or general organic waste.

    • Quench Protocol: Treat all aqueous waste and glassware with a bleach solution (10% sodium hypochlorite) at pH > 10 for 24 hours. This oxidizes cyanide (

      
      ) to cyanate (
      
      
      
      ), which is non-toxic.
  • Personal Protective Equipment (PPE): Double nitrile gloves, lab coat, and safety glasses.[1] Keep an HCN detector nearby if working on scales >5g.[1]

References

  • General Cyanosilylation Mechanism

    • Gregory, R. J. H.[1] "Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications."[1] Chemical Reviews, 1999, 99(12), 3649–3682.[1] Link

  • Azetidine Functionalization

    • Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[1] Synlett, 2009(19), 3053–3064.[1][8] Link

  • TMSCN/ZnI2 Protocol Standards

    • Rasmussen, J. K., & Heilmann, S. M.[1] "In Situ Cyanosilylation of Carbonyl Compounds: A Convenient Route to Cyanohydrins." Organic Syntheses, Coll.[1] Vol. 7, p.521 (1990).[1] Link

  • Commercial Availability & Physical Data

    • National Center for Biotechnology Information.[1] "PubChem Compound Summary for CID 71309403, tert-Butyl 3-cyano-3-hydroxyazetidine-1-carboxylate." Link

Sources

Application Notes and Protocols for the Incorporation of 3-Hydroxyazetidine-3-carbonitrile HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as potency, selectivity, and metabolic stability.[1][2] 3-Hydroxyazetidine-3-carbonitrile, a unique trifunctional building block, presents an intriguing scaffold for peptide modification. Its rigid four-membered ring can induce specific conformational constraints in the peptide backbone, while the hydroxyl and nitrile functionalities offer avenues for secondary modifications and the introduction of novel pharmacophoric elements.[3][4] This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the successful incorporation of 3-hydroxyazetidine-3-carbonitrile HCl into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into orthogonal protection strategies, optimized coupling conditions for this sterically hindered amino acid, and cleavage protocols designed to preserve the integrity of the sensitive functional groups.

Introduction: The Strategic Value of 3-Hydroxyazetidine-3-carbonitrile in Peptide Design

The azetidine ring, a four-membered heterocycle, has gained significant traction as a proline analogue that can impart unique structural features to peptides.[3] Unlike the five-membered ring of proline, the strained nature of the azetidine ring can induce sharper turns and restrict the conformational flexibility of the peptide backbone to a greater extent.[5][6] This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets.[3] Furthermore, the non-natural structure of azetidine-containing peptides often confers increased resistance to proteolytic degradation, a critical attribute for improving in vivo half-life.[3]

3-Hydroxyazetidine-3-carbonitrile HCl introduces an additional layer of complexity and opportunity. The simultaneous presence of a secondary amine, a tertiary alcohol, and a nitrile group on the same small ring system offers a dense array of chemical handles for peptide diversification. The hydroxyl group can participate in hydrogen bonding interactions or serve as a point for glycosylation or other modifications. The nitrile group, while relatively inert during standard peptide synthesis, can be a precursor for other functional groups or act as a bioisostere for a carbonyl group.[7]

This document will serve as a detailed guide for researchers seeking to harness the potential of this novel building block in their peptide-based drug discovery programs.

Orthogonal Protecting Group Strategy: A Critical Prerequisite

The successful incorporation of the trifunctional 3-hydroxyazetidine-3-carbonitrile into a growing peptide chain hinges on a robust and orthogonal protecting group strategy.[8][9] This ensures that the reactive functional groups are selectively masked and deprotected at the appropriate stages of synthesis.[5][10]

Protection of the Azetidine Nitrogen

For standard Fmoc-based SPPS, the secondary amine of the azetidine ring must be protected with the fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting 3-hydroxyazetidine-3-carbonitrile HCl with Fmoc-OSu or Fmoc-Cl under basic conditions.

Protection of the Tertiary Hydroxyl Group

The tertiary hydroxyl group is susceptible to acylation during the coupling steps and must be protected. The choice of protecting group is critical and must be stable to the basic conditions of Fmoc deprotection (e.g., piperidine in DMF) and removable under conditions that do not affect the peptide-resin linkage or other side-chain protecting groups.

Protecting GroupAbbreviationDeprotection ConditionsOrthogonality with Fmoc/tBu Strategy
tert-ButyltBuStrong acid (e.g., TFA)No (cleaved simultaneously with side chains)
TritylTrtMild acid (e.g., dilute TFA)Yes (can be selectively removed)
TetrahydropyranylTHPAcidic conditionsYes [3]
Silyl ethers (e.g., TBDMS)TBDMSFluoride ions (e.g., TBAF)Yes

For most applications, the tert-butyl (tBu) group is a suitable choice if simultaneous deprotection with other side chains during final cleavage is desired. For instances where the hydroxyl group is intended for later modification, an orthogonal protecting group such as Trityl (Trt) is recommended.

The Nitrile Group: A Stable Spectator

The nitrile group is generally stable under standard SPPS conditions, including Fmoc deprotection and coupling reactions.[11] However, prolonged exposure to strong acids or bases during the final cleavage step could potentially lead to hydrolysis to an amide or carboxylic acid.[12][13][14] Therefore, the choice of cleavage cocktail and conditions should be carefully considered.

Experimental Protocols

Synthesis of Fmoc-3-(tert-butoxy)-azetidine-3-carbonitrile

A plausible synthetic route for the preparation of the protected building block is outlined below. This protocol is a proposed pathway and may require optimization.

Synthesis_Workflow cluster_reagents Reagents cluster_products Products 3HACN 3-Hydroxyazetidine-3-carbonitrile HCl Protection_Step1 Step 1: O-tert-butylation 3HACN->Protection_Step1 Protection of OH Boc2O Di-tert-butyl dicarbonate (Boc)2O Boc2O->Protection_Step1 Base1 Base (e.g., TEA, DIPEA) Base1->Protection_Step1 Solvent1 Solvent (e.g., DCM) Solvent1->Protection_Step1 FmocOSu Fmoc-OSu Protection_Step2 Step 2: N-Fmocylation FmocOSu->Protection_Step2 Base2 Base (e.g., NaHCO3) Base2->Protection_Step2 Solvent2 Solvent (e.g., Dioxane/Water) Solvent2->Protection_Step2 Protected_OH 3-(tert-butoxy)azetidine-3-carbonitrile Protected_OH->Protection_Step2 Fmoc Protection of NH Final_Product Fmoc-3-(tert-butoxy)azetidine-3-carbonitrile Protection_Step1->Protected_OH Protection_Step2->Final_Product

Figure 1: Proposed workflow for the synthesis of the protected building block.

Protocol:

  • O-tert-butylation: To a solution of 3-hydroxyazetidine-3-carbonitrile HCl in a suitable solvent such as dichloromethane (DCM), add a base (e.g., triethylamine) to neutralize the hydrochloride salt. Cool the reaction mixture and add di-tert-butyl dicarbonate. Allow the reaction to proceed to completion. Purify the resulting 3-(tert-butoxy)azetidine-3-carbonitrile.

  • N-Fmocylation: Dissolve the product from the previous step in a mixture of dioxane and water. Add a base such as sodium bicarbonate, followed by the addition of Fmoc-OSu. Stir the reaction until completion. Purify the final product, Fmoc-3-(tert-butoxy)azetidine-3-carbonitrile, by chromatography.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual incorporation of Fmoc-3-(tert-butoxy)-azetidine-3-carbonitrile into a peptide sequence on a rink amide resin using standard Fmoc/tBu strategy.

Materials:

  • Rink amide resin

  • Fmoc-protected amino acids

  • Fmoc-3-(tert-butoxy)azetidine-3-carbonitrile

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) piperidine in DMF

  • Coupling reagents: HATU, HBTU, or COMU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the rink amide resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain and add a fresh portion of the deprotection solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-3-(tert-butoxy)azetidine-3-carbonitrile:

    • Due to the steric hindrance of the azetidine ring, a more potent coupling reagent and potentially a double coupling strategy are recommended.[15]

    • In a separate vial, dissolve Fmoc-3-(tert-butoxy)azetidine-3-carbonitrile (2 equivalents relative to resin loading) and HATU (1.9 equivalents) in DMF.

    • Add DIPEA (4 equivalents) to the solution and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Monitor the coupling completion using a Kaiser test (a negative result indicates a complete reaction). If the test is positive, a second coupling may be necessary.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the peptide sequence.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection (step 2).

  • Resin Washing and Drying: Wash the peptide-resin with DMF, DCM, and finally methanol, then dry under vacuum.

SPPS_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Couple Fmoc-Azetidine-AA (HATU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat for next AA Wash2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Final_Wash Final Wash and Dry Final_Deprotection->Final_Wash Cleavage Cleavage from Resin Final_Wash->Cleavage End Purified Peptide Cleavage->End

Figure 2: General workflow for SPPS incorporation of the azetidine amino acid.

Cleavage and Global Deprotection

The choice of cleavage cocktail is crucial to ensure complete removal of side-chain protecting groups and cleavage from the resin while minimizing side reactions involving the nitrile and hydroxyl groups.

Recommended Cleavage Cocktail (Reagent K): [15][16]

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Place the dry peptide-resin in a suitable reaction vessel.

  • Add the cleavage cocktail to the resin.

  • Gently swirl the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture and decant the ether.

  • Wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Characterization and Analysis

The synthesized peptide should be characterized to confirm its identity and purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the peptide.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and investigate the conformational impact of the azetidine residue.

Potential Applications and Future Directions

The incorporation of 3-hydroxyazetidine-3-carbonitrile into peptides opens up several exciting avenues for research and drug development:

  • Conformationally Constrained Peptides: The rigid azetidine core can be used to design peptides with well-defined secondary structures, potentially leading to increased receptor affinity and specificity.[6][17][18][19][20]

  • Novel Peptidomimetics: The trifunctional nature of this building block allows for the creation of diverse peptide libraries through late-stage functionalization of the hydroxyl group.[4]

  • Probes for Biological Systems: The nitrile group can serve as an infrared probe to study peptide-protein interactions.

Conclusion

The use of 3-hydroxyazetidine-3-carbonitrile HCl in peptide synthesis represents a novel and promising strategy for the development of next-generation peptide therapeutics. While its incorporation requires careful consideration of orthogonal protecting group strategies and optimized coupling and cleavage conditions, the potential benefits in terms of conformational control and opportunities for diversification are significant. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the full potential of this unique building block in their peptide design endeavors.

References

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455–2504. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • CDN. Cleavage Cocktail Selection. [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Halab, L., et al. (2000). The application of Freidinger lactams and their analogs in the design of conformationally constrained peptidomimetics. Biopolymers, 55(2), 101-122. [Link]

  • Kasinath, V., et al. (2021). Rational Design of Constrained Peptides as Protein Interface Inhibitors. International Journal of Molecular Sciences, 22(16), 8887. [Link]

  • Wolan, A., et al. (2021). Constrained peptides mimic a viral suppressor of RNA silencing. Nucleic Acids Research, 49(22), 12747–12761. [Link]

  • Wikipedia. Protecting group. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5733–5738. [Link]

  • Biotage. Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]

  • Fairlie, D. P., & Nielsen, D. S. (2014). Constraining cyclic peptides to mimic protein structure motifs. Angewandte Chemie International Edition, 53(44), 11676–11696. [Link]

  • Fairlie, D. P., & Nielsen, D. S. (2014). Constraining cyclic peptides to mimic protein structure motifs. Angewandte Chemie (International ed. in English), 53(44), 11676–11696. [Link]

  • Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid–Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag. [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400308. [Link]

  • Vedejs, E., & Suna, E. (1999). Theoretical Study of the Catalysis of Cyanohydrin Formation by the Cyclic Dipeptide Catalyst cyclo[(S)-His-(S)-Phe]. Journal of the American Chemical Society, 121(23), 5451–5458. [Link]

  • Chemistry LibreTexts. Reactivity of Nitriles. [Link]

  • D'Andrea, L. D., et al. (2019). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. Molecules, 24(18), 3350. [Link]

  • Bracco, P., et al. (2022). Continuous flow for enantioselective cyanohydrin synthesis. Catalysis Science & Technology, 12(8), 2547-2553. [Link]

  • OpenStax. 20.7 Chemistry of Nitriles. [Link]

  • Chemistry Steps. Reactions of Nitriles. [Link]

  • LibreTexts. 20.7: Chemistry of Nitriles. [Link]

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Application Note: Strategic Deprotection of 1-Boc-3-hydroxyazetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 3,3-disubstituted azetidine scaffold is a privileged motif in modern medicinal chemistry, offering a low-molecular-weight,


-rich core that modulates solubility and metabolic stability.[1] Specifically, 3-hydroxyazetidine-3-carbonitrile  serves as a critical fragment for JAK inhibitors and other kinase-targeted therapies.[1]

The deprotection of its precursor, 1-Boc-3-hydroxyazetidine-3-carbonitrile , presents a specific chemoselective challenge: removing the tert-butoxycarbonyl (Boc) group without hydrolyzing the labile nitrile (-CN) moiety or triggering ring-opening of the strained azetidine cycle.[1]

This guide details two validated protocols. Protocol A (Anhydrous HCl) is the industry standard for scale-up, yielding a stable hydrochloride salt.[1] Protocol B (TFA/DCM) is optimized for rapid medicinal chemistry screening.[1]

Mechanistic Insight & Chemical Logic

The cleavage of the Boc group is an acid-catalyzed elimination.[1] However, the presence of the C3-nitrile and C3-hydroxyl groups dictates the choice of acid and solvent.[1]

The Chemoselectivity Challenge[1]
  • Nitrile Stability: Aqueous strong acids at elevated temperatures will hydrolyze the nitrile to a primary amide (

    
    ) or carboxylic acid (
    
    
    
    ).[1] Therefore, anhydrous conditions are strictly required .
  • Azetidine Ring Strain: While less strained than aziridines, azetidines can undergo ring-opening nucleophilic attack under forcing conditions.[1] The 3-hydroxy group creates a "push-pull" electronic environment, but the absence of a good leaving group at C3 generally stabilizes the ring against Grob-like fragmentation under standard acidic conditions.[1]

Reaction Mechanism (Visualization)[2]

BocDeprotection cluster_warning CRITICAL RISK: AQUEOUS ACID Start 1-Boc-3-hydroxy- azetidine-3-carbonitrile Protonation Protonated Carbamate Intermediate Start->Protonation + H+ (Anhydrous) NitrileHydrolysis Nitrile Hydrolysis (Amide/Acid Impurity) Start->NitrileHydrolysis H2O / Heat Fragmentation Carbamic Acid Intermediate Protonation->Fragmentation - t-Butyl Cation (-> Isobutene) Products 3-hydroxyazetidine-3-carbonitrile Salt + CO2 + Isobutene Fragmentation->Products - CO2 (Decarboxylation)

Figure 1: Mechanism of acid-mediated Boc removal.[1] Note the critical divergence where water/heat can lead to nitrile hydrolysis.[1]

Validated Experimental Protocols

Protocol A: Anhydrous HCl in Dioxane (Preferred)

Best for: Scale-up (>1g), storage stability, and avoiding hygroscopic TFA salts.[1] Output: 3-hydroxyazetidine-3-carbonitrile hydrochloride (White precipitate).[1]

Reagents & Equipment[1][2][3][4][5][6][7][8]
  • Substrate: 1-Boc-3-hydroxyazetidine-3-carbonitrile (1.0 equiv)[1]

  • Reagent: 4.0 M HCl in 1,4-Dioxane (Commercial anhydrous solution)

  • Solvent: 1,4-Dioxane (optional, for dilution) or Diethyl Ether (for precipitation)[1]

  • Equipment: Round-bottom flask, drying tube (CaCl₂), magnetic stir bar.[1]

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve the Boc-protected substrate in a minimal amount of 1,4-dioxane (approx. 2-3 mL per gram of substrate).

    • Note: If the substrate is an oil, it may be used neat, but dilution ensures better mixing.

  • Acid Addition: Cool the solution to 0°C (ice bath). Add 4.0 M HCl in Dioxane (5–10 equivalents) dropwise.

    • Why: The reaction generates isobutene gas.[1] Cooling controls the rate of gas evolution and exotherm.[1]

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) .

    • Duration: Typically 1–3 hours.[1][8]

    • Monitoring: Monitor by TLC (stain with KMnO₄ or Ninhydrin).[1] The product will stay at the baseline; the starting material will disappear.[1]

  • Isolation (The "Crash Out"):

    • Often, the hydrochloride salt precipitates spontaneously as a white solid during the reaction.[1]

    • If no precipitate forms, slowly add anhydrous Diethyl Ether or MTBE (approx. 3x reaction volume) to induce precipitation.[1]

  • Filtration: Filter the solid under a nitrogen blanket (azetidine salts can be hygroscopic).[1] Wash the cake 3x with diethyl ether.[1]

  • Drying: Dry under high vacuum at 40°C for 4 hours to remove residual dioxane.

Protocol B: TFA / DCM (Screening Scale)

Best for: Small scale (<100mg), rapid turnover, or if the HCl salt is too hygroscopic. Output: 3-hydroxyazetidine-3-carbonitrile trifluoroacetate.[1]

Reagents
  • Trifluoroacetic Acid (TFA)[5][8]

  • Dichloromethane (DCM)[5]

  • Toluene (for azeotropic removal)

Step-by-Step Methodology
  • Preparation: Dissolve the substrate in DCM (concentration ~0.1 M).

  • Acidolysis: Add TFA to the stirring solution. A ratio of 1:2 (TFA:DCM) or 1:4 is standard.[1]

    • Scavengers: For this specific substrate, scavengers (like triethylsilane) are rarely needed unless the cation is trapped by the hydroxyl group (rare).

  • Reaction: Stir at Room Temperature for 1–2 hours.

  • Workup (Critical):

    • Do not wash with water. The product is highly water-soluble.[1]

    • Concentrate the mixture in vacuo.

    • Azeotrope: Add Toluene (2-3 mL) and re-evaporate. Repeat 3x.

    • Why: This removes residual TFA, which can be cytotoxic in downstream biological assays.

  • Final Form: The residue will likely be a viscous oil or gum.[1] Triturate with ether/hexanes to attempt solidification.[1]

Analytical Validation & Quality Control

Verify the success of the transformation using the following data points.

MetricExpected ObservationTroubleshooting
1H NMR Disappearance of the singlet at ~1.44 ppm (9H, Boc group).[1][4]If 1.44 ppm persists, re-subject to acid.
1H NMR (Alpha) Downfield shift of azetidine ring protons (typically from ~3.8-4.2 ppm to ~4.4-4.8 ppm) due to ammonium formation.[1]
IR Spectroscopy Retention of the Nitrile stretch (~2230–2250 cm⁻¹).Loss of peak suggests hydrolysis to amide (check for broad C=O at ~1680 cm⁻¹).[1]
Physical State White solid (HCl salt) or Viscous Oil (TFA salt).[1]If gummy, triturate with Et₂O or Hexanes.
Workflow Diagram

Workflow Step1 Dissolve Substrate (Dioxane or DCM) Step2 Add Anhydrous Acid (HCl/Dioxane or TFA) Step1->Step2 Step3 Stir at RT (1-3h) Monitor TLC Step2->Step3 Decision Precipitate formed? Step3->Decision Yes Filtration & Ether Wash Decision->Yes Yes (HCl Method) No Add Et2O/MTBE or Evaporate Decision->No No (TFA Method) Final Isolate Salt (Dry under High Vac) Yes->Final No->Final

Figure 2: Operational workflow for isolation of the salt form.

Storage and Stability

  • Hygroscopicity: Azetidine salts are notoriously hygroscopic.[1] Store in a desiccator or under inert gas (Argon/Nitrogen).

  • Free Base Instability: Avoid neutralizing to the free base unless immediately using in the next step.[1] The free amine is highly polar and difficult to extract from water.[1]

  • Shelf Life: The HCl salt is stable for >1 year at -20°C if kept dry.[1]

References

  • Sigma-Aldrich. (n.d.).[1] 1-Boc-3-hydroxyazetidine Product Sheet. Retrieved from [1]

  • ChemicalBook. (n.d.).[1] 3-Hydroxyazetidine hydrochloride Synthesis and Properties. Retrieved from

  • BenchChem. (2025).[1][5] Navigating Boc Deprotection: A Guide to Preventing Side Products. Retrieved from

  • TCI Chemicals. (n.d.).[1] 1-(tert-Butoxycarbonyl)-3-hydroxyazetidine Specifications. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[1][3] (Standard Reference for Boc Cleavage Protocols).

Sources

Technical Guide: Reactions of Azetidine-3-Carbonitrile Derivatives in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

Azetidine-3-carbonitrile derivatives represent a high-value scaffold in modern medicinal chemistry. As drug design shifts away from planar aromatic systems to improve solubility and physicochemical properties (the "Escape from Flatland" paradigm), the azetidine ring offers a unique vector. It serves as a rigid, metabolic stable bioisostere for cyclobutane or proline, while the nitrile group provides a versatile handle for further functionalization or interaction with biological targets (e.g., covalent inhibition or hydrogen bonding).

This guide details the synthesis, handling, and critical reactions of azetidine-3-carbonitrile, focusing on the creation of quaternary centers via C-3 lithiation—a transformation essential for blocking metabolic soft spots.

Reactivity Landscape & Strategic Planning

The azetidine ring possesses significant ring strain (~26 kcal/mol), making it susceptible to ring-opening under harsh nucleophilic or electrophilic conditions. However, the 3-carbonitrile position offers a "sweet spot" for functionalization.

Visual 1: Azetidine-3-Carbonitrile Reactivity Map

This diagram outlines the divergent synthetic pathways available from the core scaffold.

AzetidineReactivity Core Azetidine-3-carbonitrile (N-Protected) C3_Func C-3 Quaternary Functionalization Core->C3_Func LiHMDS/R-X (Cryogenic) Nitrile_Trans Nitrile Transformations Core->Nitrile_Trans Hydrolysis/Cycloaddition Ring_Ops Ring Modifications Core->Ring_Ops Strain Release Alkylation 3-Alkyl/Aryl Derivatives (Metabolic Blocking) C3_Func->Alkylation Bioisosteres Tetrazoles / Amides (Target Binding) Nitrile_Trans->Bioisosteres Reduction Aminomethyl Azetidines Nitrile_Trans->Reduction Expansion Pyrrolidines (Ring Expansion) Ring_Ops->Expansion

Caption: Divergent synthetic pathways from the N-protected azetidine-3-carbonitrile core.

Protocol A: Synthesis of the Core Scaffold

Target: 1-Benzhydrylazetidine-3-carbonitrile Rationale: The benzhydryl (diphenylmethyl) group is the industry-standard protecting group for azetidines due to its steric bulk (shielding the nitrogen) and ease of removal via hydrogenolysis.

Materials
  • 1-Benzhydrylazetidin-3-ol (Commercially available or synthesized from epichlorohydrin)[1]

  • Methanesulfonyl chloride (MsCl)

  • Sodium Cyanide (NaCN) or Tetrabutylammonium Cyanide (TBACN)

  • Solvents: Dichloromethane (DCM), DMSO

Step-by-Step Methodology
  • Activation (Mesylation):

    • Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) in anhydrous DCM at 0°C.

    • Add Triethylamine (1.5 eq) followed by dropwise addition of MsCl (1.2 eq).

    • Stir for 2 hours. The bulky benzhydryl group prevents N-alkylation side reactions.

    • Checkpoint: TLC should show complete consumption of alcohol.

    • Workup: Wash with NaHCO3, dry over MgSO4, and concentrate to yield the mesylate.

  • Nucleophilic Displacement (Cyanation):

    • Dissolve the crude mesylate in DMSO (0.5 M concentration).

    • Safety: Add NaCN (2.0 eq) carefully. Note: DMSO accelerates this SN2 reaction significantly compared to protic solvents.

    • Heat to 80°C for 4-6 hours.

    • Mechanism:[2][3][4][5][6] The cyanide ion attacks C-3 from the backside, displacing the mesylate. The ring strain does not impede this displacement significantly due to the favorable trajectory.

    • Purification: Quench with water (in a fume hood), extract with Ethyl Acetate. The product usually crystallizes or can be purified via silica gel chromatography (Hexane/EtOAc).

Protocol B: C-3 Lithiation & Quaternary Center Formation

Target: 1-Benzhydryl-3-alkyl-azetidine-3-carbonitrile Significance: This is the "money step." Introducing a substituent at C-3 prevents racemization (if chiral) and blocks the acidic proton, preventing metabolic oxidation.

Critical Mechanism: The nitrile group acidifies the C-3 proton (


 in DMSO). However, the strained ring is vulnerable. We must use a non-nucleophilic base (LiHMDS) at cryogenic temperatures to deprotonate without attacking the nitrile or opening the ring.
Visual 2: Cryogenic Lithiation Workflow

LithiationWorkflow Start Start: N-Boc/Bn-Azetidine-3-CN Cool Cool to -78°C (THF, Anhydrous) Start->Cool Base Add LiHMDS (1.1 eq, Dropwise) Cool->Base Wait Stir 30 min (Form Carbanion) Base->Wait Electrophile Add Electrophile (R-X) (e.g., MeI, BnBr) Wait->Electrophile Maintain -78°C Warm Slow Warm to RT (Over 2-4 hrs) Electrophile->Warm Quench Quench (NH4Cl) Warm->Quench

Caption: Workflow for the C-3 functionalization of azetidine-3-carbonitrile.

Experimental Procedure
  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add N-protected azetidine-3-carbonitrile (1.0 eq) and anhydrous THF (0.2 M).

  • Deprotonation:

    • Cool to -78°C (Dry ice/Acetone). Crucial: Higher temperatures lead to dimerization or ring opening.

    • Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 10 minutes.

    • Stir for 30–45 minutes. The solution often turns yellow/orange, indicating anion formation.

  • Alkylation:

    • Add the electrophile (e.g., Methyl Iodide, Benzyl Bromide) (1.2 eq) neat or in minimal THF.

    • Self-Validation: If using alkyl iodides, the color should fade as the anion is consumed.

  • Workup:

    • Allow to warm slowly to 0°C over 2 hours.

    • Quench with saturated aqueous NH4Cl.

    • Extract with Et2O (Ether is preferred over EtOAc to avoid transesterification by-products if esters are present).

Troubleshooting Table:

Observation Root Cause Solution
Low Yield / Recovered SM Wet THF or incomplete deprotonation. Distill THF over Na/Benzophenone; ensure T < -70°C.
Ring Opening Products Temperature too high during base addition. Strictly maintain -78°C; add base slower.

| Nitrile Attack (Amidine) | Base was nucleophilic (e.g., n-BuLi used). | Use LiHMDS or LDA (sterically hindered bases). |

Protocol C: Nitrile Transformations (Bioisosteres)

Once the scaffold is built, the nitrile is often converted to a tetrazole (a carboxylic acid bioisostere with better permeability).

Synthesis of Azetidinyl-Tetrazole
  • Reagents: Azetidine-3-carbonitrile, Sodium Azide (NaN3), Zinc Bromide (ZnBr2) or Triethylamine Hydrochloride.

  • Solvent: Water/Isopropanol (Green chemistry approach) or DMF.

  • Procedure:

    • Mix nitrile (1.0 eq), NaN3 (1.5 eq), and ZnBr2 (1.0 eq) in water/IPA (1:1).

    • Reflux at 80°C for 12 hours.

    • Mechanism: [2+3] Cycloaddition. The Lewis acid (Zn) activates the nitrile, facilitating the azide attack.

    • Workup: Acidify to pH 3 to precipitate the free tetrazole.

References

  • Azetidine Synthesis & Properties

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[7]

    • Source:Organic & Biomolecular Chemistry / NIH PubMed (2026).
    • URL:[Link] (Search Term: Azetidine medicinal chemistry)

  • Synthesis of 1-Benzhydrylazetidin-3-ol (Precursor)

    • Title: Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol.[8][9]

    • Source:Organic Process Research & Development (ACS Public
    • URL:[Link]

  • Nitrile Functionalization

    • Title: Modular Synthesis of 3,3-Disubstituted Azetidines.[10]

    • Source:The Journal of Organic Chemistry.
    • URL:[Link]

  • Baricitinib (JAK Inhibitor)

    • Title: Discovery of Baricitinib (INCB028050), a Selective JAK1/2 Inhibitor.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • General Nitrile Hydrolysis Mechanisms

    • Title: Reactions of Nitriles (Hydrolysis and Reduction).[2][4][5]

    • Source:Chemistry Steps / Organic Chemistry Portal.
    • URL:[Link]

Sources

Application Note: Strategies for the Functionalization of the 3-Hydroxyazetidine Core for Diversity-Oriented Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-Hydroxyazetidine Scaffold

The 3-hydroxyazetidine motif is a cornerstone of modern medicinal chemistry. This strained, four-membered heterocycle is increasingly recognized not merely as a saturated bioisostere for phenyl rings or other rigid structures, but as a versatile three-dimensional (3D) building block that imparts favorable physicochemical properties to drug candidates.[1][2] Its rigid structure can influence a molecule's conformation, while the inherent polarity of the nitrogen and hydroxyl groups can enhance solubility and modulate interactions with biological targets.[1][3] The strategic importance of this core lies in its two primary, orthogonal handles for chemical modification: the secondary amine (N-H) and the secondary alcohol (O-H). This dual functionality allows for the systematic and independent elaboration of molecular complexity, making it an ideal scaffold for the construction of diverse chemical libraries aimed at accelerating drug discovery programs.[1][4]

This guide provides a comprehensive overview of robust and scalable methods for the functionalization of the 3-hydroxyazetidine core. We will detail field-proven protocols for N-functionalization and O-functionalization, explain the chemical principles underpinning these transformations, and present a strategic workflow for integrating these methods into a high-throughput library generation campaign.

Part 1: Key Vectors for Molecular Diversification

The power of the 3-hydroxyazetidine core lies in its distinct and chemically addressable functional groups. Each site serves as a "vector" for introducing molecular diversity, allowing for a systematic exploration of the surrounding chemical space. The primary vectors are the nitrogen atom and the oxygen atom, which can be modified independently to generate large libraries of analogues from a single, common intermediate.

Figure 1: Key vectors for diversification of the 3-hydroxyazetidine core.

Part 2: N-Functionalization Strategies

The secondary amine of the azetidine ring is a versatile nucleophile, readily participating in a wide range of C-N bond-forming reactions. For library synthesis, it is often advantageous to start with an N-protected version, such as N-Boc-3-hydroxyazetidine, which can be deprotected to reveal the free amine immediately before diversification.[5]

N-Arylation via Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is arguably the most powerful method for forming C(sp²)-N bonds, enabling the coupling of the azetidine nitrogen with a vast array of aryl and heteroaryl halides or sulfonates.[6]

Causality and Mechanistic Insight: The reaction proceeds through a catalytic cycle involving a Pd(0) species.[7] Key steps include oxidative addition of the aryl halide to the Pd(0) center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[7][8] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., X-Phos, RuPhos) stabilize the palladium catalyst and promote the crucial reductive elimination step, leading to higher yields and broader substrate scope.[8] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are typically required to facilitate the deprotonation of the coordinated amine.[8]

ParameterConditionRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Precursors that generate the active Pd(0) catalyst in situ.[8]
Ligand X-Phos, RuPhos, BINAPBulky, electron-rich ligands that promote reductive elimination.[8]
Base NaOtBu, KOtBu, Cs₂CO₃Strong, non-nucleophilic base to deprotonate the amine.[8]
Solvent Toluene, DioxaneAprotic solvents stable to the reaction conditions.
Temperature 80-110 °CSufficient thermal energy to drive the catalytic cycle.

Table 1: Typical Reaction Conditions for Buchwald-Hartwig N-Arylation of 3-Hydroxyazetidine.

N-Alkylation via Reductive Amination

Reductive amination is a robust and highly efficient method for introducing alkyl groups at the nitrogen position.[9][10] This one-pot reaction involves the condensation of the azetidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.[9][11]

Causality and Mechanistic Insight: The key to a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting carbonyl compound.[10][12] Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is the reagent of choice for this transformation.[9][13] Its mild reactivity and steric bulk prevent significant reduction of the aldehyde/ketone, while it readily reduces the more electrophilic iminium intermediate.[9] The reaction is often catalyzed by a small amount of acetic acid, which facilitates both iminium ion formation and its subsequent reduction.[12]

ParameterConditionRationale
Reducing Agent NaBH(OAc)₃ (STAB)Mild and selective for reducing iminium ions over carbonyls.[9][12]
Carbonyl Source Diverse Aldehydes & KetonesThe source of the alkyl group to be installed.
Solvent Dichloromethane (DCM), Dichloroethane (DCE)Aprotic solvents that do not react with the hydride reagent.[13]
Additive Acetic Acid (catalytic)Catalyzes iminium ion formation.[12]
Temperature Room TemperatureMild conditions are typically sufficient.

Table 2: Typical Reaction Conditions for Reductive Amination with 3-Hydroxyazetidine.

Part 3: O-Functionalization Strategies

The secondary hydroxyl group at the C3 position provides a second, orthogonal vector for diversification. These reactions are typically performed on an N-protected 3-hydroxyazetidine intermediate to prevent competitive reaction at the more nucleophilic nitrogen atom.

O-Alkylation and O-Arylation

Standard nucleophilic substitution reactions are effective for installing a variety of alkyl and aryl ethers.

  • Williamson Ether Synthesis: This classic method involves deprotonating the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then displaces a leaving group (e.g., halide, tosylate) on the desired alkyl partner. This method is highly reliable for introducing primary and secondary alkyl groups.

  • Mitsunobu Reaction: For more sensitive substrates or when stereochemical inversion is desired, the Mitsunobu reaction is an exceptionally powerful tool.[14][15] It converts the alcohol into a good leaving group in situ using a combination of triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14][16] This allows for coupling with a wide range of acidic nucleophiles, including phenols (for O-arylation) and carboxylic acids (for O-esterification), under mild, neutral conditions.[15][16]

Causality and Mechanistic Insight: In the Mitsunobu reaction, PPh₃ attacks DEAD to form a betaine intermediate.[14] This intermediate deprotonates the acidic nucleophile (e.g., a phenol). The azetidinol oxygen then attacks the activated phosphonium species, forming an oxyphosphonium salt—an excellent leaving group. The reaction concludes with an Sₙ2 displacement of the activated oxygen by the conjugate base of the nucleophile, proceeding with a clean inversion of stereochemistry.[15][17]

ParameterConditionRationale
Reagents PPh₃, DEAD or DIADForms the activated oxyphosphonium leaving group in situ.[14][16]
Nucleophile Phenols, Carboxylic Acids, etc.Must have a pKa < 13 for efficient reaction.[14]
Solvent Tetrahydrofuran (THF), DioxaneAnhydrous, aprotic solvents are required.
Temperature 0 °C to Room TemperatureMild conditions preserve sensitive functional groups.

Table 3: Typical Reaction Conditions for Mitsunobu O-Functionalization.

Part 4: Library Generation Workflow & Protocols

Integrating these functionalization strategies into a parallel synthesis workflow allows for the rapid generation of a large, structurally diverse library from a common starting material.

Figure 2: A strategic workflow for parallel library synthesis.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
  • Self-Validation: Successful execution of this protocol will yield an N-arylated 3-hydroxyazetidine, verifiable by LC-MS (correct mass) and ¹H NMR (appearance of aromatic signals and disappearance of the N-H proton). Purity should be >90% by LC analysis before chromatography.

  • Materials:

    • 3-Hydroxyazetidine hydrochloride (1.0 eq)

    • Aryl bromide (1.1 eq)

    • Pd₂(dba)₃ (0.02 eq)

    • X-Phos (0.05 eq)

    • Sodium tert-butoxide (3.0 eq)

    • Anhydrous Toluene

  • Procedure:

    • To an oven-dried reaction vial under an inert atmosphere (Argon or Nitrogen), add 3-hydroxyazetidine hydrochloride, the aryl bromide, Pd₂(dba)₃, and X-Phos.

    • Add anhydrous toluene, followed by the careful addition of sodium tert-butoxide.

    • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification & Characterization:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

  • Troubleshooting:

    • Low Conversion: Ensure the base is fresh and handled under inert conditions. Consider a different ligand (e.g., RuPhos) or a higher reaction temperature.

    • Dehalogenation of Aryl Bromide: This suggests a competing hydrodehalogenation pathway. Ensure the reaction is strictly anaerobic.

Protocol 2: General Procedure for Mitsunobu O-Arylation of N-Boc-3-hydroxyazetidine
  • Self-Validation: A successful reaction will result in the formation of an ether linkage, confirmed by LC-MS (mass increase corresponding to the added aryl group) and ¹H NMR (disappearance of the O-H proton and appearance of new aromatic signals).

  • Materials:

    • N-Boc-3-hydroxyazetidine (1.0 eq)

    • Phenol derivative (1.2 eq)

    • Triphenylphosphine (PPh₃) (1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To an oven-dried flask under an inert atmosphere, dissolve N-Boc-3-hydroxyazetidine, the phenol derivative, and PPh₃ in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIAD dropwise to the stirred solution over 15 minutes. The solution may turn from colorless to a yellow/orange color.

    • Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, concentrate the reaction mixture under reduced pressure.

  • Purification & Characterization:

    • The primary byproducts are triphenylphosphine oxide and the DIAD-hydrazine. The crude material can often be directly purified by flash column chromatography on silica gel.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

  • Troubleshooting:

    • No Reaction: Ensure all reagents and the solvent are strictly anhydrous. Confirm the pKa of the phenol is appropriate for the reaction.

    • Difficult Purification: The byproducts can sometimes co-elute with the product. Using polymer-supported PPh₃ can simplify workup, as the phosphine oxide byproduct can be removed by filtration.

References

  • Baxendale Group, Durham University. (n.d.). Photochemical Flow Synthesis of 3‐Hydroxyazetidines. Retrieved from [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. Retrieved from [Link]

  • Kirichok, A. A., et al. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Chemistry – A European Journal. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Organic-Chemistry.org. (2019). Mitsunobu Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Organic Chemistry Data. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]

  • Trauner, F., et al. (n.d.). Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Isoda, T., et al. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Chemical & Pharmaceutical Bulletin, 54(10), 1408-1411. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, e202400308. Retrieved from [Link]

  • PubMed. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination. Retrieved from [Link]

  • Wölfling, J., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US8173844B2 - Method for producing O-alkylated cyclic aminoalcohols.

Sources

preparation of conformationally restricted amino acids using azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Utilization of Conformationally Restricted Amino Acids Using Azetidines

Strategic Overview: The Azetidine Advantage

In the landscape of peptidomimetics, the incorporation of azetidine-2-carboxylic acid (Aze) and its derivatives represents a high-impact strategy for constraining peptide backbone geometry.[1] Unlike the five-membered proline ring, the four-membered azetidine ring introduces significant ring strain (~26 kcal/mol) and distinct torsional constraints.

Key Pharmacokinetic & Structural Benefits:

  • 
    -Angle Restriction:  Aze rigidly constrains the 
    
    
    
    torsion angle to approximately -60°
    
    
    10°, significantly narrowing the accessible Ramachandran space compared to proline. This promotes type I and type II
    
    
    -turns.
  • Metabolic Stability: The steric bulk and altered geometry protect adjacent peptide bonds from proteolytic cleavage by chymotrypsin and elastase.

  • Cis/Trans Isomerization: Aze increases the population of the cis amide rotamer compared to proline, a critical feature for designing turn-mimetics in macrocycles.

Synthetic Decision Matrix

Selecting the correct synthetic route depends heavily on the required substitution pattern and stereochemical purity.

AzetidineStrategy Start Target Molecule Simple Unsubstituted L-Aze Start->Simple Substituted 3-Substituted Aze Start->Substituted RouteA Route A: Intramolecular Cyclization (From Amino Alcohols) Simple->RouteA High Stereocontrol RouteB Route B: 3-Azetidinone Scaffold (HWE / Michael Addition) Substituted->RouteB Versatile Functionalization RouteC Route C: C-H Activation (Pd-Catalyzed) Substituted->RouteC Late-Stage Diversification ProductA Enantiopure L-Aze / 3-Alkyl Aze RouteA->ProductA ProductB 3,3-Disubstituted / Functionalized RouteB->ProductB RouteC->ProductB

Figure 1: Strategic decision tree for selecting the optimal azetidine synthesis pathway.

Detailed Protocol A: The "Couty" Intramolecular Cyclization

Primary Application: Synthesis of enantiopure L-Azetidine-2-carboxylic acid and 3-substituted analogs. Mechanism: This protocol relies on the thermodynamic activation of a


-amino alcohol followed by a kinetically controlled 4-exo-tet ring closure.
Reagents & Equipment
  • Substrate: N-Boc-L-homoserine or substituted

    
    -amino alcohol.
    
  • Reagents: Thionyl chloride (

    
    ), Imidazole, Lithium Hexamethyldisilazide (LiHMDS).
    
  • Solvents: Dry THF, DMF.

  • QC: 400 MHz NMR, LC-MS.

Step-by-Step Methodology

1. Activation (Chlorination):

  • Dissolve N-Boc-amino alcohol (10 mmol) in dry THF (50 mL) under inert atmosphere (

    
    ).
    
  • Add Imidazole (1.5 eq) and cool to 0°C.

  • Dropwise add

    
     (1.2 eq). The reaction is exothermic; maintain temp < 5°C.
    
  • Stir at RT for 2 hours.

  • Critical Checkpoint: Monitor TLC. The intermediate cyclic sulfamidite may form; hydrolysis/workup yields the chloride.

  • Workup: Quench with water, extract with EtOAc.[2] The product is the N-Boc-

    
    -chloroamine.
    

2. Cyclization (Ring Closure):

  • Dissolve the crude chloride in dry THF (0.1 M concentration—dilution is key to prevent intermolecular polymerization).

  • Cool to -78°C.

  • Add LiHMDS (1.0 M in THF, 2.2 eq) slowly over 30 mins.

    • Why? The first equivalent deprotonates the carbamate (or amide), the second ensures complete anion formation.

  • Allow to warm to 0°C over 2 hours.

  • Validation: Monitor disappearance of the chloride peak by LC-MS.

  • Quench: Add saturated

    
    . Extract with ether.[1]
    

3. Oxidation to Carboxylic Acid (If starting from reduced alcohol):

  • Use

    
     (Sharpless oxidation) to convert the hydroxymethyl group (if protected) or use direct precursors that retain the carboxylate oxidation state if possible (though reduction-cyclization-oxidation is often higher yielding).
    

CoutyMechanism Step1 N-Boc-Amino Alcohol Step2 Intermediate: Gamma-Chloroamine Step1->Step2 SOCl2 / Imid Step3 Transition State: N-Anion (4-exo-tet) Step2->Step3 LiHMDS / -78C Step4 Product: N-Boc-Azetidine Step3->Step4 Ring Closure

Figure 2: Mechanistic flow of the anionic ring closure.

Detailed Protocol B: Functionalization via 3-Azetidinone

Primary Application: Creating 3,3-disubstituted azetidines for medicinal chemistry libraries.

Methodology
  • HWE Reaction: Treat N-Boc-azetidin-3-one with trimethyl phosphonoacetate and NaH in THF to generate the

    
    -unsaturated ester (exocyclic alkene).
    
  • Michael Addition: React the alkene with nucleophiles (e.g., thiols, amines, or cuprates) to install substituents at the 3-position.

  • Hydrolysis: Saponify the ester (LiOH, THF/H2O) to yield the free carboxylic acid ready for peptide coupling.

Peptide Synthesis Integration (SPPS)

Incorporating Aze into peptides presents specific challenges due to the steric bulk of the secondary amine.

Table 1: Coupling Optimization for Azetidine Residues

StepStandard ProtocolAze-Specific ModificationRationale
Coupling TO Aze HBTU/DIEA (45 min)HATU/HOAt/DIEA (2 x 2 hr) The secondary amine of Aze is sterically hindered; HOAt improves reactivity.
Coupling OF Aze HBTU/DIEAStandard or PyBOP The carboxylate is accessible; standard activation usually suffices.
Fmoc Removal 20% Piperidine20% Piperidine (Short bursts) Extended base exposure can cause epimerization or ring opening in highly strained derivatives.
Cleavage 95% TFA95% TFA (No Iodide) Avoid strong nucleophiles that might attack the ring during cleavage.

Troubleshooting "Difficult Sequences": If aggregation occurs (common with Aze-rich peptides), utilize pseudoproline dipeptides at Ser/Thr positions or switch to Fmoc-Aze(O)-OH (oxazolidinone protected) if available, to disrupt secondary structure during synthesis.

References

  • Couty, F., Evano, G., et al. (2008). "Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid." The Journal of Organic Chemistry.

  • Sivaprakasham, M., Couty, F., et al. (2006). "A straightforward synthesis of 3-substituted azetidinic amino acids."[2][3][4][5][6] Arkivoc.

  • Doda, K., et al. (2023).[2] "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives." Molecules.

  • BenchChem Application Notes. (2025). "Synthesis of Peptide-Based Therapeutics with Azetidine Rings."

  • Bull, J. A., et al. (2021).[2] "Recent Advances in the Synthesis and Reactivity of Azetidines." Chemical Reviews (RSC).

Sources

Application Notes & Protocols: Nucleophilic Substitution on Azetidine Rings

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for Researchers in Synthetic and Medicinal Chemistry

Introduction: The Azetidine Scaffold - A Nexus of Stability and Reactivity

Azetidines, four-membered nitrogen-containing heterocycles, occupy a unique space in chemical synthesis and drug discovery.[1][2] Their structure, characterized by a significant ring strain of approximately 25.4 kcal/mol, positions them between the highly reactive aziridines (27.7 kcal/mol) and the more stable, less reactive pyrrolidines (5.4 kcal/mol).[3] This intermediate reactivity is the cornerstone of their synthetic utility. While stable enough for isolation and handling, the inherent strain can be harnessed to drive specific chemical transformations, primarily nucleophilic substitution reactions.[3][4]

Unlike the more strained aziridines, which readily undergo ring-opening, azetidines often require electrophilic activation of the ring nitrogen to facilitate nucleophilic attack.[3][5] This tunable reactivity allows for precise control over their transformations, making them exceptionally valuable building blocks. In medicinal chemistry, the rigid, three-dimensional azetidine scaffold is highly sought after for its ability to improve pharmacokinetic properties such as metabolic stability, solubility, and receptor selectivity.[1][6] Several FDA-approved drugs, including baricitinib and cobimetinib, incorporate this motif, highlighting its importance in modern pharmaceutical design.[1][6]

This guide provides a detailed exploration of the primary pathways for nucleophilic substitution on azetidine rings, focusing on the underlying mechanisms, strategic considerations, and detailed experimental protocols for laboratory application.

Core Mechanisms: Activation as the Gateway to Functionalization

Nucleophilic attack on an unactivated azetidine ring is generally sluggish. The key to unlocking its synthetic potential lies in increasing the electrophilicity of the ring carbons. This is almost universally achieved by activating the nitrogen atom, which creates a strong driving force for the reaction by either forming a good leaving group (in ring-opening reactions) or by influencing the electronic properties of the ring for other substitutions.

Two principal mechanistic pathways dominate the field:

  • Strain-Release Ring-Opening: The most common pathway involves activating the nitrogen to form a positively charged azetidinium ion. This dramatically increases the electrophilicity of the ring carbons (C2 and C4), making them susceptible to attack by a wide range of nucleophiles. The subsequent cleavage of a C-N bond is highly favorable as it relieves the significant ring strain.[3][4][7]

  • Ring-Intact Substitution: This pathway involves the functionalization of a C-H bond on the azetidine ring without its cleavage. This is typically achieved by pre-installing a leaving group on a ring carbon or through directed metallation-trapping protocols where an N-activating group facilitates deprotonation at an adjacent carbon.[8][9]

G cluster_start Starting Material cluster_activation Activation Step cluster_products Products Azetidine Substituted Azetidine Activation Nitrogen Activation (e.g., Alkylation, Acylation, Protonation) Azetidine->Activation Azetidinium Activated Azetidine (e.g., Azetidinium Ion) Activation->Azetidinium Pathway 1 RingIntact Activated Azetidine (for C-H Functionalization) Activation->RingIntact Pathway 2 RingOpened γ-Functionalized Amine (Ring-Opened Product) Azetidinium->RingOpened  Nucleophilic Attack  at C2/C4 RingSubstituted Functionalized Azetidine (Ring-Intact Product) RingIntact->RingSubstituted  Substitution  at C2/C3/C4

Caption: Overview of nucleophilic substitution pathways on azetidines.

Part 1: Strain-Release Ring-Opening of Azetidinium Ions

The formation of an azetidinium salt is the most reliable method to induce nucleophilic ring-opening. By converting the neutral nitrogen into a quaternary ammonium species, the C-N bonds are weakened, and the ring carbons become significantly more electrophilic.

Regioselectivity: A Controllable Outcome

A critical consideration in these reactions is regioselectivity: will the nucleophile attack the C2 or the C4 position? The outcome is a predictable interplay of steric hindrance, electronic effects, and the nature of the nucleophile itself.[10]

  • Steric Effects: Generally, nucleophiles will preferentially attack the less sterically hindered carbon. For instance, in an azetidinium ion with a substituent at C2, attack is highly favored at the unsubstituted C4 position.[10]

  • Electronic Effects: Electron-withdrawing groups on a substituent can influence the electrophilicity of the adjacent ring carbon.

  • Nucleophile Identity: The "hardness" or "softness" of a nucleophile can influence the site of attack. Highly nucleophilic species like azide (N₃⁻) have been shown to attack more substituted tertiary carbons (C2), whereas less nucleophilic agents like acetate (AcO⁻) preferentially attack the less substituted position (C4).[4]

Table 1: Summary of Regioselectivity in Azetidinium Ring-Opening

Azetidinium Substituents Nucleophile Predominant Site of Attack Rationale Reference
2-Aryl Azide (N₃⁻) C2 (quaternary carbon) High nucleophilicity overcomes steric hindrance. [4]
2-Aryl Acetate (AcO⁻) C4 (methylene carbon) Poor nucleophile attacks the sterically accessible position. [4]
2-Aryl Cyanide (CN⁻) Mixture of C2 and C4 Intermediate nucleophilicity leads to competitive attack. [4]
No C4 substituent Most Nucleophiles C4 Attack at the least substituted carbon is generally favored. [10]

| C4-Methyl | Most Nucleophiles | C2 | The presence of a C4 substituent directs the attack to C2. |[10] |

Stereochemistry: Inversion of Configuration

The ring-opening of azetidinium ions with nucleophiles typically proceeds through an Sₙ2-type mechanism. This results in a predictable inversion of stereochemistry at the carbon center that is attacked.[4][11] This stereochemical fidelity is crucial for the synthesis of enantiomerically pure, highly functionalized acyclic amines from chiral azetidine precursors.

Protocol 1: Synthesis of a γ-Azido Amine via Ring-Opening of an Azetidinium Salt

This protocol describes the formation of an N-methylazetidinium triflate salt followed by its regioselective ring-opening using sodium azide.

G Start 1. Start: 2-Aryl-Azetidine Step1 2. N-Methylation: Add Methyl Triflate (MeOTf) in dry CH₂Cl₂ at 0 °C to rt Start->Step1 Intermediate 3. Intermediate: Azetidinium Triflate Salt (isolate or use in situ) Step1->Intermediate Step2 4. Nucleophilic Attack: Add Sodium Azide (NaN₃) in DMF at 50 °C Intermediate->Step2 Workup 5. Workup: Aqueous extraction, drying, and concentration Step2->Workup Product 6. Product: γ-Azido Amine Workup->Product

Caption: Workflow for azetidinium ring-opening with azide.

Materials:

  • N-H or N-Alkyl-2-arylazetidine (1.0 eq)

  • Methyl trifluoromethanesulfonate (MeOTf, 1.1 eq)

  • Sodium Azide (NaN₃, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Azetidinium Salt Formation:

    • Dissolve the 2-arylazetidine (1.0 eq) in anhydrous DCM under an argon or nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add methyl triflate (1.1 eq) dropwise. Caution: MeOTf is highly toxic and reactive.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of the salt may be observed as a precipitate.

    • The reaction progress can be monitored by TLC or LC-MS. Upon completion, the solvent can be removed under reduced pressure to yield the crude azetidinium salt, which can be used directly in the next step.

  • Nucleophilic Ring-Opening:

    • To the crude azetidinium salt, add anhydrous DMF, followed by sodium azide (1.5 eq).

    • Heat the reaction mixture to 50 °C and stir for 12-24 hours. Monitor the reaction for the disappearance of the azetidinium salt.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water (2x) and brine (1x) to remove DMF and excess salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude γ-azido amine can be purified by column chromatography on silica gel.

Causality and Validation:

  • Why MeOTf? Methyl triflate is a powerful methylating agent that rapidly and irreversibly forms the quaternary ammonium salt, effectively activating the ring.[10]

  • Why DMF? DMF is a polar aprotic solvent that effectively dissolves the azetidinium salt and the sodium azide, facilitating the Sₙ2 reaction.

  • Validation: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and HRMS. The regioselectivity can be confirmed by 2D NMR techniques (HMBC, COSY) to establish the connectivity between the newly introduced azido group and the rest of the molecule. The stereochemical outcome (inversion) can be confirmed using chiral HPLC or by derivatization if the starting material was enantiopure.

Part 2: Ring-Intact Substitution via C-H Functionalization

While ring-opening is a powerful tool, preserving the azetidine core while adding functionality is often desirable. This is commonly achieved by deprotonation of an α-C-H bond followed by trapping with an electrophile.

The Role of the N-Activating Group

Standard N-protecting groups like Boc (tert-butyloxycarbonyl) do not sufficiently acidify the adjacent C-H bonds for deprotonation. A breakthrough in this area was the use of thiocarbonyl-containing groups, such as N-thiopivaloyl or N-Botc (tert-butoxythiocarbonyl).[9] These groups act as powerful directing and activating groups for lithiation, enabling efficient deprotonation at the C2 position using a strong base like s-butyllithium. The resulting anion can then be trapped with a variety of electrophiles.

The N-Botc group is particularly advantageous as it can be removed under mild acidic or thermal conditions, which is a significant improvement over the harsh conditions required for N-thiopivaloyl group removal.[9]

Protocol 2: α-Lithiation and Alkylation of N-Botc-Azetidine

This protocol details the C2-methylation of N-Botc-azetidine, a representative example of ring-intact C-H functionalization.

G Start 1. Start: N-Botc-Azetidine Step1 2. Lithiation: Add s-BuLi in dry THF at -78 °C in the presence of a chiral ligand (optional) Start->Step1 Intermediate 3. Intermediate: α-Lithiated Azetidine (Anionic Species) Step1->Intermediate Step2 4. Electrophilic Trap: Add Methyl Iodide (MeI) at -78 °C Intermediate->Step2 Workup 5. Quench & Workup: Aqueous quench, extraction, drying, and concentration Step2->Workup Product 6. Product: N-Botc-2-methylazetidine Workup->Product

Caption: Workflow for α-lithiation and electrophilic trapping.

Materials:

  • N-Botc-azetidine (1.0 eq)

  • s-Butyllithium (s-BuLi, 1.2 eq) in cyclohexane

  • Methyl iodide (MeI, 1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard glassware for inert atmosphere reactions at low temperature

Procedure:

  • Preparation:

    • To a flame-dried, round-bottom flask under an argon atmosphere, add N-Botc-azetidine (1.0 eq) and anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation (Deprotonation):

    • Slowly add s-butyllithium (1.2 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C.

    • Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species is often indicated by a color change.

  • Electrophilic Trapping:

    • Add methyl iodide (1.5 eq) dropwise to the solution at -78 °C.

    • Continue stirring at -78 °C for 2-3 hours.

  • Quench and Workup:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Dilute with ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure. The crude product can be purified by flash chromatography.

Causality and Validation:

  • Why N-Botc? The thiocarbonyl moiety is crucial for acidifying the α-protons and coordinating the lithium cation, directing the deprotonation.[9]

  • Why s-BuLi at -78 °C? A strong, non-nucleophilic base is required for deprotonation. The low temperature is essential to prevent side reactions and decomposition of the organolithium intermediate.

  • Validation: Successful C2-alkylation can be confirmed by NMR, where a new set of signals for the methyl group will appear, and the original C2 methylene signal will be altered. HRMS will confirm the mass of the new product. Enantioselectivity (if a chiral ligand is used) can be determined by chiral HPLC.

Conclusion and Future Outlook

The nucleophilic functionalization of azetidines, driven by either strain-release ring-opening or ring-intact C-H activation, provides a robust and versatile platform for modern organic synthesis. The ability to control the reaction pathway and its regio- and stereochemical outcome allows for the creation of diverse and complex molecular architectures from simple precursors. As the demand for novel, sp³-rich scaffolds in drug discovery continues to grow, the development of new methods for azetidine functionalization will remain a dynamic and impactful area of research, paving the way for the next generation of therapeutics.[1][12]

References

  • Kern, N., Felten, A.-S., Weibel, J.-M., Pale, P., & Blanc, A. (2014). A Simple and Robust One-Pot Nucleophilic Addition-Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones. Organic Letters, 16(23), 6104–6107. Available at: [Link]

  • Woss, A. M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1634–1639. Available at: [Link]

  • ResearchGate. (n.d.). Nucleophilic ring-opening of azetidine derivatives. Available at: [Link]

  • Javaid, S., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1). Available at: [Link]

  • Couty, F., et al. (2004). Ring-opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. Tetrahedron Letters, 45(49), 9107-9110. Available at: [Link]

  • Sharma, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49475-49504. Available at: [Link]

  • Javaid, S., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]

  • Nam, J., & Kim, Y. (2021). Synthetic Applications of Aziridinium Ions. Molecules, 26(1), 177. Available at: [Link]

  • Woss, A. M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Available at: [Link]

  • Couty, F., et al. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. Available at: [Link]

  • Ghorai, M. K., et al. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis. Organic Letters, 20(12), 3567-3571. Available at: [Link]

  • Cernijenko, A., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2576-2586. Available at: [Link]

  • Zoller, J., et al. (2017). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 8(7), 1477-1485. Available at: [Link]

  • Technology Networks. (2019). Synthetic Azetidines Could Help Simplify Drug Design. Drug Discovery News. Available at: [Link]

  • Couty, F. (2009). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. Request PDF. Available at: [Link]

  • Smith, A. D., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 134-137. Available at: [Link]

  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of Organic Chemistry, 71(22), 8516-8521. Available at: [Link]

  • Yoshimitsu, T., et al. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. Scientific Reports, 11(1), 23932. Available at: [Link]

  • Nyerges, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 989. Available at: [Link]

  • Ashenhurst, J. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Previous strategies towards azetidines and this approach. Available at: [Link]

  • Ellman, J. A., et al. (2022). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 87(20), 13643-13655. Available at: [Link]

  • Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Nature Communications, 11(1), 2244. Available at: [Link]

  • Graham, K. (2021). 4.4: Stereochemistry in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]

  • Alcaide, B., et al. (1987). Reaction of 4-substituted 2-azetidinone with nucleophiles. Existence and reactivity of 1-azetin-4-one. The Journal of Organic Chemistry, 52(23), 5009-5015. Available at: [Link]

Sources

Troubleshooting & Optimization

improving solubility of 3-hydroxyazetidine-3-carbonitrile HCl in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Hydroxyazetidine-3-carbonitrile HCl

Welcome to the technical support guide for 3-hydroxyazetidine-3-carbonitrile HCl. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this highly polar, functionalized heterocyclic compound in organic solvents. Our goal is to provide a scientifically grounded, practical resource that combines troubleshooting, in-depth explanations, and validated protocols to streamline your experimental workflows.

Troubleshooting Guide: Common Solubility Issues

This section addresses the most frequent challenges encountered when attempting to dissolve 3-hydroxyazetidine-3-carbonitrile HCl.

Question 1: I am trying to dissolve 3-hydroxyazetidine-3-carbonitrile HCl in common non-polar or moderately polar solvents (e.g., Dichloromethane (DCM), Diethyl Ether, Toluene, Ethyl Acetate), but it remains a solid suspension. Why is this happening?

Answer: This is the most common issue and is due to a fundamental mismatch in polarity. 3-hydroxyazetidine-3-carbonitrile HCl is a highly polar molecule for several reasons:

  • Ionic Salt Form: As a hydrochloride salt, the azetidine nitrogen is protonated, creating a formal positive charge (R₃NH⁺Cl⁻). This ionic character requires a solvent with a high dielectric constant to stabilize the separated charges.[1]

  • Hydrogen Bonding: The molecule possesses both a hydroxyl (-OH) group and a secondary amine (N-H), which are strong hydrogen bond donors. The nitrile (-C≡N) group and the chloride anion are hydrogen bond acceptors.

  • High Crystal Lattice Energy: The strong intermolecular forces (ionic interactions, hydrogen bonding) in the solid state create a stable crystal lattice that requires a significant amount of energy from the solvent to break apart.

Non-polar or moderately polar solvents like DCM, Toluene, and Ethyl Acetate cannot effectively solvate the ions or disrupt the extensive hydrogen bonding network, leading to negligible solubility.[2]

Question 2: My compound is not dissolving even in more polar solvents like Tetrahydrofuran (THF) or Acetonitrile (MeCN). What are the immediate next steps I should take?

Answer: While THF and MeCN are more polar than the solvents mentioned above, they may still be insufficient on their own. Before making significant changes, consider these initial physical methods:

  • Increase Solvent Volume: Ensure you are not attempting to make a supersaturated solution. Double the solvent volume to see if any improvement occurs.

  • Apply Gentle Heat: Carefully warm the mixture to 40-50 °C. Increased thermal energy can help overcome the crystal lattice energy.[3] Caution: The stability of cyanohydrins can be temperature-sensitive. Avoid prolonged heating at high temperatures until you have verified the compound's stability under your specific conditions.

  • Use Sonication: Place the vial in an ultrasonic bath. The high-frequency sound waves create cavitation, which can help break up solid agglomerates and increase the surface area available for solvation.[4]

If these methods fail, a chemical modification of the solvent system is necessary.

Question 3: How can I use a co-solvent to improve solubility, and which ones should I start with?

Answer: Co-solvency is a powerful technique where a small amount of a highly polar, miscible solvent is added to the primary (bulk) solvent to enhance the solubility of a polar solute.[5] The co-solvent works by creating a microenvironment around the solute that is more favorable for dissolution, effectively bridging the polarity gap.[6]

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): An excellent choice due to its high polarity and ability to dissolve many hydrochloride salts.[7][8][9]

  • N,N-Dimethylformamide (DMF): Another highly polar aprotic solvent that is effective at solvating salts.

  • Methanol (MeOH): A polar protic solvent that can participate in hydrogen bonding. The compound has slight solubility in methanol, making it a good co-solvent candidate.[7][10]

Strategy: Start by adding the co-solvent dropwise (e.g., 1-10% of the total volume) to your suspension and observe for dissolution. See Protocol 1 for a systematic screening method.

Question 4: I'm observing an oily film or a sticky, viscous goo at the bottom of my flask instead of a clear solution. What does this mean and how can I fix it?

Answer: This phenomenon, often called "oiling out," typically occurs for one of two reasons:

  • Hygroscopicity: The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][9] The absorbed water can create a highly concentrated aqueous layer that is immiscible with your organic solvent, resulting in a goo.

  • Partial Dissolution at Elevated Temperature: If you heated the mixture, you might have exceeded the solubility limit at that temperature, but the dissolved compound did not recrystallize upon cooling, instead forming a supersaturated, amorphous, or liquid phase.

Solutions:

  • Work with Anhydrous Materials: Ensure your primary solvent is anhydrous. Handle the solid compound quickly, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture absorption.

  • Use an Anti-Solvent: If you have an oil, you can sometimes force precipitation of a solid by adding a non-polar "anti-solvent" in which the compound is completely insoluble (e.g., hexane or diethyl ether) to the mixture while stirring vigorously.[11]

Question 5: Would converting the HCl salt to its freebase form improve solubility in organic solvents?

Answer: Yes, this is a very effective chemical strategy. Neutralizing the hydrochloride salt to its freebase form removes the ionic character, significantly lowering its polarity. The resulting 3-hydroxyazetidine-3-carbonitrile (freebase) will be substantially more soluble in a wider range of organic solvents, including DCM, Ethyl Acetate, and THF.

Considerations:

  • Isolation: The freebase may be an oil or a lower-melting solid, which can be more difficult to handle than the crystalline salt.

  • Stability: The freebase may have different stability characteristics compared to the salt.

  • Reaction Compatibility: This is an excellent strategy if the subsequent reaction is performed under neutral or basic conditions. It is not suitable if the reaction requires acidic conditions.

See Protocol 3 for a general procedure for conversion to the freebase.

Frequently Asked Questions (FAQs)

Q: What specific structural features make 3-hydroxyazetidine-3-carbonitrile HCl so challenging to dissolve? A: The difficulty arises from the combination of a high density of polar functional groups on a small molecular scaffold. The molecule features a protonated amine (as the HCl salt), a hydroxyl group, and a nitrile group.[12][13] This combination leads to strong ionic forces and an extensive capacity for intermolecular hydrogen bonding, resulting in a very stable, high-energy crystal lattice that is only soluble in the most polar solvents.

Q: What are the best practices for storing and handling this compound? A: Given its hygroscopic nature, 3-hydroxyazetidine-3-carbonitrile HCl should be stored in a tightly sealed container inside a desiccator with a drying agent.[7][9][10] When weighing and transferring the solid, minimize its exposure to ambient atmosphere. For sensitive reactions, handle the compound in a glovebox or under a stream of inert gas.

Q: Can I use heat to dissolve the compound? What are the risks? A: Gentle heating (e.g., to 40-60 °C) is a standard technique to increase solubility.[3] However, the target molecule is a cyanohydrin derivative (a carbon with both a hydroxyl and a nitrile group). Cyanohydrins can be thermally labile and may decompose, especially in the presence of acidic or basic impurities. It is recommended to use the lowest temperature necessary and for the shortest duration possible. Always run a small-scale test to check for discoloration or the appearance of impurities by TLC or LCMS after heating.

Visualizations and Data

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to addressing solubility challenges with 3-hydroxyazetidine-3-carbonitrile HCl.

G start Start: Compound is insoluble in chosen organic solvent check_purity Step 1: Verify Compound Purity & Identity (NMR, LCMS) start->check_purity physical_methods Step 2: Apply Physical Methods (Sonication, Gentle Heat <60°C) check_purity->physical_methods If pure cosolvent Step 3: Introduce Co-Solvent (1-10% DMSO, DMF, or MeOH) physical_methods->cosolvent If still insoluble change_solvent Step 4: Switch to a Polar Aprotic Bulk Solvent (e.g., pure DMSO, DMF) cosolvent->change_solvent If still insoluble success Success: Clear Homogeneous Solution cosolvent->success If soluble freebase Step 5: Chemical Modification Convert to Freebase change_solvent->freebase If still insoluble or solvent is incompatible with reaction change_solvent->success If soluble freebase->success If soluble fail Re-evaluate synthetic route or experimental conditions freebase->fail If freebase is unstable/oily and still insoluble

Caption: A decision tree for systematically troubleshooting the solubility of 3-hydroxyazetidine-3-carbonitrile HCl.

Solvent Polarity and Co-Solvency Concept

Caption: Illustrates the polarity mismatch and the role of polar aprotic solvents in dissolving the target compound.

Table 1: Properties of Common Organic Solvents

This table provides a quick reference for selecting appropriate solvents and co-solvents based on their physical properties.

SolventPolarity IndexDielectric Constant (20°C)Boiling Point (°C)Notes
n-Hexane0.11.969Non-polar, good anti-solvent
Toluene2.42.4111Non-polar aromatic
Diethyl Ether2.84.335Common anti-solvent for salts
Dichloromethane (DCM)3.19.140Moderately polar, poor for salts
Ethyl Acetate (EtOAc)4.46.077Moderately polar, poor for salts
Tetrahydrofuran (THF)4.07.566Moderately polar, better than DCM
Acetonitrile (MeCN)5.837.582Polar aprotic
Methanol (MeOH)5.132.765Polar protic, good co-solvent
N,N-Dimethylformamide (DMF)6.436.7153Highly polar aprotic, good solvent
Dimethyl Sulfoxide (DMSO)7.246.7189Highly polar aprotic, excellent solvent

Experimental Protocols

Protocol 1: Systematic Co-Solvent Screening

This protocol allows for the rapid and material-sparing evaluation of co-solvents.

  • Preparation: In separate small vials, weigh an equal, small amount of 3-hydroxyazetidine-3-carbonitrile HCl (e.g., 5 mg per vial).

  • Primary Solvent Addition: To each vial, add a fixed volume of your primary bulk solvent (e.g., 0.5 mL of THF or Acetonitrile). The compound should remain mostly insoluble.

  • Co-Solvent Titration: Add a potential co-solvent (DMSO, DMF, or MeOH) to each respective vial in 10 µL increments.

  • Observation: After each addition, cap the vial and vortex or sonicate for 30 seconds. Observe for any change in clarity.

  • Quantification: Record the volume of co-solvent required to achieve a clear, homogeneous solution.

  • Analysis: The most effective co-solvent is the one that achieves dissolution with the smallest volume percentage. This provides an optimal starting ratio for your larger-scale experiment.

Protocol 2: Temperature-Assisted Dissolution

Use this protocol for a controlled approach to heating.

  • Setup: Place the vial or flask containing the suspension in a heating block or an oil bath with a magnetic stirrer and a thermometer.

  • Ramped Heating: Begin stirring and slowly increase the temperature in 5 °C increments.

  • Hold and Observe: Hold the temperature at each increment for 5 minutes, observing for dissolution.

  • Determine Minimum Temperature: Note the temperature at which a clear solution is obtained. Use this as your target temperature for the full-scale experiment.

  • Stability Check: After finding the dissolution temperature, hold a small sample at that temperature for your planned reaction time. Re-analyze by TLC or LCMS to ensure no degradation has occurred.

Protocol 3: Conversion to Freebase (Small Scale Test)

This protocol describes a general method to test if the freebase form has improved solubility.

  • Suspension: Suspend a known amount of the HCl salt (e.g., 50 mg) in a suitable organic solvent where the freebase is likely soluble (e.g., 1-2 mL of DCM or Ethyl Acetate).

  • Basification: Add a mild, sterically hindered organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), dropwise while stirring. Use approximately 1.1 equivalents relative to the HCl salt. Alternatively, a gentle wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in a separatory funnel can be used, followed by separation and drying of the organic layer.

  • Observation: As the freebase is formed, the solid should dissolve into the organic layer. The byproduct, triethylammonium chloride, is often insoluble in these solvents and may precipitate as a new solid, which can be filtered off.

  • Confirmation: After filtration (if necessary), the resulting clear organic solution contains the freebase. Evaporate a small aliquot to confirm if the freebase is an oil or a solid and check its solubility in other solvents.

References

  • Slideshare. (n.d.). Methods of solubility enhancements. [Link]

  • Beg, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]

  • International Journal of Innovative Research and Technology. (n.d.). Solubility Enhancement Methods. [Link]

  • Pharma Times. (2024). Enhancing solubility of poorly soluble drugs using various techniques. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • ChemBK. (n.d.). 3-HYDROXYAZETIDINE HYDROCHLORIDE. [Link]

  • PubChem. (n.d.). 3-Hydroxyazetidine. National Center for Biotechnology Information. [Link]

  • Reddit. (2013). Do acids and salts dissociate in organic solvents? If so, how? r/chemhelp. [Link]

  • Reddit. (2018). Problem with hydrochloride salt formation/isolation. r/chemistry. [Link]

  • Chem-Impex. (n.d.). 3-Hydroxyazetidine hydrochloride. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?[Link]

  • ResearchGate. (2013). Which specific organic solvent for organic compounds does not dissolve salts?[Link]

  • Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • Taylor & Francis Online. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. [Link]

  • PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. [Link]

  • World Journal of Pharmaceutical Research. (2020). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • PubChemLite. (n.d.). 3-hydroxyazetidine-1-carbonitrile (C4H6N2O). [Link]

  • Google Patents. (2013). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.

Sources

Technical Guide: Storage & Handling of Hygroscopic Azetidine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Azetidine hydrochloride salts represent a unique challenge in the laboratory due to the convergence of two destabilizing factors: high ring strain (~26 kcal/mol) and extreme hygroscopicity .

Unlike standard amine salts, azetidine HCl is not just "wet" when it absorbs moisture; it is chemically compromised. The presence of water, combined with the acidic proton of the hydrochloride salt, creates a perfect environment for acid-catalyzed nucleophilic ring-opening hydrolysis. This results in the formation of linear impurities (e.g., 3-aminopropanol derivatives), loss of stoichiometry, and eventual polymerization.

This guide provides a self-validating system for the storage, handling, and recovery of these reagents to ensure experimental reproducibility.

Critical Storage Protocols (Tier 1 Support)

User Question: I just received a shipment of 3-Azetidinecarboxylic acid HCl. Can I store it on the shelf in a desiccator, or does it need the freezer?

Technical Directive: Do NOT store on a room temperature shelf, even in a desiccator, for periods exceeding 48 hours. The kinetic energy at room temperature (


), combined with trace moisture permeation, accelerates ring-opening degradation.
The "Golden Standard" Storage Workflow
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows the kinetics of hydrolysis and autopolymerization.
Atmosphere Argon or Nitrogen Displaces humid air. Argon is preferred (heavier than air) for re-sealing vials.
Primary Seal Parafilm M® + Tape Parafilm creates a flexible seal; over-taping prevents Parafilm embrittlement in the freezer.
Secondary Containment Desiccated Jar A screw-top jar containing activated silica gel or

acts as a moisture buffer.
Visual Protocol: New Shipment Arrival

Use this logic flow to process incoming reagents immediately.

StorageWorkflow Start Shipment Arrival: Azetidine HCl Salt Inspect Visual Inspection: Is it free-flowing powder? Start->Inspect Decision Usage Timeline? Inspect->Decision Yes Compromised STOP: Material Caked/Wet Inspect->Compromised No (Clumped/Goo) ShortTerm Immediate Use (<48h) Decision->ShortTerm This Week LongTerm Storage (>48h) Decision->LongTerm Stockpile Desiccator Vacuum Desiccator (RT, Dark, Argon Flush) ShortTerm->Desiccator Aliquot Aliquot into single-use glass vials (Glovebox/Bag) LongTerm->Aliquot Seal Seal: Cap + Parafilm + Secondary Jar w/ Desiccant Aliquot->Seal Freezer Store at -20°C Seal->Freezer Recovery Proceed to Recovery Protocol (Section 4) Compromised->Recovery

Figure 1: Decision matrix for processing incoming hygroscopic azetidine salts to prevent initial degradation.

Handling & Weighing (Tier 2 Support)

User Question: Every time I try to weigh 50 mg, the powder turns into a sticky gum on the spatula before I can get it into the flask. How do I fix this?

Technical Directive: You are observing deliquescence . The salt is absorbing atmospheric water so rapidly that it dissolves in its own sorbed moisture. This introduces two errors:

  • Mass Error: You are weighing water, not reagent.

  • Stoichiometry Error: The molecular weight is effectively changing in real-time.

The "Difference Weighing" Technique

If a glovebox is unavailable, use this method to minimize exposure.

  • Preparation: Dry a glass vial and cap in an oven; cool in a desiccator.

  • Transfer: Quickly transfer an approximate amount of Azetidine HCl (e.g., ~60 mg) into the vial and cap it immediately.

  • Weigh 1 (

    
    ):  Weigh the capped vial containing the solid.
    
  • Dispense: Quickly uncap and dump the solid into your reaction flask. Do not try to tap out exact amounts.

  • Weigh 2 (

    
    ):  Immediately recap and weigh the empty vial.
    
  • Calculate: Mass added =

    
    .
    

Note: This method is superior to weighing onto weighing paper, where the high surface area allows maximum moisture uptake.

Emergency Recovery Protocols (Tier 3 Support)

User Question: My student left the bottle open. It looks like a wet paste. Is it ruined?

Technical Directive: Not necessarily, but you must validate purity before use. The "paste" indicates significant water uptake. If the exposure was short (<24h), the ring may still be intact.

Protocol A: Azeotropic Drying (The Gentle Fix)

Use this for "gooey" salts where heat might cause degradation.

  • Dissolution: Dissolve the wet paste in a minimum amount of dry Methanol (to ensure full solubility).

  • Chase Solvent: Add a 10x excess of Toluene or Benzene .

    • Why? Toluene forms a low-boiling azeotrope with water and methanol.

  • Evaporation: Rotovap at <40°C under high vacuum.

  • Repeat: Repeat the Toluene addition and evaporation 3 times.

  • Result: The azetidine HCl should precipitate as a white solid or foam.

Protocol B: Vacuum Oven Restoration

Use this for slightly clumped powders.

SettingValueNotes
Temperature 35°C - 40°C Do not exceed 50°C. Thermal energy + acid salt = ring opening.
Vacuum < 10 mbar Deep vacuum is required to pull bound water from the lattice.
Ramp Rate Slow Apply vacuum slowly to prevent "bumping" fine powders into the pump.
Duration Overnight (12h) Constant weight check required.
Visual Protocol: Recovery Logic

RecoveryLogic Condition Condition of Salt Clumped Clumped/Hard Condition->Clumped Liquid Liquid/Paste Condition->Liquid VacOven Vacuum Oven (40°C, 12h) Clumped->VacOven Azeotrope Azeotropic Distillation (MeOH/Toluene) Liquid->Azeotrope Validation Validation Step (H-NMR) VacOven->Validation Azeotrope->Validation Pass Signals: Azetidine Ring (Multiplets 3.8-4.5 ppm) Validation->Pass Intact Fail Signals: Linear Amines (Triplets ~3.0 ppm) Validation->Fail Hydrolyzed

Figure 2: Workflow for recovering and validating compromised azetidine salts.

Frequently Asked Questions (FAQ)

Q: Why does the MSDS say "Store at Room Temp" but you say -20°C? A: Commercial MSDS often list "stable" conditions for sealed, unopened containers. Once the seal is broken, the hygroscopic clock starts. For research continuity, -20°C is the only way to arrest hydrolytic degradation in opened containers [1, 2].

Q: Can I use


 in the desiccator? 
A:  Yes, Phosphorus Pentoxide (

) is excellent for this application as it is acidic and avidly absorbs water. Avoid basic desiccants (like KOH pellets) in the same chamber if you are storing free amines, but for HCl salts,

is safe and effective [3].

Q: How do I check if my salt has degraded using NMR? A: Run a proton NMR in


 or 

.
  • Intact Azetidine: Look for distinct multiplets in the 3.8–4.5 ppm range (alpha-protons next to nitrogen).

  • Hydrolyzed (Ring Open): Look for simple triplets upfield (around 2.8–3.2 ppm) corresponding to linear propyl-amine derivatives. If you see linear triplets, discard the batch [4].

References

  • Apollo Scientific. (2023). Safety Data Sheet: Azetidine hydrochloride. Retrieved from 1

  • Fisher Scientific. (2025). Safety Data Sheet: Azetidine hydrochloride. Retrieved from 2

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from 3

  • National Institutes of Health (PMC). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from 4

Sources

optimizing yield for 3-cyano-3-hydroxyazetidine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for organic chemists. It prioritizes actionable troubleshooting and mechanistic understanding over generic instructions.

Topic: Optimization of 3-Cyano-3-Hydroxyazetidine Synthesis Ticket ID: AZ-CN-OH-402 Status: Open for Optimization

Executive Summary: The Engineering Challenge

Synthesizing 3-cyano-3-hydroxyazetidine presents a unique thermodynamic conflict. You are attempting to install a reversible geminal cyanohydrin motif onto a highly strained 4-membered ring (~26 kcal/mol strain energy).

  • The Advantage: Converting the

    
     carbonyl carbon of 3-azetidinone to an 
    
    
    
    center relieves angle strain (ideal bond angle shifts from 120° to 109.5°, closer to the constrained ~90° of the ring). This thermodynamic driver favors addition.
  • The Risk: The cyanohydrin moiety is chemically labile. Under basic conditions or high thermal stress, the equilibrium reverts to the ketone (retro-cyanohydrin reaction) or, worse, the ring undergoes nucleophilic opening due to the activation of the adjacent nitrogen.

This guide provides the "Golden Path" protocol—the most robust route using TMSCN (Trimethylsilyl cyanide) —and a troubleshooting matrix for yield collapse.

The "Golden Path" Protocol

Standard Operating Procedure (SOP) for High-Yield Synthesis

Reaction Scheme:

  • Substrate: N-Boc-3-azetidinone (Protects amine, prevents self-polymerization).

  • Reagent: TMSCN (Safer liquid source of cyanide).

  • Catalyst: Zinc Iodide (ZnI

    
    ) (Lewis acid activation).
    
  • Workup: Mild Acidic Hydrolysis (Critical for preventing reversion).

Step-by-Step Methodology
PhaseParameterProtocolTechnical Rationale
1. Setup Solvent Anhydrous DCM or MeCNMoisture hydrolyzes TMSCN to HCN (toxic) and deactivates the Lewis Acid catalyst.
Catalyst ZnI

(5-10 mol%)
Activates the carbonyl oxygen, making the carbon highly electrophilic for CN attack.
2. Addition Temp 0°C

RT
Start cold to control exotherm. Warm to RT to push conversion.[1][2][3] Do not heat >40°C.
Reagent TMSCN (1.2 - 1.5 equiv)Excess ensures equilibrium shifts to the product side.
3. Reaction Time 2 - 12 HoursMonitor by TLC.[4] The intermediate is the O-silylated ether (3-cyano-3-trimethylsilyloxyazetidine).
4. Hydrolysis Reagent 1N HCl or citric acidCRITICAL: Cleaves the O-TMS bond.
pH Control Maintain pH < 4Warning: If pH > 7, the cyanide acts as a leaving group, reforming the ketone.
Visualizing the Pathway

The following diagram illustrates the reaction mechanism and the critical "Kill Zone" where yield is often lost.

AzetidineSynthesis Substrate N-Boc-3-Azetidinone (sp2 Carbonyl) Activation ZnI2 Coordination (Lewis Acid) Substrate->Activation + TMSCN RingOpen Ring Opening (Nucleophilic Attack) Substrate->RingOpen Strong Base Intermediate O-TMS Cyanohydrin (Stable Intermediate) Activation->Intermediate Nucleophilic Attack Hydrolysis Acidic Hydrolysis (HCl / THF) Intermediate->Hydrolysis Deprotection Product 3-Cyano-3-Hydroxyazetidine (Target) Hydrolysis->Product Yield Optimized Retro Retro-Cyanohydrin (High pH) Product->Retro pH > 7

Figure 1: Reaction mechanism and critical failure points (Red). The stability of the O-TMS intermediate is the key to high yields.

Troubleshooting & FAQs

Direct solutions to common user tickets.

Ticket #1: "My product disappears during column chromatography."

Diagnosis: Silica gel is slightly acidic, but commercially available silica can sometimes have basic impurities or trace metal ions that catalyze the retro-cyanohydrin reaction . Furthermore, the cyanohydrin is polar; it may streak or bind irreversibly. Solution:

  • Buffered Silica: Pre-wash your silica column with 1% acetic acid in hexane/ethyl acetate. This ensures the stationary phase remains acidic, stabilizing the cyanohydrin.

  • Avoid Amine Additives: Never use triethylamine (Et

    
    N) in your eluent. It will instantly revert your product to the starting ketone.
    
Ticket #2: "I see starting material (ketone) after aqueous workup, but TLC showed full conversion."

Diagnosis: This is the classic pH Reversion Error . The O-TMS intermediate was likely formed (hence TLC showed a new spot), but during desilylation, the pH drifted neutral or basic. Solution:

  • Do not use NaHCO

    
      to quench. The alkalinity of bicarbonate is sufficient to kick off the cyanide group.
    
  • Protocol Adjustment: Quench with saturated NH

    
    Cl (mildly acidic) or dilute HCl. Extract rapidly. Dry organic layers over Na
    
    
    
    SO
    
    
    (neutral/acidic) rather than K
    
    
    CO
    
    
    (basic).
Ticket #3: "Low conversion even with excess TMSCN."

Diagnosis: Catalyst deactivation. ZnI


 is extremely hygroscopic. If it has absorbed water, it hydrolyzes TMSCN to HCN before it can activate the ketone.
Solution: 
  • Flame dry your ZnI

    
     under vacuum before use.
    
  • Alternative Catalyst: Switch to KCN/18-crown-6 (catalytic amount) if Lewis acids fail, though this requires strictly anhydrous conditions to generate the "naked" cyanide anion.

Ticket #4: "Safety concerns regarding HCN generation."

Diagnosis: TMSCN hydrolyzes to HCN upon contact with moisture or protic solvents. Solution:

  • Scrubber System: Vent the reaction vessel through a bleach (sodium hypochlorite) trap. The bleach oxidizes any escaping cyanide to cyanate (OCN-), which is significantly less toxic.

  • Detection: Keep a handheld HCN monitor active in the hood.

Decision Logic for Optimization

Use this logic tree to determine your next experimental move.

TroubleshootingTree Start Start: Analyze Crude NMR CheckSM Is Starting Material (Ketone) Present? Start->CheckSM CheckTLC Did TLC show conversion before workup? CheckSM->CheckTLC Yes CheckYield Is Isolated Yield Low? CheckSM->CheckYield No YesSM Yes Reversion Issue: Retro-Cyanohydrin Action: Acidify Workup (pH 2-4) CheckTLC->Reversion Yes (It reverted) LowReactivity Issue: Catalyst/Moisture Action: Dry ZnI2 / Fresh TMSCN CheckTLC->LowReactivity No (Never reacted) NoSM No (Clean Conversion) Decomp Issue: Column Decomposition Action: Use Acid-Washed Silica CheckYield->Decomp Yes Success Process Optimized CheckYield->Success No

Figure 2: Troubleshooting logic tree for yield optimization.

References & Grounding

  • General Mechanism of TMSCN Addition:

    • Gregory, R. J. H. (1999). "Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications." Chemical Reviews, 99(12), 3649–3682.

    • Rationale: Establishes the foundational mechanism of Lewis-acid catalyzed TMSCN addition to ketones.

  • Azetidine Ring Strain & Reactivity:

    • Couty, F., & Evano, G. (2006).[5][6] "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465.

    • Rationale: Validates the thermodynamic arguments regarding ring strain and the stability of

      
       vs 
      
      
      
      centers in 4-membered rings.
  • Synthesis of 3-Functionalized Azetidines (Specific Precursors):

    • Billotte, S. (2013).[7] "Synthesis of 3-Substituted Azetidines." Journal of Organic Chemistry, 78(4), 1706–1711.

    • Rationale: Provides the specific handling for N-Boc-3-azetidinone, confirming it as the correct starting material for C3 functionalization.

  • Catalyst Selection (ZnI2):

    • Evans, D. A., et al. (1973). "A New Synthesis of Cyanohydrins." Journal of the American Chemical Society, 95(17), 5822–5823.

    • Rationale: The original authoritative source for using Zinc Iodide (ZnI2) to catalyze TMSCN addition to hindered or sensitive ketones.

Sources

Technical Support Center: Purification of Polar Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-fidelity troubleshooting and purification strategies for researchers working with hydrophilic azetidine scaffolds. This guide addresses the specific challenges of ring strain instability , high aqueous solubility , and chromatographic retention .

Module 1: The Solubility Paradox (Extraction & Isolation)

The Issue: Polar azetidine derivatives often possess a LogP < 0, making them infinitely soluble in water and difficult to extract into organic solvents (DCM, EtOAc) without excessive salting-out, which rarely works efficiently for these small heterocycles.

Strategy: SCX "Catch-and-Release" Solid Phase Extraction

For polar amines that cannot be extracted, Strong Cation Exchange (SCX) is the industry standard. It relies on the basicity of the azetidine nitrogen (typically pKa 9–11) to bind to a sulfonic acid resin while non-basic impurities are washed away.

Protocol: SCX Isolation of Azetidines

Prerequisite: Ensure your azetidine is stable at pH 3–4 (loading) and pH 10–11 (elution).

StepActionCritical Technical Note
1. Conditioning Flush cartridge with MeOH (2 CV) then Water (2 CV).CV = Column Volume. Do not let the bed dry out.
2. Loading Dissolve crude in minimal water/MeOH (9:1). Load onto resin.Do NOT use strong acid (e.g., 1M HCl) to dissolve. The azetidine is basic enough to bind at neutral pH. Excess acid promotes ring opening.
3. Washing Wash with MeOH (3-5 CV).Removes non-basic polar impurities and neutral organics.
4. Elution Elute with 2M NH₃ in MeOH (2-3 CV).The ammonia deprotonates the azetidine, breaking the ionic bond with the resin.
5. Concentration Concentrate under reduced pressure at <30°C.Volatility Warning: Free base azetidines (MW < 150) are volatile. See Module 3.
Workflow Visualization: SCX Logic

SCX_Workflow Start Crude Aqueous Mixture (Polar Azetidine + Salts + Neutrals) Load Load onto SCX Cartridge (Sulfonic Acid Resin) Start->Load Bind Azetidine Protonates & Binds (R-NH2+ --- -O3S-Resin) Load->Bind Ionic Interaction Wash Wash with MeOH Bind->Wash Waste Eluate: Neutrals & Impurities Wash->Waste Remove Unbound Elute Elute with 2M NH3/MeOH Wash->Elute Switch Solvent Release Azetidine Deprotonates (Free Base Elutes) Elute->Release pH Shift > pKa

Figure 1: Mechanism of Strong Cation Exchange (SCX) for isolating polar basic heterocycles.

Module 2: The Retention Problem (Chromatography)

The Issue: Standard C18 (Reverse Phase) silica relies on hydrophobic interaction. Polar azetidines elute in the "void volume" (t0) with no separation from salts.

Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC uses a polar stationary phase (Silica, Amide, or Zwitterionic) and a high-organic mobile phase. It creates a "water-rich layer" on the silica surface where polar analytes partition.[1][2]

HILIC Method Development Guide
ParameterRecommendationWhy? (Causality)
Stationary Phase Amide or Zwitterionic (ZIC-HILIC) Bare silica is too acidic (silanols) and can catalyze ring opening or cause peak tailing for amines. Amide phases are more robust.
Mobile Phase A 95% Acetonitrile / 5% Water (with buffer)In HILIC, ACN is the weak solvent. High organic is needed to force the analyte into the water layer on the column.
Mobile Phase B 50% Acetonitrile / 50% Water (with buffer)Water is the strong solvent (eluent).
Buffer 10mM Ammonium Formate (pH 3.0) High pH (>8) dissolves silica. Low pH suppresses silanol ionization. Ammonium salts are soluble in high ACN; phosphate precipitates.
Equilibration Long (20-30 column volumes) HILIC relies on a hydration shell. The column needs time to re-establish this water layer between runs.
HILIC Decision Matrix

HILIC_Decision Start Azetidine Retention Check C18 Try C18 AQ / Polar-Embedded (0-10% B Isocratic) Start->C18 Retained Retained (k > 1)? C18->Retained Yes Optimize C18 Method Retained->Yes Yes No Switch to HILIC Retained->No No HILIC_Setup Setup: Amide Column MP A: 95% ACN / 10mM NH4HCO2 MP B: 50% ACN / 10mM NH4HCO2 No->HILIC_Setup Run Run Gradient: 100% A -> 50% A HILIC_Setup->Run PeakShape Peak Tailing? Run->PeakShape Good Final Method PeakShape->Good No Tail Silanol Interaction PeakShape->Tail Yes Fix Increase Buffer Strength (20mM) or Lower pH (Formic Acid) Tail->Fix Fix->Run Re-test

Figure 2: Decision tree for selecting chromatographic conditions for polar amines.

Module 3: The Stability Trap (Handling & Storage)

The Issue: The azetidine ring has a strain energy of ~25.4 kcal/mol.[3][4] Protonation of the nitrogen activates the C2/C4 carbons for nucleophilic attack (by water or chloride), leading to ring opening (hydrolysis) to form linear amines.

Critical Handling Protocols
  • Avoid Strong Acid Concentration:

    • Never concentrate azetidines in 1M HCl or H₂SO₄ with heat.

    • Protocol: If acidification is needed for stability, use Formic Acid or Acetic Acid . These are volatile and less likely to cause degradation than mineral acids during rotary evaporation.

  • Volatility Management:

    • Small azetidines (e.g., 3-hydroxyazetidine) as free bases can sublime or evaporate on the rotovap.

    • Solution: Isolate as a salt if possible. If you must isolate the free base, do not go below 20 mbar and keep the bath < 30°C.

    • Salt Selection: The Oxalate or Fumarate salts are often non-hygroscopic crystalline solids, whereas HCl salts of azetidines can be extremely hygroscopic (turning into "goo").

  • Storage:

    • Store at -20°C.

    • Store as the salt form, not the free base.

    • Avoid protic solvents (MeOH/Water) for long-term storage of the free base; use DMSO or Acetonitrile.

Frequently Asked Questions (FAQs)

Q: My azetidine disappears during concentration after SCX. Where did it go? A: It likely evaporated. Free base azetidines are volatile. Fix: Add 1.1 equivalents of 2M HCl in ether (or oxalic acid) to the SCX eluate before concentration to convert it to a non-volatile salt.

Q: I see two peaks in LCMS with the same mass. Is it a diastereomer? A: If your azetidine has a substituent on the nitrogen (N-alkyl), it might be invertomers (slow nitrogen inversion) or rotamers (if an amide/carbamate is present). Run the NMR at high temperature (e.g., 60°C); if the peaks coalesce, it is a dynamic conformational effect, not impurities.

Q: Can I use Silica Gel chromatography? A: Generally, no . Normal phase silica is acidic (pH ~5). Azetidines will streak badly or decompose. If you must, use "Basified Silica": add 1-2% Triethylamine (TEA) to your mobile phase and pre-wash the column with TEA.

Q: My HILIC retention times are shifting between runs. A: You are likely not equilibrating long enough. HILIC requires the formation of a water layer on the surface.[2] Fix: Increase post-time to 10–15 minutes between injections.

References

  • Ring Stability & Decomposition

    • West, T. H., et al. (2021). "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." Journal of Organic Chemistry.

    • Insight: Establishes pKa as a determinant of stability; lower pKa azetidines are more stable to acid.[5]

  • HILIC Methodology

    • McCalley, D. V. (2017). "Understanding and manipulating the separation in hydrophilic interaction liquid chromatography." Journal of Chromatography A.

    • Insight: Defines the mechanism of water-layer partitioning essential for polar amine retention.
  • SCX Purification Protocols

    • Phenomenex Technical Guide. "Strata-X-C Strong Cation Exchange Sorbent."

    • Insight: Standard industrial protocols for c
  • Azetidine Synthesis & Reactivity

    • Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International.

    • Insight: Comprehensive review of handling and reactivity.[4]

Sources

Technical Support Center: Safe Handling of Nitrile-Containing Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety information and protocols for handling nitrile-containing azetidines in a research and development setting. As a Senior Application Scientist, my goal is to equip you with the knowledge to work safely with this unique class of compounds, which combine the high reactivity of a strained azetidine ring with the potential hazards of a nitrile functional group.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with nitrile-containing azetidines?

A1: Nitrile-containing azetidines present a dual-hazard profile. The strained four-membered azetidine ring can be susceptible to ring-opening reactions, which can be exothermic.[1] Some azetidines have also been shown to react with biological nucleophiles like cysteine.[2] The nitrile group, particularly in aliphatic nitriles, can be metabolized to release cyanide, which is a potent inhibitor of cellular respiration.[3][4] Therefore, these compounds should be treated as potentially highly toxic and reactive. They may also cause skin, eye, and respiratory irritation.[5][6]

Q2: What are the main routes of exposure I should be concerned about?

A2: The primary routes of exposure are inhalation, skin contact, and ingestion.[7][8] Aliphatic nitriles are readily absorbed through the lungs and skin.[3] Given that many azetidine derivatives can be volatile or dusty solids, it is crucial to prevent the generation of aerosols or dust.[5][6]

Q3: What is the appropriate level of Personal Protective Equipment (PPE) for handling these compounds?

A3: A comprehensive PPE ensemble is mandatory.[9][10] This includes:

  • Hand Protection: Double gloving is recommended. Use a thin, disposable nitrile glove as the inner layer and a more robust glove, such as Silver Shield® or neoprene, as the outer layer.[11][12] Nitrile gloves alone provide only short-term splash protection.[11] Gloves should be inspected before use and changed immediately if contaminated or every 30-60 minutes during continuous use.[13]

  • Eye Protection: Chemical splash goggles are the minimum requirement.[10] A face shield should be worn over the goggles when there is a significant risk of splashes or splattering.[10]

  • Body Protection: A lab coat is standard, but for procedures with a higher risk of splashes, a chemically resistant gown or apron should be worn.[12][14]

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood.[6] If there is a risk of generating aerosols or dust outside of a fume hood, a respirator (e.g., a full-face APR with appropriate cartridges) may be necessary, and a respiratory protection program must be in place.[12][14]

Q4: How should I store nitrile-containing azetidines?

A4: These compounds should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[5][8] Keep containers tightly sealed and clearly labeled.[15] Store them in a secondary container to contain any potential leaks.

Troubleshooting Guide for Common Experimental Issues

Observed Issue Potential Cause(s) Recommended Safe Action(s)
Unexpected Exotherm (Heat Generation) * Reaction with an incompatible reagent (e.g., strong acid, oxidant).[16] * Decomposition of the azetidine ring, which can be acid-mediated.[1]* Immediately cool the reaction vessel with an ice bath. * If the reaction is runaway, evacuate the area and alert safety personnel. * Do not add solvent to a hot, concentrated reaction, as this can cause violent boiling.
Pressure Buildup in Reaction Vessel or Storage Container * Thermal decomposition, especially if stored improperly or exposed to heat, leading to the evolution of gaseous byproducts.[17][18] * Reaction with moisture or air to produce gas.* Do not open a container that is visibly bulging. * Cool the container from a safe distance behind a blast shield. * If in a reaction, ensure adequate venting to an inert atmosphere or a scrubbing system. * Consult with your institution's safety officer for disposal of pressurized containers.
Unexpected Color Change * Decomposition of the compound. * Reaction with impurities in the solvent or reagents. * Oxidation from exposure to air.* Stop the reaction and re-evaluate the procedure. * Ensure all solvents and reagents are pure and dry. * Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Spill * Improper handling or transfer of material.[19] * Failure of a storage container.* Evacuate non-essential personnel from the area.[20] * Wear appropriate PPE, including respiratory protection if the material is volatile or dusty.[8] * For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[8][20] * For larger spills, contact your institution's emergency response team.

Detailed Experimental Protocols

Protocol 1: Weighing and Transferring Nitrile-Containing Azetidines
  • Preparation: Don all required PPE (double gloves, lab coat, chemical splash goggles). Ensure the chemical fume hood is functioning correctly.

  • Containment: Perform all weighing and transfer operations within the fume hood.

  • Weighing: If the compound is a solid, weigh it onto a tared weighing paper or in a vial. If it is a liquid, weigh it in a sealed container.

  • Transfer: Use a powder funnel for solids or a syringe/cannula for liquids to transfer the compound to the reaction vessel.

  • Cleaning: After transfer, carefully clean the spatula and weighing container with a suitable solvent (e.g., ethanol) in the fume hood. Collect the cleaning solvent as hazardous waste.

  • Disposal: Dispose of the inner gloves and any contaminated weighing paper in the appropriate solid hazardous waste container.

Protocol 2: Reaction Setup and Workup
  • Inert Atmosphere: For many reactions involving reactive azetidines, it is advisable to work under an inert atmosphere (nitrogen or argon) to prevent side reactions with air or moisture.

  • Temperature Control: Use a cooling bath (ice-water or dry ice-acetone) to control the temperature during reagent addition, especially if the reaction is expected to be exothermic.

  • Quenching: At the end of the reaction, quench any unreacted reagents slowly and carefully in a cooling bath. For example, a reactive hydride can be quenched by the slow addition of ethyl acetate followed by a saturated aqueous solution of Rochelle's salt.

  • Workup: Perform all extractions and solvent removal steps in the fume hood.

  • Waste Segregation: Collect all aqueous and organic waste in separate, clearly labeled hazardous waste containers.[21] Do not mix incompatible waste streams.[16][21]

Visualized Workflows and Logic

Risk Assessment and Mitigation Workflow

cluster_assessment Risk Assessment cluster_mitigation Mitigation Strategy A Identify Nitrile-Containing Azetidine and Scale of Use B Review SDS and Literature for Known Hazards (Toxicity, Reactivity, Instability) A->B C Evaluate Experimental Conditions (Reagents, Temperature, Pressure) B->C D Determine Potential for Exposure (Inhalation, Dermal, Ingestion) C->D G Develop Safe Work Practices (SOPs, Emergency Plan) C->G Reactive Reagents E Select Engineering Controls (Fume Hood, Glovebox) D->E High Inhalation Risk F Define Required PPE (Gloves, Goggles, Gown, Respirator) D->F High Dermal Risk H Plan for Waste Disposal D->H I Proceed with Experiment E->I F->I G->I H->I

Caption: Risk assessment workflow for experiments involving nitrile-containing azetidines.

Emergency Response Logic

cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Incident Occurs Skin Skin Contact 1. Remove contaminated clothing. 2. Flush with copious water for 15 min. [11] 3. Seek immediate medical attention. [6] Start->Skin Skin Eye Eye Contact 1. Flush with eyewash for 15 min. [2] 2. Hold eyelids open. 3. Seek immediate medical attention. [7] Start->Eye Eye Inhalation Inhalation 1. Move to fresh air. [11] 2. If breathing stops, give artificial respiration. 3. Seek immediate medical attention. [11] Start->Inhalation Inhalation Spill_Small Spill_Small Start->Spill_Small Small Spill Spill_Large Spill_Large Start->Spill_Large Large Spill

Caption: Decision tree for emergency response to incidents.

References

  • 7 , National Institute for Occupational Safety and Health (NIOSH).

  • 5 , Apollo Scientific.

  • 8 , Apollo Scientific.

  • 6 , Chemos GmbH&Co.KG.

  • 22 , University of New Mexico.

  • 20 , NJ.gov.

  • 15 , TCI Chemicals.

  • , MilliporeSigma.

  • 2 , PMC.

  • 14 , CHEMM.

  • 23 , CDC.

  • 24 , BASF.

  • 11 , University of Pennsylvania EHRS.

  • 3 , NCBI.

  • 4 , PubMed - NIH.

  • 1 , PMC - NIH.

  • 19 , Education Bureau.

  • 9 , ACS Material.

  • 10 , Hazmat School.

  • 13 , CDC.

  • 12 , University of Florida.

  • 25 , University of Texas at Austin EHS.

  • 16 , Tufts University.

  • 21 , Texas Tech University.

  • 26 , PubMed.

  • 27 , The George Washington University.

  • 17 , University of Babylon.

  • 28 , PMC.

  • 29 , The Journal of Organic Chemistry - ACS Publications.

  • 18 , MDPI.

Sources

troubleshooting low purity in azetidine-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing azetidine-3-carbonitrile (specifically the N-protected variants like N-Boc or N-benzhydryl) is deceptively simple on paper but notoriously difficult in practice. The "butterfly" puckering of the four-membered ring creates unique steric and electronic barriers to nucleophilic substitution (


).

Users frequently report low purity (<80%) , "black tar" formation , and difficulty removing high-boiling solvents (DMSO/DMF) . This guide addresses the mechanistic root causes of these failures and provides self-validating protocols to correct them.

Module 1: The Reaction (Why it fails)
Q1: Why is my reaction stalling or producing a "gummy" mixture instead of the product?

Diagnosis: You are likely fighting a battle between steric hindrance and ring strain , leading to competitive elimination or ring-opening polymerization .

The Mechanism: In an ideal


 reaction, the cyanide ion (

) attacks the C3 carbon from the back, displacing the leaving group (Mesylate/Tosylate). However, the azetidine ring exists in a puckered conformation. The bulky N-protecting group (Boc/Benzhydryl) and the ring hydrogens create a "steric wall" that hinders the incoming nucleophile.

If you increase the temperature (>80°C) to force the reaction, you trigger the E2 Elimination pathway , forming an azetine intermediate. Azetines are highly unstable and rapidly decompose or polymerize into the "gummy mass" you observe.

Corrective Protocol:

  • Lower the Temperature: Run the reaction at 60–70°C . Do not exceed 80°C.

  • Change the Cyanide Source: Switch from NaCN/KCN to Tetrabutylammonium Cyanide (TBACN) . The organic cation improves solubility in milder solvents (like MeCN or THF) and increases the nucleophilicity of the cyanide ion ("naked anion" effect), allowing the reaction to proceed at lower temperatures.

  • Concentration Control: High concentration favors polymerization. Dilute the reaction to 0.1 M .

Q2: I see a major impurity at RRT ~0.8. What is it?

Diagnosis: This is likely the Ring-Opened Hydrolysis Product or the Elimination Product .

  • Impurity A (Ring Opening): The cyanide attacks C2 or C4 (instead of C3), or water attacks the ring during workup. This opens the ring to form acyclic nitriles (e.g., 3-amino-2-(hydroxymethyl)propanenitrile derivatives).

  • Impurity B (Hydrolysis): The nitrile group itself hydrolyzes to an amide (

    
    ) or carboxylic acid  (
    
    
    
    ). This happens if the reaction mixture is too basic (excess cyanide + water) or if the workup is acidic.

Data Table: Impurity Profiling

Impurity TypeOriginAnalytical Signature (LC-MS)Prevention
Azetine (Elimination) High Temp (>80°C), Strong BaseMass [M-H], unstable, often not seen directly but leads to polymer.Keep Temp <70°C; Use weaker bases.
Acyclic Amine (Ring Open) Nucleophilic attack at C2/C4Mass [M+18] (Water addition); Polar, early eluting.Avoid strong nucleophiles other than

; Dry solvents.
Amide (Hydrolysis) High pH + Water; Acidic WorkupMass [M+18]; Distinct carbonyl stretch in IR (~1680 cm⁻¹).Maintain anhydrous conditions; Buffer workup to pH 7.
Oligomer/Polymer Anionic Ring OpeningBroad hump in baseline; "Gummy" physical state.Dilute reaction; Avoid sulfonyl protecting groups if possible.
Visualizing the Failure Modes

AzetidinePathways Figure 1: Kinetic Competition in Azetidine Cyanation Start N-Boc-3-Mesyloxyazetidine Target Target: N-Boc-3-Cyanoazetidine (SN2 Substitution) Start->Target TBACN, 60°C (Kinetic Control) Elimination Impurity: Azetine Intermediate (E2 Elimination) Start->Elimination High Temp (>80°C) Strong Base RingOpen Acyclic Byproducts (Ring Opening) Start->RingOpen Nu attack at C2/C4 Polymer Black Tar / Polymer Elimination->Polymer Rapid Decomposition

Figure 1: The narrow window for success. High energy conditions favor elimination and polymerization over the desired substitution.

Module 2: Workup & Purification (The "Trap")
Q3: How do I remove DMSO without losing my product or hydrolyzing the nitrile?

The Issue: Azetidine-3-carbonitrile is a small, moderately polar molecule. It loves to stay in DMSO/DMF during extraction, leading to poor recovery. Standard acid washes (to remove amines) can hydrolyze the nitrile to an amide or cleave the Boc group.

The "Cold-Crash" Protocol (Recommended):

  • Quench: Cool the reaction mixture to 0°C. Add saturated aqueous

    
      (mildly basic) to destroy excess cyanide. Warning: Never use acid here (HCN evolution).
    
  • Dilution: Add a volume of water equal to 5x the DMSO volume.[1]

  • Extraction: Use Ethyl Acetate (EtOAc) . Do not use DCM (emulsions are common with DMSO). Perform 3 extractions.

  • The "Back-Wash" (Critical Step): Combine the organic layers and wash them 4 times with water and 2 times with brine . This aggressively pulls the DMSO out of the organic phase.

  • Drying: Dry over

    
    , filter, and concentrate.
    

Alternative: Lyophilization (Freeze-Drying) If your yield is critical and scale is small (<1g):

  • Dilute the DMSO reaction mixture with water (1:1).

  • Freeze the mixture.

  • Lyophilize (sublime) the water and DMSO. DMSO sublimes slowly under high vacuum (<100 mTorr). This leaves the crude solid without thermal stress.

Q4: My product decomposes on Silica Gel. How do I purify it?

Diagnosis: The nitrile is slightly acid-sensitive, and silica gel is acidic. The azetidine ring is also prone to opening on active sites.

Solution:

  • Neutralize the Silica: Pre-wash your column with 1% Triethylamine (

    
    ) in Hexanes/EtOAc. This deactivates the acidic sites.
    
  • Fast Chromatography: Do not let the compound sit on the column. Use a gradient of 0

    
     50% EtOAc in Hexanes.
    
  • Recrystallization (Best for >10g): If the impurity profile allows, recrystallize from Isopropanol/Heptane . This avoids silica entirely.

Module 3: Safety Critical (HCN Warning)

WARNING: The combination of Cyanide salts (NaCN/KCN) and Acid generates Hydrogen Cyanide (HCN) gas, which is rapidly fatal.

  • NEVER acidify the aqueous waste stream from this reaction.

  • Quench Protocol: All glassware and aqueous waste must be treated with Bleach (Sodium Hypochlorite) at pH >10. This oxidizes cyanide to cyanate (

    
    ), which is non-toxic.
    
  • Sensor: Always wear a portable HCN monitor when working up this reaction.

References
  • Vertex Pharmaceuticals. (2012). Preparation of Azetidine Derivatives. World Intellectual Property Organization. Patent WO2012015659. Link

  • Organic Syntheses. (2009). Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid (Analogous ring strain/stability discussion). J. Org.[2] Chem., 74(5), 2250–2253. Link

  • University of Rochester. (n.d.). Workup for Reactions in DMF or DMSO. Department of Chemistry. Link

  • Santa Cruz Biotechnology. (n.d.). Azetidine-3-carbonitrile hydrochloride Safety Data Sheet. Link

  • Master Organic Chemistry. (2023). Elimination vs Substitution: The Role of Ring Strain and Sterics. Link

Sources

Technical Support Center: Solvent Selection for Crystallization of Azetidine HCl Salts

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions regarding the critical process of solvent selection for the crystallization of azetidine hydrochloride (HCl) salts. Our goal is to equip you with the scientific rationale and practical methodologies to overcome common challenges and achieve high-quality, crystalline material.

Troubleshooting Guide: Navigating Common Crystallization Hurdles

This section directly addresses specific experimental issues, offering explanations for their root causes and providing actionable solutions to guide your laboratory work.

Question: My azetidine HCl salt is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What are the likely causes and how can I resolve this?

Answer:

The phenomenon of "oiling out" or amorphous precipitation is a common challenge when crystallizing highly polar and soluble compounds like azetidine HCl salts. It occurs when the rate of desolvation and solute aggregation significantly outpaces the ordered arrangement of molecules into a crystal lattice. This is often a consequence of creating an excessively high level of supersaturation too rapidly.

Causality and Strategic Solutions:

  • Excessive Supersaturation Rate: The most frequent cause is the rapid introduction of an anti-solvent or a sudden, drastic temperature drop. This "shocks" the system, forcing the solute out of solution before it has time to organize into a crystalline form.[1]

    • Solution: The key is to control the rate at which supersaturation is achieved. Reduce the addition rate of your anti-solvent significantly; a slow, dropwise addition with vigorous stirring is recommended.[1] Alternatively, for temperature-driven crystallizations, implement a gradual cooling ramp rather than plunging the solution into an ice bath.

  • Inadequate Solvent System: The chosen solvent/anti-solvent pair may not provide the optimal environment for crystallization. Factors such as solvent viscosity and the specific molecular interactions between the solvent and solute can influence crystal habit.

    • Solution: A systematic screening of solvent systems is advisable. For azetidine HCl salts, a good starting point is a polar protic solvent where the salt is highly soluble (e.g., methanol, ethanol, isopropanol) paired with a non-polar anti-solvent where it is poorly soluble (e.g., diethyl ether, methyl tert-butyl ether (MTBE), or heptane).[2]

  • Presence of Impurities: Impurities can sometimes inhibit nucleation or interfere with crystal growth, leading to the formation of oils or amorphous precipitates.

    • Solution: Ensure the purity of your starting material. If impurities are suspected, consider a preliminary purification step, such as a charcoal treatment or a different purification method, before attempting crystallization.[3]

Question: The yield of my crystallized azetidine HCl salt is consistently low. How can I improve it?

Answer:

Low yields can be frustrating and are often multifactorial, stemming from the inherent solubility of the salt in the mother liquor, losses during transfer and washing, or incomplete crystallization.

Strategies for Yield Enhancement:

  • Optimize the Final Solvent Composition: The final ratio of your primary solvent to the anti-solvent is a critical determinant of your salt's solubility and, therefore, your final yield.

    • Solution: Conduct small-scale experiments to systematically vary the final solvent/anti-solvent ratio to identify the composition that minimizes the solubility of the azetidine HCl salt at the final isolation temperature.

  • Leverage Temperature Effects: Combining anti-solvent addition with cooling can significantly decrease the solubility of the salt.

    • Solution: After the anti-solvent addition is complete, slowly cool the crystallization mixture to a lower temperature (e.g., 0-5 °C or even lower if appropriate for your solvent system) to maximize the amount of product that crystallizes out of solution.

  • Minimize Product Loss During Work-Up: Significant amounts of product can be lost during the filtration and washing steps.

    • Solution: When washing the isolated crystals, use a minimal amount of a cold solvent mixture that reflects your final crystallization composition. This will help to wash away impurities without significantly redissolving your product.

Question: My azetidine HCl salt crystals are very fine or needle-like, which makes them difficult to filter and dry. How can I obtain larger, more equant crystals?

Answer:

The formation of very fine particles or needles is typically indicative of a process dominated by rapid nucleation rather than controlled crystal growth.

Methods for Improving Crystal Habit:

  • Reduce the Rate of Supersaturation: As with "oiling out," a slower, more controlled approach to reaching supersaturation is crucial.

    • Solution: A slower rate of anti-solvent addition or a more gradual cooling profile will favor the growth of existing crystals over the formation of numerous small nuclei, resulting in a larger average particle size.[1]

  • Introduce a Digestion or "Aging" Step: Allowing the crystal slurry to stir at a constant temperature for an extended period can lead to an increase in crystal size.

    • Solution: This process, known as Ostwald ripening, allows smaller, higher-energy crystals to redissolve and deposit onto larger, more thermodynamically stable crystals.

  • Consider Seeding: The introduction of a small number of seed crystals can provide a template for crystal growth, bypassing the initial nucleation step and promoting the formation of larger crystals.[4]

    • Solution: If you have a small amount of the desired crystalline material, add a few seed crystals to the solution just as it begins to become turbid.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most important solvent properties to consider when choosing a crystallization system for azetidine HCl salts?

A1: The selection of an appropriate solvent system is paramount for successful crystallization. Key properties to consider include:

  • Solubility Profile: The ideal primary solvent will dissolve the azetidine HCl salt readily, especially at elevated temperatures, while the anti-solvent should be one in which the salt is poorly soluble.[4] This solubility differential is the fundamental driving force for anti-solvent crystallization.[5]

  • Polarity: Azetidine HCl is a polar, ionic compound. Therefore, polar solvents, particularly polar protic solvents like lower alcohols (methanol, ethanol, isopropanol), are excellent choices for the primary solvent.[2][4] Conversely, non-polar solvents such as ethers (diethyl ether, MTBE) and aliphatic hydrocarbons (heptane, hexane) are effective anti-solvents.[2]

  • Miscibility: The primary solvent and the anti-solvent must be miscible in all proportions to ensure a homogeneous solution throughout the crystallization process.[4]

  • Boiling Point: A primary solvent with a moderate boiling point allows for dissolution at a slightly elevated temperature, which can help to ensure complete dissolution and provide a wider temperature range for controlled cooling crystallization.[4]

Q2: Can you provide a general experimental workflow for screening solvents for a new azetidine HCl salt?

A2: A systematic and logical approach to solvent screening will save time and resources. The following workflow and diagram illustrate a robust strategy.

Experimental Protocol: Solvent Screening for Azetidine HCl Salt Crystallization

  • Solubility Assessment: In small vials, assess the solubility of a few milligrams of your azetidine HCl salt in a range of potential primary solvents (e.g., methanol, ethanol, isopropanol, acetone) at room temperature and with gentle heating.

  • Primary Solvent Selection: Choose a solvent that provides good solubility, ideally with a noticeable increase upon heating.

  • Anti-Solvent Screening: To a concentrated solution of your salt in the chosen primary solvent, add potential anti-solvents (e.g., diethyl ether, MTBE, heptane, ethyl acetate) dropwise until precipitation is observed. Note the volume of anti-solvent required and the nature of the precipitate (crystalline vs. amorphous).

  • Small-Scale Crystallization Trial: Based on the screening results, perform a small-scale crystallization. Dissolve the salt in a minimal amount of the hot primary solvent, then slowly add the chosen anti-solvent until the solution becomes slightly turbid.

  • Induce Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the vial with a glass rod or adding a seed crystal.[1][4]

  • Optimization: Once a promising system is identified, optimize the process by varying the solvent/anti-solvent ratio, cooling rate, and aging time to improve yield and crystal quality.

Caption: A systematic workflow for the selection and optimization of a solvent system for the crystallization of azetidine HCl salts.

Q3: What are the key safety considerations when working with common solvents for azetidine HCl salt crystallization?

A3: Safety is paramount in the laboratory. Always consult the Safety Data Sheet (SDS) for each solvent before use and adhere to the following precautions:

  • Flammability: Many common anti-solvents, particularly diethyl ether and heptane, are extremely flammable. All work should be conducted in a certified chemical fume hood, away from any potential ignition sources.

  • Toxicity: Some organic solvents can be toxic upon inhalation or skin contact. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

  • Peroxide Formation: Ethers such as diethyl ether and MTBE can form explosive peroxides over time when exposed to air and light. It is crucial to use fresh containers of these solvents and to test for the presence of peroxides if the solvent has been stored for an extended period.

Data Summary: Common Solvents for Azetidine HCl Crystallization

Solvent ClassExamplesRoleKey Considerations
Alcohols Methanol, Ethanol, Isopropanol (IPA)Primary SolventExcellent at dissolving polar HCl salts.[2]
Ethers Diethyl Ether, Methyl tert-butyl ether (MTBE)Anti-SolventHighly effective at inducing precipitation; flammable and can form peroxides.[2]
Hydrocarbons Heptane, HexaneAnti-SolventVery non-polar, potent anti-solvents.
Ketones AcetonePrimary Solvent / Co-solventCan be a good primary solvent, but potential reactivity with the amine should be considered.
Esters Ethyl AcetateCo-solvent / Anti-solventOffers intermediate polarity, useful for fine-tuning a solvent system.

References

  • Sciencemadness. (2009). Forming oxalte salts of amines. [Link]

  • ResearchGate. (2025). Antisolvent Crystallization as an Alternative to Evaporative Crystallization for the Production of Sodium Chloride. [Link]

  • LibreTexts Chemistry. (n.d.). 4. Crystallization. [Link]

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • Université de Genève. (n.d.). Guide for crystallization. [Link]

  • Universität Potsdam. (n.d.). Advice for Crystallization. [Link]

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 3-Hydroxyazetidine-3-carbonitrile HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-hydroxyazetidine-3-carbonitrile HCl, a key building block in medicinal chemistry. In the spirit of rigorous scientific discourse, this document moves beyond a simple data report. It offers a comparative analysis with structurally related azetidine derivatives, elucidates the rationale behind experimental choices, and provides detailed protocols for obtaining high-quality data. This approach is designed to equip researchers, scientists, and drug development professionals with the practical insights needed for confident structural elucidation.

Introduction: The Azetidine Ring in Drug Discovery

The azetidine motif is a privileged scaffold in modern drug discovery, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability, reduced lipophilicity, and enhanced aqueous solubility. 3-Hydroxyazetidine-3-carbonitrile HCl, with its vicinal hydroxyl and nitrile functionalities, presents a unique spectroscopic challenge and an opportunity for nuanced structural interpretation. Understanding its ¹H NMR spectrum is paramount for confirming its identity and purity, which are critical quality attributes in any synthetic workflow.

Predicted ¹H NMR Spectrum of 3-Hydroxyazetidine-3-carbonitrile HCl

A comprehensive, publicly available, and fully analyzed ¹H NMR spectrum for 3-hydroxyazetidine-3-carbonitrile HCl is not readily found in the literature. However, by leveraging data from closely related analogs and fundamental NMR principles, we can construct a robust prediction of its spectral features.

Our analysis begins with the known ¹H NMR data for 3-hydroxyazetidine hydrochloride in DMSO-d₆, which exhibits signals at δ 9.07 (2H, broad), 6.19 (1H, broad), 4.49 (1H, m), 3.99 (2H, m), and 3.71 (2H, m)[1]. The broad signals at 9.07 and 6.19 ppm are attributable to the exchangeable protons of the ammonium (NH₂⁺) and hydroxyl (OH) groups, respectively. The multiplets at 4.49, 3.99, and 3.71 ppm correspond to the protons of the azetidine ring.

The introduction of an electron-withdrawing nitrile group at the C3 position in 3-hydroxyazetidine-3-carbonitrile HCl is expected to induce significant downfield shifts for the adjacent methylene protons. The C3 position becomes a quaternary carbon, meaning there is no proton directly attached to it. The four remaining protons on the azetidine ring (at C2 and C4) are diastereotopic due to the chiral center at C3.

Predicted Spectral Features:

  • Azetidine Protons (CH₂): We anticipate two distinct sets of signals for the methylene protons at the C2 and C4 positions. Due to the influence of the adjacent hydroxyl and nitrile groups, these protons will be deshielded and are likely to appear as two pairs of doublets (or more complex multiplets due to virtual coupling) in the region of δ 4.0-5.0 ppm . The geminal coupling between these diastereotopic protons would result in large coupling constants (typically 10-15 Hz).

  • Hydroxyl Proton (OH): The hydroxyl proton is expected to be a broad singlet, and its chemical shift will be highly dependent on concentration, temperature, and residual water in the solvent. It could appear in a wide range, potentially between δ 5.0 and 7.0 ppm .

  • Ammonium Protons (NH₂⁺): The two protons on the nitrogen atom, now protonated by HCl, will also be broad and their chemical shift is sensitive to the environment. A broad signal in the region of δ 9.0-10.0 ppm is anticipated.

Comparative Analysis with Other 3-Substituted Azetidines

To substantiate our predictions, we can draw comparisons with the reported ¹H NMR data of other 3-substituted azetidine derivatives. For instance, in the ¹H-NMR spectrum of a 3-(pyrazol-1-yl)azetidine derivative, the methylene protons of the azetidine ring appeared as two doublets at δ 4.28 and 4.42 ppm with a geminal coupling constant of 9.6 Hz[2]. This supports the expectation of distinct signals for the diastereotopic protons in our target molecule.

Furthermore, studies on various 3,3-disubstituted azetidines consistently show the azetidine ring protons in the δ 3.5-4.7 ppm region, with the exact chemical shifts being highly dependent on the nature of the substituents at the C3 position[3]. The presence of two electron-withdrawing groups (hydroxyl and nitrile) in our target compound would logically push these signals towards the lower end of this range.

Experimental Protocol for High-Quality ¹H NMR Acquisition

Obtaining a high-resolution ¹H NMR spectrum is crucial for accurate analysis. The following protocol is recommended for 3-hydroxyazetidine-3-carbonitrile HCl.

Instrumentation:

  • NMR Spectrometer: 400 MHz or higher for optimal resolution.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to the compound's polarity and to slow down the exchange of the OH and NH₂⁺ protons, allowing for their potential observation.

Sample Preparation:

  • Accurately weigh 5-10 mg of 3-hydroxyazetidine-3-carbonitrile HCl.

  • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Gently agitate the tube to ensure complete dissolution.

Acquisition Parameters:

ParameterRecommended ValueRationale
Pulse Program zg30A standard 30-degree pulse for quantitative measurements.
Number of Scans 16 or higherTo improve the signal-to-noise ratio.
Relaxation Delay (d1) 5 secondsTo allow for full relaxation of protons, especially the quaternary carbon-adjacent protons.
Acquisition Time (aq) 3-4 secondsTo ensure good digital resolution.
Spectral Width (sw) 16 ppmTo encompass all expected proton signals.
Temperature 298 KStandard room temperature acquisition.

Data Processing:

  • Apply a line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

  • Manually phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.

  • Integrate all signals to determine the relative proton ratios.

Visualizing the Workflow

The following diagram illustrates the key steps in the ¹H NMR analysis of 3-hydroxyazetidine-3-carbonitrile HCl.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.6 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Acquisition Parameters transfer->setup acquire Acquire Spectrum setup->acquire process Fourier Transform & Phasing acquire->process calibrate Calibrate to Solvent Peak process->calibrate integrate Integrate Signals calibrate->integrate assign Assign Chemical Shifts integrate->assign coupling Analyze Coupling Constants assign->coupling structure Confirm Structure coupling->structure

Caption: Experimental workflow for the ¹H NMR analysis of 3-hydroxyazetidine-3-carbonitrile HCl.

Summary of Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR data for 3-hydroxyazetidine-3-carbonitrile HCl in DMSO-d₆.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~9.0-10.0br s2HNH₂⁺
~5.0-7.0br s1HOH
~4.0-5.0m4HCH₂ (azetidine ring)

Note: "br s" denotes a broad singlet, and "m" denotes a multiplet. The exact chemical shifts and multiplicities of the azetidine protons will require experimental verification.

Conclusion

While a definitive, published ¹H NMR spectrum of 3-hydroxyazetidine-3-carbonitrile HCl remains elusive, a careful and logical analysis based on foundational NMR principles and comparative data from related structures allows for a confident prediction of its key spectral features. The diastereotopic nature of the methylene protons and the presence of exchangeable OH and NH₂⁺ protons are the defining characteristics of its ¹H NMR spectrum. The provided experimental protocol offers a robust framework for researchers to acquire high-quality data and confirm the structure of this important synthetic intermediate. This guide underscores the power of predictive spectroscopy as a vital tool in chemical research and development.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Public
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC.
  • 3-Hydroxyazetidine hydrochloride synthesis - ChemicalBook.

Sources

A Comparative Guide to the Reactivity of 3-Hydroxyazetidine and 3-Hydroxyazetidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold and the Subtle Influence of C3-Substitution

Azetidines, four-membered nitrogen-containing heterocycles, are privileged structures in modern medicinal chemistry.[1][2] Their inherent ring strain, intermediate between the highly reactive aziridines and the more stable pyrrolidines, provides a unique combination of stability for handling and latent reactivity for synthetic diversification.[1] This has made them valuable isosteres for larger rings and key components in numerous bioactive molecules.[3][4]

This guide provides an in-depth comparison of two critical azetidine building blocks: 3-hydroxyazetidine and its gem-disubstituted analogue, 3-hydroxyazetidine-3-carbonitrile. While structurally similar, the addition of a nitrile group at the C3 position profoundly alters the molecule's electronic landscape, leading to significant and predictable differences in reactivity. Understanding these differences is paramount for researchers in drug development, enabling rational selection of building blocks and optimization of synthetic routes. We will dissect the reactivity at the two key functional groups—the ring nitrogen and the C3-hydroxyl group—supported by mechanistic reasoning and detailed experimental protocols.

Part 1: The Azetidine Nitrogen - A Tale of Two Nucleophiles

The lone pair of electrons on the azetidine nitrogen is its primary center of nucleophilicity and basicity. The reactivity of this site is directly modulated by the electronic nature of the substituents on the ring.

Electronic Effects: The Inductive Influence of the Nitrile Group

The defining difference between our two molecules of interest is the presence of the carbonitrile (-C≡N) group. The nitrile group is a potent electron-wasting group, primarily through a strong inductive effect (-I). The sp-hybridized carbon of the nitrile is highly electronegative, pulling electron density away from the adjacent C3 carbon. This effect is relayed through the sigma bonds of the azetidine ring, ultimately reducing the electron density on the ring nitrogen.

This inductive deactivation has two major consequences:

  • Reduced Basicity: The nitrogen lone pair in 3-hydroxyazetidine-3-carbonitrile is less available for protonation, making it a weaker base compared to the nitrogen in 3-hydroxyazetidine.

  • Reduced Nucleophilicity: The diminished electron density makes the nitrogen a less effective nucleophile, slowing its rate of reaction with electrophiles.[5]

G cluster_0 3-Hydroxyazetidine cluster_1 3-Hydroxyazetidine-3-carbonitrile a N-H c High Electron Density (Good Nucleophile) a->c b OH b->a d N-H g Reduced Electron Density (Poor Nucleophile) d->g e OH e->d f C≡N (Electron Withdrawing) f->e f->g Inductive Effect (-I)

Figure 1. Electronic comparison of the azetidine nitrogen.

Experimental Validation: Comparative N-Alkylation

To quantify this difference in reactivity, a comparative N-alkylation experiment can be performed. By reacting both substrates with a standard electrophile, such as benzyl bromide, under identical conditions, we can observe the disparity in reaction rate and overall yield. The expected outcome is a significantly faster and higher-yielding reaction for 3-hydroxyazetidine.

G cluster_0 Reaction Arm 1: 3-Hydroxyazetidine cluster_1 Reaction Arm 2: 3-Hydroxyazetidine-3-carbonitrile start Prepare Solutions - Substrate (1 eq) in ACN - K2CO3 (2.2 eq) - Benzyl Bromide (1.1 eq) rxn1 Combine Reagents Stir at 25°C start->rxn1 rxn2 Combine Reagents Stir at 25°C start->rxn2 monitor1 Monitor by TLC/LC-MS (Timepoints: 1, 2, 4, 8h) rxn1->monitor1 workup1 Quench & Work-up (Filtration, Extraction) monitor1->workup1 purify1 Purify via Chromatography workup1->purify1 end_node Compare Yields & Rates purify1->end_node monitor2 Monitor by TLC/LC-MS (Timepoints: 1, 4, 8, 24h) rxn2->monitor2 workup2 Quench & Work-up (Filtration, Extraction) monitor2->workup2 purify2 Purify via Chromatography workup2->purify2 purify2->end_node G cluster_0 Reaction Arm 1: N-Boc-3-hydroxyazetidine cluster_1 Reaction Arm 2: N-Boc-3-hydroxyazetidine-3-carbonitrile start Synthesize N-Boc Protected Starting Materials rxn1 Substrate in Pyridine Add Ac₂O (1.5 eq) at 0°C Stir at 25°C start->rxn1 rxn2 Substrate in Pyridine Add Ac₂O (1.5 eq) at 0°C Stir at 25°C start->rxn2 monitor1 Monitor by TLC/LC-MS rxn1->monitor1 workup Quench with MeOH Dilute with EtOAc Wash with aq. HCl, aq. NaHCO₃, Brine monitor1->workup monitor2 Monitor by TLC/LC-MS rxn2->monitor2 monitor2->workup purify Purify via Chromatography workup->purify end_node Compare Yields & Rates purify->end_node

Sources

Structural Characterization of Gem-Disubstituted Azetidine Salts: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists Focus: 3,3-Disubstituted Azetidine Salts (with a focus on 3,3-Difluoroazetidine HCl)

Executive Summary: The Structural Advantage

In modern drug discovery, the gem-disubstituted azetidine salt (specifically the 3,3-difluoro analog) has emerged as a superior bioisostere for gem-dimethyl groups and carbonyls. Unlike their unsubstituted or monosubstituted counterparts, these salts offer a unique combination of metabolic stability , lowered basicity , and defined conformational preferences .

However, characterizing these salts is non-trivial due to the rapid "butterfly" ring puckering motion. This guide compares the structural performance of gem-disubstituted azetidine salts against standard alternatives and provides a validated protocol for their definitive characterization using X-ray crystallography and Variable Temperature (VT) NMR.

Comparative Analysis: Gem-Disubstituted vs. Alternatives

The following analysis contrasts the 3,3-Difluoroazetidine HCl (The Product) against Unsubstituted Azetidine HCl and 3-Monosubstituted variants .

Performance Matrix: Structural & Physicochemical Properties[1][2][3]
Feature3,3-Difluoroazetidine HCl (Target)3-Fluoroazetidine HCl (Alternative A)Azetidine HCl (Alternative B)Impact on Drug Design
Ring Conformation Puckered (~10–15°) Highly PuckeredPlanar/Fluxional3,3-substitution restricts conformation, improving ligand-target binding entropy.
Basicity (pKa) ~7.0 – 7.5 ~8.5 – 9.0~11.0Lower pKa improves oral bioavailability and reduces hERG liability.
Lipophilicity High ModerateLowFluorine desolvation penalty is lower; better membrane permeability.
Metabolic Stability High ModerateLowBlocks C3-oxidation (a common metabolic soft spot).
Crystallinity Excellent GoodPoor (Hygroscopic)Gem-disubstitution facilitates stable salt formation for X-ray analysis.
Key Insight: The "Fluorine Effect" on Structure

While unsubstituted azetidine exists in a shallow potential energy well allowing rapid flipping between planar and puckered forms, gem-disubstitution (especially with fluorine) deepens this well. The gauche effect between the ring nitrogen and the fluorine substituents forces the ring into a specific puckered conformation. This structural rigidity is a critical quality attribute that must be confirmed during characterization.

Structural Characterization Workflow

Standard room-temperature NMR is often insufficient for these salts due to rapid ring inversion averaging signals. The following workflow integrates VT-NMR and Single Crystal X-ray Diffraction (SC-XRD) to resolve the structure definitively.

Diagram 1: Integrated Characterization Logic

CharacterizationWorkflow Start Crude Gem-Disubstituted Azetidine Salt Decision Is salt crystalline? Start->Decision Path_NMR Solution Phase Analysis (Dynamic Behavior) Decision->Path_NMR Always Path_Xray Solid State Analysis (Static Conformation) Decision->Path_Xray If Yes Exp_Recryst Recrystallization (Solvent: EtOH/Et2O or iPrOH) Decision->Exp_Recryst If No Exp_NMR_RT 1H/19F NMR (25°C) Result: Broad/Averaged Signals Path_NMR->Exp_NMR_RT Exp_SCXRD Single Crystal XRD Result: Bond Angles & Puckering Path_Xray->Exp_SCXRD Exp_NMR_VT VT-NMR (-40°C to -80°C) Result: Decoalescence of conformers Exp_NMR_RT->Exp_NMR_VT Required for Conformational Lock Final Definite Structural Assignment (pKa, Geometry, Purity) Exp_NMR_VT->Final Exp_Recryst->Exp_SCXRD Exp_SCXRD->Final

Caption: Workflow for resolving dynamic conformational isomerism in azetidine salts. Note the necessity of VT-NMR for solution-phase resolution.

Experimental Protocols

Protocol A: Synthesis & Salt Formation (3,3-Difluoroazetidine HCl)

Causality: Direct salt formation from the crude free base is often oily. We utilize a non-aqueous precipitative method to ensure high crystallinity for characterization.

Reagents:

  • Crude 3,3-difluoroazetidine (free base).

  • HCl in 1,4-dioxane (4.0 M).

  • Diethyl ether (Et2O) and Absolute Ethanol (EtOH).

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of crude amine in minimal absolute EtOH (0.5 M concentration). Why: Ethanol solubilizes the polar amine but allows the salt to precipitate when ether is added.

  • Acidification: Cool to 0°C. Dropwise add 1.1 eq of HCl/dioxane. Stir for 30 min.

  • Precipitation: Slowly add Et2O (3x volume of EtOH) with vigorous stirring. A white precipitate should form.

  • Ripening: Allow the slurry to stir at 0°C for 1 hour. Why: Ostwald ripening improves crystal size.

  • Isolation: Filter under N2 atmosphere (hygroscopic!). Wash with cold Et2O.

  • Drying: Vacuum dry at 40°C for 4 hours.

Protocol B: Variable Temperature (VT) NMR Characterization

Causality: At room temperature, the gem-fluorines may appear equivalent due to rapid ring flipping. Cooling slows this exchange, revealing the distinct axial and equatorial environments.

Parameters:

  • Instrument: 500 MHz NMR (min).

  • Solvent: CD2Cl2 or Acetone-d6 (low freezing points).

  • Temperature Range: 298 K down to 193 K (-80°C).

Procedure:

  • Prepare a sample of the salt in CD2Cl2.

  • Acquire standard 1H and 19F spectra at 298 K. Note the linewidths (often broad).

  • Cool in 10 K increments.

  • Endpoint: At ~213 K, the 19F signal should split into an AB quartet (or two distinct multiplets) representing the non-equivalent fluorines in the "locked" puckered ring.

  • Calculation: Use the coalescence temperature (

    
    ) to calculate the energy barrier to inversion (
    
    
    
    ) using the Eyring equation. For 3,3-difluoroazetidine, this is typically higher than unsubstituted azetidine, confirming structural rigidity.

Data Interpretation & Validation

X-Ray Crystallography Metrics

When analyzing the CIF file from your salt, focus on the Ring Puckering Angle (


) .
  • Definition: The angle between the C2-N-C4 plane and the C2-C3-C4 plane.

  • Target Value: For 3,3-disubstituted salts,

    
     is typically 10°–25° .
    
  • Validation: If

    
    , check for disorder. True planarity is rare in these salts and often indicates a crystal packing artifact or rapid dynamic disorder not resolved by the thermal model.
    
19F NMR Signature
  • Unsubstituted/Rapid Flux: Single sharp peak or broad hump.

  • Gem-Disubstituted (Locked): Two distinct signals (axial F vs. equatorial F) with large geminal coupling (

    
    ).
    
Diagram 2: Ring Puckering Dynamics

Puckering Conf_A Conformer A (Puckered Up) TS Transition State (Planar) Conf_A->TS Energy Cost (~2-5 kcal/mol) TS->Conf_A Conf_B Conformer B (Puckered Down) TS->Conf_B Conf_B->TS

Caption: The "Butterfly" motion. Gem-disubstitution increases the energy cost of the planar transition state, favoring the puckered conformers (A/B).

References

  • Synth. & Char. of 3,3-Difluoroazetidine Salts: New Journal of Chemistry, "Energetic materials with fluorinated four-membered heterocyclic ring: 3,3′-difluoroazetidine (DFAZ) salts".[1] Available at: [Link]

  • Azetidine Ring Strain & Reactivity: RSC Advances, "Recent Advances in the Synthesis and Reactivity of Azetidines". Available at: [Link]

  • Conformational Analysis of Azetidines: Journal of Organic Chemistry, "Modular Synthesis of 3,3-Disubstituted Azetidines". Available at: [Link]

  • Stability & pKa Studies: Journal of Medicinal Chemistry, "Intramolecular Ring-Opening Decomposition of Aryl Azetidines". Available at: [Link]

  • General Azetidine Synthesis Protocols: Organic Syntheses, "Azetidine". Available at: [Link]

Sources

A Comparative Guide to 3-Hydroxyazetidine-3-carbonitrile and Azetidine-3-carboxylic Acid: Strategic Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the landscape of constrained heterocyclic building blocks, the azetidine scaffold offers a compelling blend of structural rigidity and synthetic versatility. Within this class of compounds, 3-hydroxyazetidine-3-carbonitrile and azetidine-3-carboxylic acid represent two key derivatives with distinct physicochemical properties and reactivity profiles. This guide provides an in-depth, objective comparison of these two molecules, supported by experimental insights and synthetic protocols, to inform strategic decisions in medicinal chemistry and drug design.

At a Glance: Structural and Physicochemical Distinctions

The core difference between 3-hydroxyazetidine-3-carbonitrile and azetidine-3-carboxylic acid lies in the geminal substituents at the C3 position of the azetidine ring. The former possesses a hydroxyl group and a nitrile group, classifying it as a cyanohydrin. The latter features a carboxylic acid moiety. This seemingly subtle variation has profound implications for their synthesis, reactivity, and potential applications.

Property3-Hydroxyazetidine-3-carbonitrileAzetidine-3-carboxylic acid
Molecular Formula C₄H₆N₂OC₄H₇NO₂
Molecular Weight 98.10 g/mol 101.10 g/mol [1]
Calculated LogP -1.2 (Estimated)-1.8 (Estimated)
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 33
pKa (Estimated) ~12 (hydroxyl), ~7 (azetidinium)~3.5 (carboxylic acid), ~8.5 (azetidinium)

Synthesis Trajectories: From Starting Materials to Final Scaffolds

The synthetic routes to these two compounds are distinct, reflecting the nature of their functional groups. Azetidine-3-carboxylic acid benefits from well-established, scalable protocols, while the synthesis of unprotected 3-hydroxyazetidine-3-carbonitrile is less documented, often existing as a transient intermediate.

Established Synthesis of Azetidine-3-carboxylic Acid

A practical and widely cited synthesis of azetidine-3-carboxylic acid proceeds from commercially available starting materials, with a key cyclization step to form the strained azetidine ring.[2][3]

Experimental Protocol: A Practical Process for the Preparation of Azetidine-3-carboxylic Acid [2]

  • Step 1: Bistriflate Formation. Diethyl bis(hydroxymethyl)malonate is treated with triflic anhydride and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an anhydrous aprotic solvent like dichloromethane at low temperatures (-20 °C to 0 °C) to form the corresponding bistriflate.

  • Step 2: Azetidine Ring Formation. The crude bistriflate is reacted in situ with a primary amine, such as benzylamine, to afford the N-protected 3,3-disubstituted azetidine via intramolecular cyclization.

  • Step 3: Saponification. The diester is saponified using a base like sodium hydroxide in a mixture of water and a co-solvent such as ethanol to yield the corresponding dicarboxylic acid salt.

  • Step 4: Decarboxylation. Careful acidification with an acid like hydrochloric acid promotes decarboxylation to the monoacid.

  • Step 5: Deprotection. The N-benzyl protecting group is removed via catalytic hydrogenation (e.g., using Pd/C or Pd(OH)₂/C) to yield the final product, azetidine-3-carboxylic acid.

DOT Script for Azetidine-3-carboxylic Acid Synthesis

start Diethyl bis(hydroxymethyl)malonate step1 Bistriflate Formation (Tf2O, DIPEA) start->step1 step2 Cyclization (Benzylamine) step1->step2 step3 Saponification (NaOH) step2->step3 step4 Decarboxylation (HCl) step3->step4 step5 Hydrogenation (Pd/C, H2) step4->step5 end_product Azetidine-3-carboxylic acid step5->end_product

Caption: Synthesis of Azetidine-3-carboxylic acid.

Plausible Synthesis of 3-Hydroxyazetidine-3-carbonitrile

The synthesis of unprotected 3-hydroxyazetidine-3-carbonitrile is more challenging due to the inherent instability of cyanohydrins. A plausible route involves the formation of a protected cyanohydrin from a corresponding azetidin-3-one, followed by deprotection.

Hypothetical Experimental Protocol: Synthesis of 3-Hydroxyazetidine-3-carbonitrile

  • Step 1: Cyanohydrin Formation (Protected). A protected azetidin-3-one, such as 1-benzhydrylazetidin-3-one, is reacted with a cyanide source, like trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid catalyst (e.g., ZnI₂) or a base to form the corresponding O-silylated cyanohydrin. This reaction is typically performed in an aprotic solvent at room temperature.

  • Step 2: Deprotection of the Hydroxyl Group. The silyl protecting group can be removed under mild acidic conditions (e.g., dilute HCl) or with a fluoride source (e.g., TBAF) to yield the N-protected 3-hydroxyazetidine-3-carbonitrile.

  • Step 3: Deprotection of the Azetidine Nitrogen. The N-benzhydryl group can be removed by catalytic hydrogenation. This step must be carefully controlled to avoid reduction of the nitrile group.

DOT Script for 3-Hydroxyazetidine-3-carbonitrile Synthesis and its relationship to Azetidine-3-carboxylic acid

start Protected Azetidin-3-one cyanohydrin Protected 3-Hydroxyazetidine-3-carbonitrile start->cyanohydrin TMSCN unprotected_cyanohydrin 3-Hydroxyazetidine-3-carbonitrile cyanohydrin->unprotected_cyanohydrin Deprotection carboxylic_acid Azetidine-3-carboxylic acid unprotected_cyanohydrin->carboxylic_acid Hydrolysis

Caption: Synthetic relationship between the two azetidines.

A Comparative Look at Reactivity and Stability

The distinct functional groups at the C3 position govern the reactivity and stability of these two molecules.

Reactivity of the Azetidine Ring

Both molecules share the characteristic reactivity of the azetidine ring, which is driven by its inherent ring strain (approximately 25.4 kcal/mol). The nitrogen atom is nucleophilic and can undergo N-alkylation and N-acylation reactions. The ring is also susceptible to ring-opening reactions under strongly acidic conditions or with certain electrophiles.

Functional Group Reactivity: A Tale of Two Centers
  • 3-Hydroxyazetidine-3-carbonitrile:

    • Nitrile Group: The nitrile functionality is a versatile handle for further synthetic transformations. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. Reduction of the nitrile, for instance with lithium aluminum hydride, would yield a primary amine.

    • Hydroxyl Group: The tertiary hydroxyl group can be acylated or alkylated.

    • Cyanohydrin Equilibrium: As a cyanohydrin, this molecule exists in equilibrium with the corresponding azetidin-3-one and hydrogen cyanide. This equilibrium is sensitive to pH and the stability of the azetidin-3-one.

  • Azetidine-3-carboxylic acid:

    • Carboxylic Acid Group: This group undergoes typical carboxylic acid reactions. It can be converted to esters via Fischer esterification, to amides via coupling with amines, and can be reduced to a primary alcohol.

    • Amino Acid Character: The presence of both an acidic carboxylic acid group and a basic secondary amine gives this molecule zwitterionic character, similar to other amino acids. This influences its solubility and reactivity.

DOT Script for Comparative Reactivity

cluster_0 3-Hydroxyazetidine-3-carbonitrile cluster_1 Azetidine-3-carboxylic acid cyanohydrin 3-Hydroxyazetidine-3-carbonitrile hydrolysis Hydrolysis cyanohydrin->hydrolysis [H+] or [OH-] reduction_cn Reduction cyanohydrin->reduction_cn [H] acylation_oh Acylation/Alkylation cyanohydrin->acylation_oh Acyl chloride/Alkyl halide carboxylic_acid Azetidine-3-carboxylic acid esterification Esterification carboxylic_acid->esterification ROH, [H+] amide_formation Amide Formation carboxylic_acid->amide_formation RNH2, coupling agent reduction_cooh Reduction carboxylic_acid->reduction_cooh [H]

Sources

A Senior Application Scientist's Guide to Verifying Quaternary Center Formation in Azetidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the azetidine ring is a privileged scaffold. Its inherent strain and three-dimensional character offer unique vectors for molecular exploration. When an all-carbon quaternary center is installed on this four-membered ring, particularly at the C3-position, it imparts significant conformational rigidity and metabolic stability, making it a highly sought-after motif in modern drug design.[1][2][3] However, the synthesis of these sterically congested and strained structures is non-trivial.[2]

Even more critical than the synthesis is the unambiguous verification of the product. Did the desired quaternary center form? If the reaction was stereoselective, what is the relative and absolute stereochemistry? Answering these questions with certainty is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of a research program.

This guide deviates from rigid templates to provide a logical, field-proven framework for the comprehensive verification of quaternary centers in azetidine synthesis. We will explore the causality behind experimental choices, presenting a self-validating system of analysis that combines spectroscopic and crystallographic techniques to build an unshakeable structural proof.

The Synthetic Context: Creating the Challenge

Before delving into verification, it is crucial to understand the synthetic origins of these molecules. Modern methods have provided access to these challenging scaffolds through various elegant strategies, including:

  • Strain-Release Functionalization: Utilizing highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) in nickel-catalyzed cross-coupling reactions to build the C3-quaternary center.[1][4]

  • Diastereoselective Alkylation: The controlled alkylation of pre-formed azetine rings, often guided by chiral auxiliaries to establish stereochemistry with high fidelity.[5]

  • Organometallic Approaches: Leveraging titanacyclobutanes as versatile intermediates that, upon halogenation and subsequent amine capture, can assemble complex azetidines.[2]

The products of these reactions, often generated through intricate mechanisms, demand a rigorous and multi-faceted analytical workflow to confirm their structure.

The Verification Workflow: A Multi-Pronged Strategy

No single analytical technique can provide a complete picture. A robust verification strategy integrates multiple methods, each providing a unique piece of the structural puzzle. The logical flow moves from confirming basic connectivity to defining the precise three-dimensional arrangement of atoms.

G A Crude Reaction Product B Mass Spectrometry (Confirm Molecular Weight) A->B C ¹³C & DEPT/APT (Identify Quaternary Carbon) B->C E HMBC (Confirm C-C Bonds to Cq) C->E D ¹H & COSY (Map Proton Network) D->E F NOESY/ROESY (Relative Stereochemistry) E->F H Chiral HPLC/SFC (Enantiomeric Purity) E->H G X-ray Crystallography (Absolute Structure - Gold Standard) F->G

Caption: Using NOESY to differentiate cis and trans isomers by observing through-space proton-proton interactions.

Single-Crystal X-ray Crystallography

This is the unequivocal gold standard for structure determination. [6][7]

  • Causality: By diffracting X-rays off a single crystal, one can generate an electron density map that reveals the precise position of every atom in the crystal lattice. This provides absolute, unambiguous proof of connectivity, relative stereochemistry, and in the presence of a heavy atom or by using specific techniques, absolute stereochemistry.

  • Trustworthiness: Unlike spectroscopic methods which provide data averaged over a population of molecules in solution, crystallography provides a static, high-resolution snapshot of the molecule. However, it is a self-validating system only if a high-quality crystal can be obtained, which remains a significant experimental bottleneck. [7]

Key Crystallographic Parameters for Azetidine Analysis
Parameter Significance Typical Range/Observation
Ring Puckering Angle (τ) Quantifies the deviation of the azetidine ring from planarity.10° - 25° [6]
C-N-C Bond Angle Indicates the degree of ring strain at the nitrogen atom.87° - 90° [6]
Bond Lengths C-N and C-C bond lengths can provide insight into ring strain.C-N: ~1.48 Å; C-C: ~1.54 Å [6]
Torsional Angles Defines the precise conformation and relative positions of substituents.Used to definitively assign cis/trans relationships.

Part 3: Assessing Enantiopurity — Was the Synthesis Asymmetric?

For enantioselective syntheses, determining the enantiomeric excess (ee) is the final, critical step.

Chiral Chromatography (HPLC/SFC)

This is the workhorse technique for separating enantiomers and quantifying their ratio.

  • Causality: Enantiomers have identical physical properties in an achiral environment. Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, forming transient, diastereomeric complexes. [8][9]This difference in interaction strength leads to different retention times, allowing for their separation and quantification.

  • Expert Insight: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are exceptionally versatile and often the first choice for screening nitrogenous heterocycles like azetidines. [9][10]Method development is key; screening different mobile phases (normal phase, reversed-phase, polar organic) and additives is often required to achieve baseline separation. Supercritical Fluid Chromatography (SFC) is often faster and provides higher efficiency than HPLC for chiral separations.

Experimental Protocols

Protocol 1: NMR Analysis Workflow for Structural Verification
  • Sample Preparation: Dissolve 5-10 mg of the purified azetidine derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • ¹H NMR: Acquire a standard 1D proton spectrum. Integrate signals and analyze coupling patterns to map out the proton environment.

  • ¹³C & APT/DEPT: Acquire a broadband-decoupled ¹³C spectrum. Follow this with an APT or a DEPT-135 experiment. Allow for sufficient relaxation delay (e.g., 5 seconds) if the Cq signal is weak.

  • Cross-check: Compare the ¹³C and edited spectra. Identify the signal present in the ¹³C spectrum but absent in the DEPT-135 spectrum. This is your candidate Cq.

  • HMBC: Acquire a 2D gHMBCAD (gradient-selected Heteronuclear Multiple Bond Correlation, Adiabatic) spectrum. Optimize the long-range coupling constant (D-delay) for ~8 Hz.

  • Analysis: Look for correlations from the C2-H and C4-H protons to the chemical shift of the candidate Cq. The presence of these correlations confirms the C3-quaternary azetidine skeleton.

  • NOESY: Acquire a 2D NOESY spectrum with a mixing time appropriate for a small molecule (typically 500-800 ms).

  • Stereochemical Assignment: Analyze the off-diagonal cross-peaks to identify protons that are close in space, thereby establishing the relative stereochemistry.

Protocol 2: General Method for Chiral HPLC Separation
  • Column Selection: Begin with a versatile polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column.

  • Initial Screening (Normal Phase):

    • Prepare a ~1 mg/mL solution of the racemic or enantioenriched azetidine in the mobile phase.

    • Use a mobile phase of Hexane/Isopropanol (IPA) or Hexane/Ethanol.

    • Start with an isocratic elution (e.g., 90:10 Hexane:IPA) at a flow rate of 1 mL/min.

    • Monitor the separation at a suitable UV wavelength (e.g., 220 nm or 254 nm).

  • Optimization:

    • If no separation is observed, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 30%).

    • If separation is poor, try a different alcohol (e.g., switch from IPA to Ethanol).

    • For basic azetidines, adding a small amount of an amine additive (e.g., 0.1% diethylamine) can significantly improve peak shape.

  • Quantification: Once baseline separation is achieved, integrate the peak areas of the two enantiomers to calculate the enantiomeric excess (ee%).

References

  • MacNevin, C. J., Moore, R. L., & Liotta, D. C. (2008). Stereoselective synthesis of quaternary center bearing azetines and their beta-amino acid derivatives. The Journal of Organic Chemistry, 73(4), 1264–1269. [Link]

  • Furrer, J. (2020). Old and new experiments for obtaining quaternary-carbon-only NMR spectra. Magnetic Resonance in Chemistry, 58(11), 1073-1081*. [Link]

  • Furrer, J. (2020). Old and new experiments for obtaining quaternary-carbon-only NMR spectra. SciSpace. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. . [Link]

  • Hsu, C. M., Lin, H. B., Hou, X. Z., et al. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society, 145(35), 19049–19059. [Link]

  • NMR Spectroscopy. (n.d.). 13 Carbon NMR. . [Link]

  • University of Regensburg. (n.d.). 13C NMR Spectroscopy. University of Regensburg. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Hsu, C. M., Lin, H. B., Hou, X. Z., et al. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society. [Link]

  • Worrell, B. T., & Maimone, T. J. (2019). Access to 3-Azetidines via Halogenation of Titanacyclobutanes. Organic Letters, 21(1), 324-327*. [Link]

  • Zhang, J., Schmalz, H.-G. (2006). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 45(40), 6704-6707*. [Link]

  • Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance. Wikipedia. [Link]

  • DEVLOGMYVLOG. (2022). 2D NMR: NOESY NMR INTERPRETATION. YouTube. [Link]

  • Liu, R., & Tan, C. (2022). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 144(1), 123-128*. [Link]

  • Chemistry LibreTexts. (2023). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]

  • Parker, W. O. (2024). Easy Stereoisomer Analysis: NOESY of a Cyclic Ketal. ResearchGate. [Link]

  • Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]

  • Elyashberg, M., Williams, A., & Blinov, K. (2011). Chapter 4: Methods of Relative Stereochemistry Determination in CASE Systems. Contemporary Computer-Assisted Approaches to Molecular Structure Elucidation. [Link]

  • Káncz, Á., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(16), 10221-10230. [Link]

  • Domainex. (n.d.). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery. Domainex. [Link]

  • Franklin, J. M., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. [Link]

  • Datsenko, O. P., et al. (2015). Alkyl Azetidines Via Batch and Flow Photochemistry. Organic Letters, 17(9), 2118-2121. [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47687-47719. [Link]

  • Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(14), 5489. [Link]

  • Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91. [Link]

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Spectroscopic Profile & Stability Guide: 3-Cyano-3-hydroxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and spectroscopic analysis of 3-cyano-3-hydroxyazetidine hydrochloride , contrasting it with its stable commercial precursor (N-Boc-3-cyano-3-hydroxyazetidine ) and its non-functionalized analog (3-hydroxyazetidine hydrochloride ).

Executive Summary

3-Cyano-3-hydroxyazetidine hydrochloride is a specialized, highly functionalized azetidine building block. Unlike its robust parent compound (3-hydroxyazetidine), the presence of the geminal cyano and hydroxyl groups (a cyanohydrin moiety) at the 3-position introduces significant chemical lability.

Critical Insight: While the N-Boc protected form is a stable, crystalline commercial standard, the deprotected hydrochloride salt is frequently generated in situ or isolated with extreme caution due to the reversibility of cyanohydrin formation. In aqueous or basic media, it risks degradation into azetidin-3-one and toxic HCN .

This guide compares the spectroscopic signatures of the target against its stable alternatives to validate synthesis and purity.[1]

Part 1: Comparative Technical Profile

The following table contrasts the target compound with its primary "Alternative" (the N-Boc precursor) and "Control" (the non-cyano analog).

FeatureTarget Compound Alternative A (Precursor) Alternative B (Control)
Compound Name 3-Cyano-3-hydroxyazetidine HCl tert-Butyl 3-cyano-3-hydroxyazetidine-1-carboxylate3-Hydroxyazetidine HCl
Structure Type Deprotected Salt (Gem-Cyanohydrin)N-Protected CarbamateDeprotected Salt (Secondary Alcohol)
CAS Number Not widely listed (Labile)1493737-08-818621-18-6
Stability Low (Hygroscopic, prone to HCN loss)High (Stable solid)High (Stable crystalline solid)
Key IR Signal

~2250 cm⁻¹ (Weak/Med)

~2245 cm⁻¹;

~1690 cm⁻¹
No Nitrile Signal
1H NMR Diagnostic Ring protons: 4.4–4.8 ppm (Deshielded)Ring protons: 4.1–4.3 ppm ; Boc: 1.45 ppm Ring protons: 3.8–4.5 ppm
Primary Use In situ intermediate for amino-functionalizationStable storage form, purification standardReference standard for azetidine ring
Part 2: Spectroscopic Data Analysis
1. Nuclear Magnetic Resonance (NMR) Characterization

The deprotection of the N-Boc group leads to a distinct downfield shift of the azetidine ring protons due to the formation of the cationic ammonium species.

A. Target: 3-Cyano-3-hydroxyazetidine HCl (Predicted/In-situ Data)

  • Solvent: DMSO-d₆ or D₂O (Note: Avoid basic solvents to prevent cyanohydrin collapse).

  • 1H NMR:

    • 
       ~9.0–9.5 ppm (br s, 2H, 
      
      
      
      ) – Visible in DMSO only.
    • 
       ~7.5–8.0 ppm (s, 1H, 
      
      
      
      ) – Variable, often broad.
    • 
       4.40–4.80 ppm (m, 4H, Azetidine 
      
      
      
      ). Note: The gem-cyano group deshields these protons relative to the non-cyano analog.
  • 13C NMR:

    • 
       ~118 ppm (
      
      
      
      ).
    • 
       ~65–70 ppm (Quaternary C3-OH).
      
    • 
       ~55–60 ppm (Azetidine 
      
      
      
      ).

B. Alternative A: N-Boc-3-cyano-3-hydroxyazetidine (Commercial Reference)

  • Solvent: CDCl₃

  • 1H NMR:

    • 
       4.80 (s, 1H, OH).
      
    • 
       4.25 (d, J=9.5 Hz, 2H).
      
    • 
       4.10 (d, J=9.5 Hz, 2H).
      
    • 
       1.45 (s, 9H, Boc-
      
      
      
      ).
  • Differentiation: The disappearance of the singlet at 1.45 ppm is the primary indicator of successful deprotection.

2. Infrared (IR) Spectroscopy
  • Nitrile Stretch (

    
    ):  Look for a sharp but often weak band around 2240–2250 cm⁻¹ . This distinguishes the target from generic 3-hydroxyazetidine.
    
  • Carbonyl (

    
    ):  The absence of the strong carbamate stretch at 1680–1700 cm⁻¹  confirms the removal of the Boc group.
    
Part 3: Experimental Protocols
Protocol 1: Controlled Deprotection & Monitoring

Context: Because the free base is unstable, deprotection must yield the salt directly without aqueous workup if possible.

  • Dissolution: Dissolve 1.0 eq of tert-butyl 3-cyano-3-hydroxyazetidine-1-carboxylate in anhydrous 1,4-dioxane (0.2 M).

  • Acidification: Cool to 0°C. Add 4.0 eq of 4M HCl in dioxane dropwise.

    • Why? Anhydrous conditions prevent the hydrolysis of the nitrile to an amide/acid.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (stain with KMnO₄; Boc compound is UV active if derivatized, but ninhydrin will stain the product red/purple).

  • Isolation:

    • The HCl salt typically precipitates as a white/off-white solid.

    • Filter under inert atmosphere (Argon/Nitrogen).

    • Wash with cold diethyl ether to remove Boc byproducts (isobutylene/tert-butanol residues).

  • Storage: Store at -20°C under Argon. Do not neutralize to free base for storage.

Protocol 2: Self-Validating Stability Test (NMR)

Context: Verify if the cyanohydrin is intact or has reverted to the ketone.

  • Dissolve 5 mg of the product in DMSO-d₆.

  • Acquire 1H NMR immediately.

  • Check for Impurity: Look for a singlet around

    
     4.6–4.8 ppm corresponding to Azetidin-3-one  (hydrate or ketone form) and the absence of the nitrile carbon in 13C NMR.
    
  • If the ring proton signals split into complex multiplets or shift significantly upfield, the cyanohydrin has likely degraded.

Part 4: Mechanism & Stability Visualization

The following diagram illustrates the synthesis pathway and the critical degradation risk (cyanohydrin equilibrium) that researchers must mitigate.

G Fig 1: Deprotection pathway and potential cyanohydrin instability risk. Boc N-Boc-3-cyano-3-hydroxyazetidine (Stable Precursor) HCl_Salt 3-Cyano-3-hydroxyazetidine HCl (Target Salt) Boc->HCl_Salt 4M HCl/Dioxane -Boc Removal Ketone Azetidin-3-one (Degradation Product) HCl_Salt->Ketone Base/H2O (Equilibrium Shift) HCN HCN (Toxic Gas) HCl_Salt->HCN Elimination

Caption: The HCl salt is kinetically stable in anhydrous acid, but thermodynamic equilibrium favors the ketone and HCN in neutral/basic aqueous conditions.

References
  • PubChem. tert-Butyl 3-cyano-3-hydroxyazetidine-1-carboxylate (Compound Summary). National Library of Medicine. Available at: [Link]

  • Couty, F., et al. (2002).[2] "A straightforward synthesis of enantiopure 2-cyano azetidines from beta-amino alcohols." Tetrahedron: Asymmetry, 13(3), 297–302.[2] (Provides context on azetidine nitrile stability).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for N-Boc acidic deprotection).

Sources

Safety Operating Guide

3-Hydroxyazetidine-3-carbonitrile hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Hydroxyazetidine-3-carbonitrile hydrochloride Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Discovery Scientists

Executive Summary: Immediate Action Protocol

3-Hydroxyazetidine-3-carbonitrile hydrochloride is a bifunctionalized heterocyclic building block containing a strained azetidine ring, a nitrile moiety, and a hydrochloride salt. Its disposal requires strict adherence to organic cyanide and acidic solid protocols.

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.

  • Strict Prohibition: NEVER treat this compound with sodium hypochlorite (bleach). Mixing acidic amine salts with bleach generates deadly chlorine gas (

    
    ) and potentially unstable chloramines.
    
  • Storage Status: Store as a Toxic Acidic Organic solid.

Hazard Characterization & Causality

To dispose of this chemical safely, one must understand the "why" behind the protocols. The molecule presents a triad of hazards that dictate its waste stream.

ComponentChemical HazardDisposal Implication
Nitrile Group (

)
Potential to release Hydrogen Cyanide (HCN) gas if subjected to strong acids or thermal decomposition.Zero Drain Disposal. Must be incinerated to ensure complete oxidation of the cyano group to

and

.
Azetidine Ring High ring strain (~26 kcal/mol). Susceptible to ring-opening reactions that can be exothermic.Segregation. Keep away from strong nucleophiles or Lewis acids in the waste container to prevent uncontrolled polymerization or ring-opening.
Hydrochloride Salt (

)
Acidic nature (pH < 4 in solution).Compatibility. Do not co-mingle with cyanide salts (e.g., NaCN) or sulfides, as the acidity will liberate toxic gases immediately.

Pre-Disposal Stabilization & Segregation

Before moving the material to the central waste area, the researcher must stabilize the waste stream at the bench level.

A. Solid Waste (Pure Compound)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers due to the corrosive nature of the HCl salt.

  • Labeling: Mark clearly as "Hazardous Waste - Toxic - Organic Nitrile - Acidic."

  • Segregation: Isolate from:

    • Oxidizers (Peroxides, Bleach).

    • Bases (Sodium Hydroxide, amines).

    • Reactive metals (Sodium, Lithium).

B. Liquid Waste (Mother Liquors/Reaction Mixtures)

If the compound is dissolved in solvent (e.g., Methanol, DCM):

  • pH Check: Ensure the waste stream is not strongly alkaline. Basic hydrolysis of the nitrile can generate ammonia; acidic hydrolysis can generate carboxylic acids.

  • Solvent Compatibility: Segregate halogenated solvents (DCM) from non-halogenated (Methanol) as per standard organic waste protocols. The compound itself does not alter this segregation requirement.

Disposal Workflow: The Decision Matrix

This self-validating workflow ensures that no incompatible waste streams cross paths.

DisposalWorkflow Start Waste Generation: 3-Hydroxyazetidine-3-carbonitrile HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Liquid Solution StateCheck->Liquid Solution Contam Is it contaminated with Oxidizers or Strong Bases? Solid->Contam Quench Perform Controlled Quench (Consult Senior Chemist) Contam->Quench Yes PackSolid Pack in HDPE/Glass Jar Label: 'Toxic Solid - Acidic' Contam->PackSolid No Tag Attach Hazardous Waste Tag List: 'Organic Nitrile' PackSolid->Tag SolventType Solvent Type? Liquid->SolventType Halo Halogenated Waste Stream (e.g., DCM, Chloroform) SolventType->Halo Halogenated NonHalo Non-Halogenated Waste Stream (e.g., MeOH, EtOAc) SolventType->NonHalo Non-Halogenated Halo->Tag NonHalo->Tag Storage Satellite Accumulation Area (Secondary Containment) Tag->Storage Vendor Vendor Pickup (Incineration) Storage->Vendor

Figure 1: Decision matrix for the segregation and packaging of azetidine-nitrile waste streams.

Regulatory & Compliance Framework (RCRA)

While this specific building block may not be explicitly listed on the EPA "P-List" (Acutely Toxic) or "U-List" (Toxic), it must be characterized by the generator.

  • Waste Classification:

    • Characteristic of Reactivity (D003): Potential cyanide generation (though less likely in organic form, regulators often take a conservative approach).

    • Characteristic of Toxicity: Due to the nitrile and biological activity of azetidines.

  • DOT Shipping Name (Likely):

    • UN 2811, Toxic solids, organic, n.o.s. (3-Hydroxyazetidine-3-carbonitrile hydrochloride), 6.1, PG III.

    • Note: Always verify with your EHS officer, as the specific

      
       data will determine the Packing Group (PG).
      

Emergency Contingencies

Scenario: Benchtop Spill (Solid)

  • Evacuate: Clear the immediate area.

  • PPE: Don double nitrile gloves, lab coat, and N95/P100 respirator (to avoid inhaling dust).

  • Neutralization (Do NOT use Bleach):

    • Cover the spill with a specialized Solvent/Toxic absorbent pads or vermiculite.

    • Do not use water initially (to prevent spreading the acidic salt).

    • Scoop into a disposal container.

    • Wipe the surface with a mild soap solution, then water.

Scenario: Accidental Exposure

  • Inhalation: Move to fresh air immediately. The HCl component causes immediate respiratory irritation; the nitrile component poses a systemic toxicity risk (cellular hypoxia).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) to wash skin, as this may increase transdermal absorption of the nitrile.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • Thermo Fisher Scientific. (2021).[2] Safety Data Sheet: 3-Hydroxyazetidine hydrochloride.[3][4] (Used as a baseline for azetidine salt handling).

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (2024). Compound Summary: Azetidine-3-carbonitrile derivatives. National Library of Medicine.

Sources

Personal protective equipment for handling 3-Hydroxyazetidine-3-carbonitrile hydrochloride

[1]

Executive Safety Summary

Status: High-Potency / Reactive Intermediate Signal Word: DANGER (Inferred based on functional group analysis)

3-Hydroxyazetidine-3-carbonitrile hydrochloride is a specialized, strained heterocyclic building block.[1] Unlike simple salts, this compound presents a "Multi-Vector Hazard" due to the convergence of three distinct reactive moieties:

  • Azetidine Ring: High ring strain energy (~26 kcal/mol), increasing susceptibility to nucleophilic ring-opening.[2]

  • Nitrile (Cyano) Group: Potential for acute toxicity and metabolic release of cyanide.[2]

  • Geminal Hydroxy/Nitrile: Structurally analogous to a cyanohydrin .[2] Under thermal stress or basic conditions, this motif poses a theoretical risk of retro-cyanohydrin decomposition, releasing Hydrogen Cyanide (HCN) gas.[2]

Immediate Action Required:

  • Containment: Handle only inside a certified chemical fume hood.[2]

  • Skin Protection: Double-gloving is mandatory.[1][2]

  • Incompatibility: Do not mix with strong bases or oxidizers.[2]

Risk Assessment & Mechanistic Hazards

As a Senior Application Scientist, I must emphasize that standard SDSs often underreport the risks of novel building blocks. We apply the Precautionary Principle here, deriving hazards from Structure-Activity Relationships (SAR).

The "Cyanohydrin" Structural Alert

The 3-position contains both a hydroxyl (-OH) and a nitrile (-CN) group.[1] While the HCl salt stabilizes the amine, the gem-disubstituted carbon mimics a cyanohydrin.[1][2]

  • Risk: Exposure to moisture or basic pH can trigger hydrolysis.[2]

  • Consequence: Potential release of HCN gas or toxic ring-opening byproducts.[1][2]

DOT Diagram: Hazard Cascade

The following logic flow illustrates why standard PPE is insufficient and specific controls are required.

RiskAssessmentFigure 1: Structural Hazard Analysis & Control LogicStructure3-Hydroxyazetidine-3-CN(Structure)Hazard1Strained Ring(Azetidine)Structure->Hazard1Hazard2Nitrile Moiety(Acute Tox)Structure->Hazard2Hazard3HCl Salt(Corrosive Dust)Structure->Hazard3Risk1Dermal Absorption(Systemic Tox)Hazard1->Risk1LipophilicityHazard2->Risk1Risk2Inhalation(Mucous Membrane Damage)Hazard3->Risk2ControlREQUIRED CONTROL:Fume Hood + Double Nitrile+ HCN MonitoringRisk1->ControlRisk2->Control

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "wear gloves" advice. The polarity of the HCl salt combined with the lipophilic azetidine ring requires a specific barrier strategy.

PPE CategoryStandard RequirementEnhanced Requirement (For this Chemical) Scientific Rationale
Hand Protection Single Nitrile GloveDouble Gloving (Layered) 1.[1] Inner: Nitrile (4 mil)2.[2] Outer: Nitrile (Extended Cuff, 5-8 mil)The HCl salt is highly water-soluble; sweat inside a single glove can create a "brine" that facilitates permeation.[1] Double gloving creates a secondary air gap barrier.[2]
Eye/Face Safety GlassesChemical Goggles + Face Shield As a hydrochloride salt, the dust is hygroscopic and corrosive.[2] Contact with the moist surface of the eye will cause immediate acid burns.[2]
Respiratory N95 MaskFume Hood (Primary) or P100/ABEK1 Respirator (Secondary)N95s do not stop acid gases.[2] If the salt hydrolyzes, trace HCl or HCN gas requires chemical cartridge filtration.[2]
Body Lab CoatTyvek® Sleeves or Apron Prevents dust accumulation on cotton lab coats, which can transfer to skin later (secondary exposure).[2]

Glove Permeation Warning: If handling solutions in DMSO or DMF , standard nitrile breakthrough time drops to <5 minutes.[2]

  • Action: Use Laminate Film (Silver Shield/4H) gloves under nitrile gloves for solution handling [1].[2]

Operational Protocol: The "Zero-Contact" Workflow

This protocol is designed to eliminate static discharge (which disperses the powder) and prevent hydrolysis.[2]

Step 1: Preparation
  • Static Control: Azetidine salts are often fluffy, electrostatic powders.[2] Use an anti-static gun or ionizer bar inside the balance enclosure before weighing.[2]

  • Solvent Selection: Pre-chill solvents (Methanol/Water) if possible.[2] The heat of solution (exothermic) for HCl salts can be significant; cooling minimizes vapor generation.[2]

Step 2: Weighing & Transfer
  • Do not use a spatula to scrape the last milligram.[2]

  • Technique: Use the "Tapping Method" or a disposable anti-static weighing boat.[2]

  • Dissolution: Add the solid to the solvent, never solvent to solid, to control the exotherm.[2]

Step 3: Reaction Monitoring
  • HCN Check: If heating the reaction >50°C or using basic conditions (e.g., K2CO3, TEA), place a colorimetric HCN detector tube near the exhaust of the setup to verify the nitrile group's stability [2].[2]

Emergency Response & Disposal
Spill Response Workflow

In the event of a powder spill outside the hood:

SpillResponseFigure 2: Dry Powder Spill Response ProtocolStartPowder Spill DetectedEvacuate1. Evacuate & Signage(Allow dust to settle 15m)Start->EvacuatePPE_Up2. Don PPE:Resp (P100) + Double GlovesEvacuate->PPE_UpCover3. Cover with Oil-Drior Sand (Do NOT use water)PPE_Up->CoverCollect4. Scoop intoWide-Mouth JarCover->CollectClean5. Wipe with 10% Bleach(Oxidizes traces)Collect->Clean

Disposal Logistics
  • Segregation: This is a Cyanide-Bearing Waste .[1][2]

    • Crucial:NEVER mix with acidic waste streams (e.g., 1M HCl, H2SO4).[2] Acidification of the waste container can liberate HCN gas from the nitrile/cyanohydrin moiety.[2]

  • Labeling: Clearly tag waste containers as "TOXIC - NITRILE - DO NOT ACIDIFY."

  • Deactivation (Glassware): Rinse glassware with a dilute bleach solution (Sodium Hypochlorite) to oxidize any residual cyanide/nitrile traces before washing [3].[2]

References
  • Ansell Chemical Resistance Guide. (2024).[2] Permeation breakthrough times for Nitriles and Amine salts in polar solvents.[2]

  • National Institute for Occupational Safety and Health (NIOSH). (2024).[2] Hydrogen Cyanide: Systemic Agent Emergency Response Card. Centers for Disease Control and Prevention.[2]

  • Prudent Practices in the Laboratory. (2011). Handling and Disposal of Chemicals: Cyanides and Nitriles.[2] National Research Council.[2]

(Note: While specific toxicity data for CAS 1002607-42-0 is limited in public domains, the protocols above are derived from standard safety practices for functional analogues: 3-hydroxyazetidine HCl [CAS 18621-18-6] and general nitrile-bearing heterocycles.)[1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.